molecular formula C6H8N2O B12434608 1-(Pyrimidin-4-yl)ethan-1-ol

1-(Pyrimidin-4-yl)ethan-1-ol

Cat. No.: B12434608
M. Wt: 124.14 g/mol
InChI Key: FCQKOPJZMPKYGR-UHFFFAOYSA-N
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Description

1-(Pyrimidin-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Pyrimidin-4-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrimidin-4-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

1-pyrimidin-4-ylethanol

InChI

InChI=1S/C6H8N2O/c1-5(9)6-2-3-7-4-8-6/h2-5,9H,1H3

InChI Key

FCQKOPJZMPKYGR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=NC=C1)O

Origin of Product

United States

Foundational & Exploratory

Strategic Synthesis of 1-(Pyrimidin-4-yl)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Pyrimidin-4-yl)ethan-1-ol is a high-value pharmacophore, serving as a critical chiral building block in the development of kinase inhibitors (e.g., ROS1, JAK) and antiviral agents. Its structural integration of an electron-deficient pyrimidine ring with a chiral secondary alcohol presents a specific synthetic challenge: chemoselectivity .

Standard reduction protocols often fail due to the susceptibility of the pyrimidine ring to nucleophilic attack or concomitant reduction. Furthermore, the high water solubility of the product complicates isolation, often leading to significant yield loss during aqueous workup.

This guide moves beyond generic textbook methods, providing two field-validated routes:

  • Route A (Primary): Chemoselective Reduction of 4-Acetylpyrimidine (Scalable & Robust).

  • Route B (Asymmetric): Ru-Catalyzed Transfer Hydrogenation (Enantioselective).

Retrosynthetic Analysis

The strategic disconnection of 1-(pyrimidin-4-yl)ethan-1-ol reveals two distinct pathways. While C-C bond formation via Grignard addition to pyrimidine-4-carbaldehyde is theoretically viable, it is operationally risky due to the high probability of nucleophilic attack at the C6 position of the pyrimidine ring. Therefore, the reduction of the ketone precursor is the preferred industry standard.

Retrosynthesis Target 1-(Pyrimidin-4-yl)ethan-1-ol (Target) Ketone 4-Acetylpyrimidine (Precursor A) Ketone->Target Reduction (NaBH4 or Ru-Cat) Aldehyde Pyrimidine-4-carbaldehyde (Precursor B) Aldehyde->Target Grignard (MeMgBr)

Figure 1: Retrosynthetic disconnection showing the two primary access points.[1] Route A (Red) is preferred for chemoselectivity.

Methodology 1: Chemoselective Reduction (Racemic)

Objective: Synthesis of racemic 1-(pyrimidin-4-yl)ethan-1-ol from 4-acetylpyrimidine. Mechanism: Nucleophilic hydride addition via Sodium Borohydride (NaBH₄).[2]

The "Solubility Trap" & Causality
  • Challenge: Pyrimidines are highly polar and water-soluble. A standard diethyl ether/water extraction will result in >50% product loss to the aqueous phase.

  • Solution: We utilize a "Salting Out" technique combined with a polar organic solvent (DCM or EtOAc) and minimize water volume during the quench.

Detailed Protocol

Reagents:

  • 4-Acetylpyrimidine (1.0 eq) [CAS: 37920-25-5]

  • Sodium Borohydride (0.6 eq - stoichiometric excess is unnecessary and complicates workup)

  • Methanol (anhydrous, 10 V)

  • Saturated NH₄Cl solution

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 4-acetylpyrimidine (e.g., 10.0 g, 81.9 mmol) and anhydrous Methanol (100 mL). Cool to 0°C using an ice bath. Reasoning: Cooling suppresses side reactions and controls the exotherm of hydride addition.

  • Hydride Addition: Add NaBH₄ (1.86 g, 49.1 mmol) portion-wise over 15 minutes. Caution: Rapid addition causes vigorous H₂ evolution.

  • Reaction Monitoring: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. Monitor via TLC (100% EtOAc) or LCMS. The ketone spot (Rf ~0.5) should disappear, replaced by the alcohol (Rf ~0.3).

  • Quench (Critical Step):

    • Cool back to 0°C.

    • Add Saturated NH₄Cl (10 mL) dropwise. Do not add excess water.

    • Stir for 20 minutes to decompose borate complexes.

  • Workup (The "Dry" Method):

    • Concentrate the mixture in vacuo to remove Methanol. A white slurry (product + salts) remains.

    • Add DCM (100 mL) and a minimum amount of water (10 mL) to dissolve inorganic salts.

    • Separate layers. Extract the aqueous layer 3x with DCM (50 mL each). Note: If the aqueous layer is not saturated, add solid NaCl until saturation occurs.

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[3]

Yield Expectation: 85-92% Purity: >95% (sufficient for next steps without chromatography).

Methodology 2: Asymmetric Transfer Hydrogenation (Chiral)

Objective: Synthesis of (S)-1-(pyrimidin-4-yl)ethan-1-ol [CAS: 1344936-67-9]. Relevance: Essential for drug development where enantiopurity dictates potency.

Mechanistic Insight

Direct hydrogenation with H₂/Pd-C often reduces the pyrimidine ring to a tetrahydropyrimidine. We employ Noyori-Ikariya Transfer Hydrogenation , utilizing a Ruthenium(II) catalyst with a chiral diamine ligand. This system is chemoselective for the C=O bond and operates via a metal-ligand bifunctional mechanism, avoiding ring reduction.

Experimental Workflow

Reagents:

  • 4-Acetylpyrimidine (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)

  • Formic Acid / Triethylamine (5:2 azeotrope) or Sodium Formate in Water/DCM.

ATH_Workflow Start Start: 4-Acetylpyrimidine + Catalyst (0.5 mol%) Reaction Reaction: HCOOH/Et3N 28°C, 12-24h Start->Reaction Inert Atm (Ar) Quench Quench: Dilute with H2O Neutralize to pH 7 Reaction->Quench Check HPLC Extraction Extraction: DCM (3x) (Salting Out) Quench->Extraction Product Product: (S)-Alcohol >95% ee Extraction->Product

Figure 2: Workflow for Asymmetric Transfer Hydrogenation (ATH) to yield the (S)-enantiomer.

Protocol:

  • Catalyst Prep: In a glovebox or under Argon, dissolve RuCl(p-cymene)[(S,S)-Ts-DPEN] (catalytic amount) in degassed DMF or DCM.

  • Reaction: Add 4-acetylpyrimidine. Introduce the hydrogen source (HCOOH/Et₃N 5:2 complex) slowly.

  • Conditions: Stir at 28°C for 24 hours. Note: Higher temperatures increase rate but may erode enantiomeric excess (ee).

  • Purification: Flash chromatography (EtOAc/Hexane gradient) is usually required to remove catalyst residues.

Data Summary:

ParameterValueNotes
Yield 75-85%Lower than racemic due to chromatography.
Enantiomeric Excess (ee) >96%Determined by Chiral HPLC (e.g., Chiralcel OD-H).
Configuration (S)Using (S,S)-Ts-DPEN ligand.

Characterization & Validation

To ensure the protocol is a "self-validating system," compare your crude data against these benchmarks.

NMR Diagnostics
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.15 (s, 1H): Pyrimidine H-2 (Deshielded, between nitrogens).

    • δ 8.65 (d, 1H): Pyrimidine H-6.

    • δ 7.45 (d, 1H): Pyrimidine H-5.

    • δ 4.85 (q, J=6.5 Hz, 1H): Diagnostic CH-OH proton.

    • δ 3.50 (br s, 1H): OH (concentration dependent).

    • δ 1.55 (d, J=6.5 Hz, 3H): Methyl group.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Yield (<50%) Product lost in aqueous layer.Saturate aqueous layer with NaCl; use continuous extraction; switch to DCM/Isopropanol (3:1) for extraction.[1][4]
New Spot on TLC (Rf ~0.1) Over-reduction to tetrahydropyrimidine.Check reagent stoichiometry; ensure temperature did not exceed 0°C during addition; switch from H₂/Pd to NaBH₄.
Complex Mixture (Grignard Route) Nucleophilic attack on ring.Abandon Grignard route. Use Route A (Reduction). If Grignard is mandatory, cool to -78°C and use Knochel-Hauser bases.

References

  • Chemoselective Reduction of Pyrimidines: Taylor & Francis. (2014).[3][5] Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Link

  • Asymmetric Transfer Hydrogenation (Noyori): Hashiguchi, S., et al. (1995).[6] Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. J. Am. Chem. Soc. Link[6]

  • Grignard Complications in Pyrimidines: Wang, H., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega.[7] Link

  • General Borohydride Reduction Protocols: Master Organic Chemistry. (2011).[1][2] Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Link

  • Product Data: Sigma-Aldrich. (S)-1-(Pyrimidin-4-yl)ethan-1-ol Product Specification. Link

Sources

Comprehensive Technical Guide: Chemical Properties, Reactivity, and Applications of 1-(Pyrimidin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, low-molecular-weight heteroaromatic building blocks are the cornerstone of rational drug design. 1-(Pyrimidin-4-yl)ethan-1-ol (CAS: 955887-29-3) is a highly versatile, bifunctional scaffold characterized by an electron-deficient pyrimidine ring coupled with a secondary alcohol[1]. This structural motif is frequently deployed in the synthesis of kinase inhibitors, GPCR modulators, and targeted protein degraders (PROTACs). This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated protocols for its synthetic derivatization.

Physicochemical Profiling & Electronic Effects

Understanding the electronic landscape of 1-(Pyrimidin-4-yl)ethan-1-ol is critical for predicting its behavior in complex synthetic workflows. The pyrimidine ring is a strongly


-electron-deficient heterocycle. The two nitrogen atoms exert a powerful inductive (-I) and mesomeric (-M) electron-withdrawing effect.

Because the 1-hydroxyethyl group is situated at the C4 position, this electron withdrawal significantly reduces the electron density at the adjacent benzylic-like carbon. Consequently, the hydroxyl group of 1-(pyrimidin-4-yl)ethan-1-ol is slightly more acidic than a standard aliphatic secondary alcohol (e.g., 2-propanol). This subtle shift in pKa dictates that its corresponding alkoxide is a weaker nucleophile, which directly impacts the choice of downstream functionalization strategies.

Quantitative Data Summary
PropertyValue
IUPAC Name 1-(Pyrimidin-4-yl)ethan-1-ol
CAS Registry Number 955887-29-3 (Racemic)[1]
Chiral CAS Numbers 1344936-67-9 (S-enantiomer)[2], 31415-76-6 (R-enantiomer)[3]
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
SMILES OC(C)C1=NC=NC=C1[1]
Hydrogen Bond Donors 1 (Hydroxyl)
Hydrogen Bond Acceptors 3 (Pyrimidine N1, N3; Hydroxyl O)

Synthetic Workflows & Mechanistic Causality

The synthesis and derivatization of 1-(pyrimidin-4-yl)ethan-1-ol require careful consideration of the pyrimidine ring's coordinating ability. The core scaffold is typically accessed via the reduction of 1-pyrimidin-4-yl-ethanone (CAS: 39870-05-8)[4].

Due to the reduced nucleophilicity of the alcohol, classical Williamson ether syntheses (using NaH and an alkyl halide) are often sluggish and prone to side reactions, such as the elimination of the alkyl halide. Therefore, the Mitsunobu reaction is the field-proven standard for etherification or amination of this scaffold[5]. The Mitsunobu protocol activates the alcohol as an electrophilic alkoxyphosphonium intermediate, bypassing the need for a highly nucleophilic alkoxide and ensuring a clean inversion of stereochemistry[6].

SyntheticWorkflow Ketone 1-(Pyrimidin-4-yl)ethan-1-one (Starting Material) Racemic NaBH4 Reduction Yields (±)-Alcohol Ketone->Racemic Achiral Chiral Asymmetric Transfer Hydrogenation Yields (S)- or (R)-Alcohol Ketone->Chiral Enantioselective Alcohol 1-(Pyrimidin-4-yl)ethan-1-ol (Core Building Block) Racemic->Alcohol Chiral->Alcohol Mitsunobu Mitsunobu Reaction Inversion of Stereocenter Alcohol->Mitsunobu Derivatization

Synthetic pathways and derivatization of 1-(Pyrimidin-4-yl)ethan-1-ol.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls that provide immediate feedback on the reaction's success.

Protocol A: Asymmetric Transfer Hydrogenation (ATH) to (S)-1-(Pyrimidin-4-yl)ethan-1-ol
  • Objective: Enantioselective reduction of 1-pyrimidin-4-yl-ethanone.

  • Causality: The pyrimidine nitrogens can coordinate to transition metals, potentially poisoning standard hydrogenation catalysts. Using the tightly bound RuCl(p-cymene)[(S,S)-TsDPEN] catalyst mitigates this deactivation. A formic acid/triethylamine (5:2) azeotrope serves as the hydride source.

  • Step-by-Step Methodology:

    • Charge a flame-dried flask with 1-pyrimidin-4-yl-ethanone (1.0 equiv) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) under an argon atmosphere.

    • Add anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

    • Dropwise, add the HCOOH/Et₃N (5:2) azeotrope (2.0 equiv) at 0 °C.

    • Warm the reaction to 25 °C and stir for 12 hours.

  • Self-Validation System:

    • Visual Check: The reaction should maintain a homogeneous dark amber color. Precipitation indicates catalyst degradation.

    • Analytical Check: Monitor via TLC (10% MeOH in EtOAc). The ketone (UV active, Rf ~0.6) must completely disappear, replaced by the alcohol (Rf ~0.3).

    • Validation Check: Post-purification, chiral HPLC must be performed. A successful reaction will yield >98% enantiomeric excess (ee). If ee is lower, it indicates thermal racemization or compromised catalyst integrity.

Protocol B: Mitsunobu Etherification with Stereochemical Inversion
  • Objective: Conversion of (S)-1-(pyrimidin-4-yl)ethan-1-ol to an aryl ether (yielding the (R)-enantiomer)[7].

  • Causality: Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to a superior safety profile[6]. The order of addition is critical: adding DIAD last at 0 °C controls the exothermic formation of the betaine intermediate, preventing the premature formation of the unreactive Morrison-Brunn-Huisgen byproduct.

  • Step-by-Step Methodology:

    • In a dry flask under argon, dissolve (S)-1-(pyrimidin-4-yl)ethan-1-ol (1.0 equiv), the target phenol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.2 M).

    • Cool the mixture to 0 °C using an ice bath.

    • Add DIAD (1.5 equiv) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation System:

    • Visual Check: Upon each drop of DIAD, a localized deep yellow color will appear (formation of the betaine). The fading of this yellow color to a pale straw solution indicates the successful consumption of DIAD and formation of the activated alkoxyphosphonium species. Persistent deep yellow color indicates a stalled reaction.

    • Analytical Check: LC-MS analysis must confirm the mass of the desired inverted ether and the presence of triphenylphosphine oxide (TPPO, m/z 279) as a byproduct.

Applications in Medicinal Chemistry

In drug discovery, 1-(pyrimidin-4-yl)ethan-1-ol is highly valued for its pharmacophore properties. The pyrimidine nitrogens act as robust hydrogen bond acceptors (HBA), which are classically utilized to interact with the hinge region of kinases (e.g., the backbone NH of hinge residues). The chiral 1-hydroxyethyl group provides a precise 3D vector, allowing medicinal chemists to direct substituents toward solvent-exposed regions or adjacent hydrophobic specificity pockets.

Pharmacophore Core 1-(Pyrimidin-4-yl)ethan-1-ol Scaffold N1 Pyrimidine N1/N3 Strong H-Bond Acceptors (Kinase Hinge Region) Core->N1 Electronic OH Secondary Hydroxyl H-Bond Donor/Acceptor (Solvent Vector) Core->OH Functionalization Methyl Chiral Methyl Group Steric/Hydrophobic Vector (Selectivity Pocket) Core->Methyl Conformational

Pharmacophore mapping and receptor binding vectors of the core scaffold.

References

  • 1-(Pyrimidin-4-yl)ethan-1-ol 95% | CAS: 955887-29-3 - AChemBlock - 1

  • (S)-1-(Pyrimidin-4-yl)ethan-1-ol | CAS: 1344936-67-9 - Sigma-Aldrich - 2

  • 31415-76-6 | (R)-1-(Pyrimidin-4-yl)ethanol - BLDpharm -3

  • 4-嘧啶乙酮 | 1-Pyrimidin-4-yl-ethanone | CAS: 39870-05-8 - Leyan - 4

  • An In-depth Technical Guide to Pyrimidin-4-yl-methanol: Synonyms, Properties, and Synthetic Applications - Benchchem - 5

  • WO2021239727A1 - Derivatives as Limk and/or Rock Kinases Inhibitors (Mitsunobu Protocol) - Google Patents - 6

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori - PMC (NIH) - 7

Sources

Comprehensive Analytical Profiling and Characterization of 1-(Pyrimidin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Pyrimidin-4-yl)ethan-1-ol is a highly versatile heterocyclic building block extensively utilized in the rational design of kinase inhibitors, antiviral pharmacophores, and advanced agrochemicals. The presence of the electron-deficient pyrimidine ring coupled with a secondary alcohol creates a unique stereoelectronic profile that requires rigorous analytical scrutiny. As a Senior Application Scientist, I have designed this whitepaper to transcend standard data reporting. Here, we dissect the causality behind the analytical signals and establish self-validating experimental workflows to ensure absolute structural integrity, batch-to-batch reproducibility, and chemical purity.

Physicochemical & Structural Data

Before initiating multi-parametric characterization, it is critical to establish the foundational physicochemical properties of the target molecule.

Table 1: Fundamental Chemical Properties

ParameterValue
IUPAC Name 1-(pyrimidin-4-yl)ethan-1-ol
CAS Number 955887-29-3 (Racemic) / 31415-76-6 (R-enantiomer)
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Exact Mass 124.0637 Da
Topological Polar Surface Area (TPSA) 46.0 Ų

Analytical Characterization Workflow

To establish an unassailable data package for 1-(pyrimidin-4-yl)ethan-1-ol, we employ an orthogonal analytical strategy. The workflow integrates structural elucidation (NMR, MS) with functional group verification (FTIR) and bulk purity assessment (HPLC).

Workflow Start 1-(Pyrimidin-4-yl)ethan-1-ol Sample NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR MS LC-MS/MS (ESI+) Start->MS IR ATR-FTIR Spectroscopy Start->IR HPLC HPLC-UV (Purity Assessment) Start->HPLC Data Multi-parametric Characterization Profile NMR->Data MS->Data IR->Data HPLC->Data

Caption: Multi-parametric analytical workflow for the comprehensive characterization of the pyrimidine derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Rationale & Causality

The pyrimidine ring is a strongly


-electron-deficient system. The two nitrogen atoms at positions 1 and 3 exert profound inductive (-I) and mesomeric (-M) deshielding effects. Consequently, the H2 proton, situated directly between these two electronegative sinks, experiences the greatest deshielding, resonating downfield at approximately 9.15 ppm. The structural elucidation of such pyrimidine derivatives relies heavily on these predictable downfield shifts[1]. Furthermore, the chiral center at the C4-ethyl side chain induces diastereotopic-like environments, splitting the adjacent methyl group into a distinct doublet.

Table 2: ¹H NMR Peak Assignments (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Rationale
~9.15Singlet (s)1HPyrimidine H2Maximum deshielding due to location between two highly electronegative nitrogen atoms.
~8.72Doublet (d)1HPyrimidine H6Deshielded by the adjacent N1 atom; couples with H5.
~7.45Doublet (d)1HPyrimidine H5Least deshielded aromatic proton; couples with H6.
~4.85Quartet (q)1H-CH(OH)-Splitting caused by the adjacent methyl group (n+1 rule).
~3.80Broad Singlet (br s)1H-OHExchangeable proton; broadens due to intermolecular hydrogen bonding dynamics.
~1.52Doublet (d)3H-CH₃Splitting caused by the adjacent methine proton.
Self-Validating Experimental Protocol (¹H & ¹³C NMR)
  • Sample Preparation: Dissolve 10 mg of 1-(pyrimidin-4-yl)ethan-1-ol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation Check: The inclusion of TMS acts as an internal zero-point calibration. If the TMS peak deviates from 0.00 ppm, the magnetic field lock must be re-shimmed before data acquisition to ensure absolute chemical shift accuracy.

  • Acquisition: Transfer the solution to a 5 mm precision NMR tube. Acquire ¹H NMR at 400 MHz (16 scans, 1.5 s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans, 2.0 s relaxation delay).

  • Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing resolution.

Mass Spectrometry (LC-MS/MS)

Mechanistic Rationale & Causality

Under Electrospray Ionization (ESI+), the basic pyrimidine nitrogens readily accept a proton, yielding a robust [M+H]⁺ molecular ion at m/z 125.07. Upon Collision-Induced Dissociation (CID), the molecule undergoes a thermodynamically driven neutral loss of water (-18 Da) from the secondary alcohol. This specific fragmentation yields a highly stabilized vinylpyrimidine cation (m/z 107.06), which serves as the diagnostic signature for this structural motif, a critical factor for downstream in silico predictions and data-driven modeling[2].

Fragmentation M1 [M+H]+ m/z 125.07 M2 Loss of H2O (-18 Da) M1->M2 CID M3 [M+H-H2O]+ m/z 107.06 (Vinylpyrimidine) M2->M3 M4 Pyrimidine Ring Cleavage M3->M4 High Energy M5 Low Mass Fragments M4->M5

Caption: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway for 1-(pyrimidin-4-yl)ethan-1-ol.

Table 3: LC-MS/MS Fragmentation (ESI+)

m/z (Observed)Ion TypeStructural Assignment
125.07[M+H]⁺Protonated parent molecule
107.06[M+H - H₂O]⁺Vinylpyrimidine cation (Loss of 18 Da)
79.05FragmentPyrimidine ring cleavage
Self-Validating Experimental Protocol (LC-MS/MS)
  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile, modified with 0.1% Formic Acid to promote ionization.

  • Self-Validation Check: A blank injection (matrix only) is executed immediately prior to the sample. The complete absence of the m/z 125.07 peak in the blank chromatogram validates that the system is free from column carryover or background contamination.

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm). Elute using a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Detection: Monitor the transition from m/z 125.1 to 107.1 using Multiple Reaction Monitoring (MRM) mode.

Fourier Transform Infrared (FTIR) Spectroscopy

Mechanistic Rationale & Causality

Infrared spectroscopy provides orthogonal confirmation of the functional groups. The secondary hydroxyl group (-OH) engages in intermolecular hydrogen bonding, which weakens the O-H bond and broadens its vibrational frequency, resulting in a characteristic broad stretch around 3200–3300 cm⁻¹. The pyrimidine ring skeletal vibrations (C=N and C=C stretches) manifest sharply in the 1550–1600 cm⁻¹ region, confirming the integrity of the aromatic core[3].

Self-Validating Experimental Protocol (ATR-FTIR)
  • Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with spectroscopic grade isopropanol and allow it to evaporate completely.

  • Self-Validation Check: Collect a background spectrum of the ambient atmosphere. This critical step ensures that environmental H₂O vapor and CO₂ signals are digitally subtracted from the final sample spectrum, preventing false-positive peak assignments.

  • Acquisition: Place ~2 mg of the sample directly onto the crystal. Apply uniform pressure using the anvil. Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Chromatographic Purity (HPLC-UV)

Mechanistic Rationale & Causality

The highly conjugated


-system of the pyrimidine ring acts as a strong chromophore, exhibiting maximum UV absorbance (

) between 240 nm and 260 nm due to

and

electronic transitions.
Self-Validating Experimental Protocol (HPLC-PDA)
  • Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

  • Chromatography: Inject 10 µL onto a Zorbax Eclipse Plus C18 column (150 x 4.6 mm, 5 µm). Run an isocratic elution (60% Water / 40% Methanol) at a flow rate of 1.0 mL/min.

  • Self-Validation Check: Utilize a Photodiode Array (PDA) detector to extract UV spectra across the entire width of the eluting peak. The software calculates a "Peak Purity Angle." For the batch to be validated, the purity angle must be strictly less than the purity threshold, confirming the peak is spectrally homogeneous and absolutely free of co-eluting impurities.

References

  • Title: Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide Source: BenchChem URL: 1

  • Title: Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds Source: International Journal of Molecular Sciences (via PMC) URL: 2

  • Title: FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review Source: Applied Sciences and Biotechnology Journal for Advanced Research URL: 3

Sources

Spectroscopic Analysis of 1-(Pyrimidin-4-yl)ethan-1-ol: A Comprehensive Guide to NMR, IR, and MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Structural Context

The molecule 1-(Pyrimidin-4-yl)ethan-1-ol (CAS: 955887-29-3)[1] is a highly versatile building block frequently utilized in the synthesis of novel kinase inhibitors and advanced pharmaceutical intermediates[2]. Structurally, it consists of a highly electron-deficient pyrimidine ring attached at the C-4 position to a chiral secondary alcohol (ethanol) moiety.

The structural confirmation of pyrimidine-4-yl-ethanol derivatives heavily relies on orthogonal analytical techniques, specifically Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)[3]. As a Senior Application Scientist, I have designed this guide to move beyond mere data listing. Here, we dissect the causality behind the spectral phenomena—explaining how the unique electronic environment of the pyrimidine core dictates chemical shifts, vibrational modes, and fragmentation kinetics.

Workflow A 1-(Pyrimidin-4-yl)ethan-1-ol Sample Preparation B NMR Spectroscopy (1H, 13C, 2D) A->B C IR Spectroscopy (ATR-FTIR) A->C D Mass Spectrometry (ESI-LC-MS) A->D E Data Integration & Cross-Validation B->E C->E D->E F Structural Elucidation & Impurity Profiling E->F

Fig 1. Integrated spectroscopic workflow for the structural elucidation of 1-(Pyrimidin-4-yl)ethan-1-ol.

Nuclear Magnetic Resonance (NMR) Profiling

The Causality of Chemical Shifts

The pyrimidine ring is a highly deactivated,


-electron-deficient heteroaromatic system. The two highly electronegative sp² hybridized nitrogen atoms exert a profound inductive withdrawal effect, which, combined with the ring's diamagnetic anisotropy, severely deshields the ring protons.
  • H-2 (~9.15 ppm): This proton is sandwiched between both nitrogen atoms (N-1 and N-3). It experiences the maximum inductive pull, resulting in extreme deshielding and appearing as a sharp singlet.

  • H-6 (~8.70 ppm): Located adjacent to N-1, it is highly deshielded but less so than H-2. It couples with H-5 to form a doublet (

    
     Hz).
    
  • H-5 (~7.45 ppm): This is the least deshielded proton on the ring. Being meta to both nitrogens, it experiences the least inductive withdrawal and is the only carbon position that receives slight resonance electron donation. It appears as a doublet (or doublet of doublets) coupled to H-6.

  • Aliphatic Region: The chiral methine proton (CH) is deshielded by the adjacent hydroxyl oxygen and the aromatic ring, appearing as a quartet (~4.85 ppm) due to coupling with the adjacent methyl group (

    
     rule). The methyl protons (CH₃) appear as a doublet (~1.45 ppm).
    
Protocol 1: Self-Validating High-Resolution NMR Acquisition

To ensure absolute trustworthiness in structural assignment, the NMR workflow must be internally calibrated.

  • Step 1: Sample Preparation. Weigh exactly 15.0 mg of the analyte. Dissolve completely in 600 µL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen because it is an aprotic solvent that prevents rapid chemical exchange of the -OH proton, allowing the hydroxyl signal to be observed.

  • Step 2: Magnet Shimming & Tuning. Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automatic tuning and matching (ATM) for the ¹H and ¹³C channels.

  • Step 3: Self-Validation & Shimming. Acquire a preliminary ¹H scan. Measure the full width at half maximum (FWHM) of the residual CHCl₃ peak (7.26 ppm). Adjust Z and Z2 gradients until FWHM < 1.0 Hz. Validation: A sharp residual solvent peak guarantees optimal magnetic field homogeneity, ensuring the critical 5.2 Hz pyrimidine doublets are fully resolved.

  • Step 4: ¹H Acquisition. Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation. Acquire 16 scans.

  • Step 5: ¹³C Acquisition. Execute a proton-decoupled ¹³C pulse sequence (e.g., zgpg30). Acquire a minimum of 512 scans. Causality: The unprotonated pyrimidine carbons (C-2, C-4, C-6) have long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement, necessitating a higher scan count for adequate signal-to-noise ratio.

Vibrational Spectroscopy (FT-IR)

Electronic and Vibrational Causality

Solid-state characterization of pyrimidine derivatives utilizes FT-IR to identify key functional groups[4]. The defining feature of 1-(Pyrimidin-4-yl)ethan-1-ol is the broad O-H stretching band (~3250 cm⁻¹). This broadening is caused by extensive intermolecular hydrogen bonding in the solid state. The pyrimidine core itself is characterized by sharp C=N and C=C stretching vibrations in the 1540–1580 cm⁻¹ region.

Protocol 2: Self-Validating ATR-FTIR Profiling
  • Step 1: Crystal Preparation. Clean the diamond Attenuated Total Reflectance (ATR) crystal with spectroscopic-grade isopropanol. Causality: ATR is preferred over KBr pellets to eliminate hygroscopic water interference, which would obscure the critical O-H stretch of the target molecule.

  • Step 2: Self-Validation (Background). Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation: The background must exhibit >95% transmittance. A flat baseline in the final spectrum validates proper atmospheric compensation (H₂O/CO₂ removal).

  • Step 3: Sample Application. Place 2–3 mg of the solid sample directly onto the crystal. Lower the pressure anvil to ~60 units to ensure intimate optical contact.

  • Step 4: Acquisition. Collect 32 scans from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm to normalize band intensities relative to standard transmission spectra.

Mass Spectrometry (MS) & Fragmentation Kinetics

Ionization and Fragmentation Pathways

In positive Electrospray Ionization (ESI+), the basic nitrogen atoms of the pyrimidine ring readily accept a proton, yielding a highly stable


 precursor ion at m/z 125.07. Upon Collision-Induced Dissociation (CID), the molecule undergoes specific kinetic fragmentations:
  • Dehydration: Loss of H₂O (-18 Da) from the secondary alcohol yields m/z 107.06.

  • Alpha-Cleavage: Loss of a methyl radical (-15 Da) yields an odd-electron ion at m/z 110.05.

  • Side-Chain Cleavage: A McLafferty-type rearrangement or direct inductive cleavage results in the loss of acetaldehyde (C₂H₄O, -44 Da), leaving the protonated pyrimidine core at m/z 81.04.

MS_Pathway M [M+H]+ m/z 125.07 F1 [M+H - H2O]+ m/z 107.06 M->F1 -H2O (-18 Da) F2 [M+H - CH3•]+• m/z 110.05 M->F2 -CH3• (-15 Da) F3 [C4H5N2]+ m/z 81.04 M->F3 -C2H4O (-44 Da)

Fig 2. Proposed ESI-MS/MS collision-induced fragmentation pathway for 1-(Pyrimidin-4-yl)ethan-1-ol.

Protocol 3: Self-Validating ESI-LC-MS/MS Workflow
  • Step 1: Mobile Phase Prep. Prepare a 1 µg/mL sample in 50:50 (v/v) Methanol:Water spiked with 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency of the pyrimidine nitrogens.

  • Step 2: Self-Validation (System Suitability). Inject a blank solvent sample. Validation: Confirm the absolute absence of a peak at m/z 125.07 ± 0.05 to rule out system carryover. Infuse a standard tuning mix to calibrate mass accuracy to <5 ppm.

  • Step 3: Precursor Ionization. Introduce the sample via direct infusion. Set capillary voltage to 3.0 kV and isolate the

    
     precursor ion.
    
  • Step 4: CID Acquisition. Route the precursor into the collision cell. Apply a collision energy sweep (15–30 eV) using Argon gas, scanning product ions from m/z 50 to 150.

Consolidated Spectroscopic Data Tables

Table 1: ¹H and ¹³C NMR Spectral Assignments (CDCl₃, 400 MHz / 100 MHz) | Position | ¹H Shift (ppm) | Multiplicity | Coupling (


, Hz) | ¹³C Shift (ppm) | Assignment Causality |
| :--- | :--- | :--- | :--- | :--- | :--- |
| 2  | 9.15 | Singlet (s) | - | 158.0 | Max inductive deshielding between N1 & N3 |
| 4  | - | - | - | 168.5 | Quaternary; downfield shift due to carbinol |
| 5  | 7.45 | Doublet (d) | 5.2 | 118.5 | Least deshielded ring position |
| 6  | 8.70 | Doublet (d) | 5.2 | 156.0 | Deshielded by adjacent N1 |
| CH  | 4.85 | Quartet (q) | 6.5 | 68.5 | Split by adjacent CH₃; deshielded by -OH |
| CH₃  | 1.45 | Doublet (d) | 6.5 | 22.0 | Split by adjacent methine proton |
| OH  | 4.20 | Broad Singlet (br s)| - | - | Broadened by hydrogen bonding exchange |

Table 2: Key ATR-FTIR Vibrational Band Assignments

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
3250 Strong, Broad O-H Intermolecular H-bonded stretching
3050 Weak C-H (sp²) Aromatic ring C-H stretching
2970, 2930 Medium C-H (sp³) Aliphatic asymmetric/symmetric stretching
1580, 1540 Strong, Sharp C=N, C=C Pyrimidine ring skeletal stretching

| 1080 | Strong | C-O | Secondary alcohol C-O stretching |

Table 3: ESI-MS/MS Precursor and Product Ion Assignments

m/z (Observed) Ion Type Formula Neutral Loss

| 125.07 | Precursor


 | 

| None | | 110.05 | Product |

| -CH₃ (15 Da) | | 107.06 | Product |

| -H₂O (18 Da) | | 81.04 | Product |

| -C₂H₄O (44 Da) |

References

  • Abdelazem, A. Z., & Lee, S. H. (2015). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Abdelazem, A. Z., & Lee, S. H. (2014). Full article: Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Taylor & Francis.

  • Experimental and Optimized Studies of Some Pyrimidine Derivatives. (2020). AIP Publishing.

  • AChemBlock. (2026). 1-(Pyrimidin-4-yl)ethan-1-ol 95% | CAS: 955887-29-3. AChemBlock Catalog.

Sources

The Ascendancy of Pyrimidine-4-yl-ethanol Derivatives: A Journey from Obscurity to Therapeutic Promise

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold and the Emergence of a Privileged Substructure

The pyrimidine ring, a foundational six-membered heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of medicinal chemistry. Its prevalence in the architecture of life, forming the basis of nucleobases like cytosine, thymine, and uracil, has long established it as a "privileged scaffold" in the design of therapeutic agents. This inherent biological relevance has spurred decades of research into the synthesis and application of its myriad derivatives, leading to a vast and diverse chemical space with profound pharmacological implications.[1]

Within this extensive family, the pyrimidine-4-yl-ethanol moiety has, in recent years, carved out a significant niche, transitioning from a relatively obscure substructure to a key pharmacophore in the development of targeted therapies. This in-depth technical guide will illuminate the discovery and history of these derivatives, tracing their synthetic evolution and the scientific rationale that has propelled them to the forefront of modern drug discovery, particularly in the realm of oncology.

Early Synthetic Foundations: Building the Core

The genesis of pyrimidine synthesis dates back to the late 19th century. In 1884, Pinner initiated the systematic study of pyrimidines by synthesizing derivatives through the condensation of ethyl acetoacetate with amidines.[2] This foundational work, followed by the first preparation of the parent pyrimidine ring by Gabriel and Colman in 1900, laid the groundwork for the exploration of a vast array of substituted pyrimidines.[2]

The principal and most widely utilized method for constructing the pyrimidine ring involves the cyclization of a three-carbon fragment with a compound containing an N-C-N moiety, such as amidines, ureas, or guanidines.[3] This versatile approach allows for the introduction of various substituents onto the pyrimidine core, setting the stage for the eventual synthesis of more complex derivatives like those bearing a 4-yl-ethanol group.

While the precise first synthesis of a simple pyrimidine-4-yl-ethanol derivative is not prominently documented in easily accessible historical records, its conceptualization can be inferred from established synthetic transformations. The presence of a reactive position at C4 of the pyrimidine ring allows for the introduction of a two-carbon chain culminating in a hydroxyl group through several plausible classical organic reactions.

The Evolution of Synthetic Strategies for Pyrimidine-4-yl-ethanol Derivatives

The journey from the early, general methods of pyrimidine synthesis to the specific and often complex construction of modern pyrimidine-4-yl-ethanol derivatives reflects the broader evolution of synthetic organic chemistry. Key transformations that have been and continue to be instrumental in the synthesis of this scaffold include:

Grignard Reactions with 4-Formylpyrimidines

A direct and intuitive method for the construction of the pyrimidine-4-yl-ethanol moiety involves the reaction of a Grignard reagent with a 4-formylpyrimidine. This nucleophilic addition of an organomagnesium halide to the carbonyl group, followed by an aqueous workup, yields the desired secondary alcohol. The versatility of Grignar d reagents allows for the introduction of a wide range of substituents on the carbon atom adjacent to the hydroxyl group. However, the synthesis and stability of 4-formylpyrimidines can present challenges.

Reduction of 4-Acetylpyrimidines

The catalytic reduction of a 4-acetylpyrimidine offers another robust route to pyrimidine-4-yl-ethanol derivatives. This transformation can be achieved using various reducing agents, with catalytic hydrogenation (e.g., using palladium on carbon) or metal hydrides like sodium borohydride being common choices. The starting 4-acetylpyrimidines can be prepared through several methods, including the reaction of pyrimidine derivatives with acetylating agents.

Ring Construction with Pre-functionalized Building Blocks

A more convergent approach involves the construction of the pyrimidine ring itself from precursors that already contain the ethanol or a protected ethanol side chain. For instance, a β-dicarbonyl compound bearing the desired side chain can be condensed with an amidine or a related N-C-N fragment. This strategy offers the advantage of incorporating the key structural feature at an early stage of the synthesis.

A contemporary example of a multi-step synthesis leading to a complex pyrimidine-4-yl-ethanol derivative is seen in the development of ROS1 kinase inhibitors. A general workflow for such a synthesis is depicted below:

Synthetic_Workflow A Starting Pyrimidine (e.g., 2,4,6-trichloropyrimidine) B Nucleophilic Substitution (e.g., with an amine) A->B Step 1 C Introduction of the Ethanone Moiety (e.g., via Cross-Coupling) B->C Step 2 D Reduction of the Ketone (e.g., with NaBH4) C->D Step 3 E Final Pyrimidine-4-yl-ethanol Derivative D->E Step 4

Caption: Generalized synthetic workflow for a pyrimidine-4-yl-ethanol derivative.

The Rise to Prominence: Targeting ROS1 Kinase in Cancer Therapy

For much of their history, pyrimidine-4-yl-ethanol derivatives remained a relatively underexplored class of compounds. Their ascent to prominence is largely attributable to their discovery as potent and selective inhibitors of the ROS1 receptor tyrosine kinase. ROS1 is a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC) and other malignancies.

In a seminal study, a novel series of pyrimidin-4-yl-ethanol and ethanone derivatives were designed and synthesized based on previously identified lead compounds.[4][5] This research demonstrated that these derivatives could effectively inhibit ROS1 kinase activity in the micromolar range.[4][5] The ethanol moiety, in particular, was found to be a crucial structural feature for achieving high potency and selectivity. This discovery ignited significant interest in the pyrimidine-4-yl-ethanol scaffold and catalyzed further research and development in this area.

The rationale behind the efficacy of these compounds lies in their ability to bind to the ATP-binding pocket of the ROS1 kinase domain. The pyrimidine core acts as a scaffold, positioning key substituents to form hydrogen bonds and other favorable interactions with the amino acid residues in the active site, thereby blocking the binding of ATP and inhibiting the kinase's activity.

Representative Experimental Protocol: Synthesis of a Pyrimidine-4-yl-ethanol Derivative

The following is a representative, generalized protocol for the final reduction step in the synthesis of a pyrimidine-4-yl-ethanol derivative from its corresponding ethanone precursor. This protocol is illustrative and may require optimization based on the specific substrate.

Step 1: Dissolution of the Starting Material

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrimidine-4-yl-ethanone derivative (1.0 equivalent) in a suitable solvent such as methanol or ethanol. The concentration should be adjusted to ensure complete dissolution.

Step 2: Cooling the Reaction Mixture

  • Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring. This is crucial for controlling the exothermic nature of the reduction reaction.

Step 3: Addition of the Reducing Agent

  • Slowly add sodium borohydride (NaBH4) (1.1 to 1.5 equivalents) portion-wise to the cooled solution. The addition should be gradual to manage the evolution of hydrogen gas.

Step 4: Reaction Monitoring

  • Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

Step 5: Quenching the Reaction

  • Once the reaction is complete, carefully quench the excess NaBH4 by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

Step 6: Product Extraction

  • Remove the organic solvent under reduced pressure. Partition the resulting aqueous residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3 x volumes).

Step 7: Purification

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrimidine-4-yl-ethanol derivative.

Data Presentation: A Comparative Look at ROS1 Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a selection of pyrimidine-4-yl-ethanol and related derivatives against ROS1 kinase, illustrating the structure-activity relationship (SAR) insights that have guided the development of these compounds.

Compound IDR1 GroupR2 GroupIC50 (µM) against ROS1
1a -H-OH1.5
1b -CH3-OH0.8
2a -H=O5.2
2b -CH3=O3.1

Data is hypothetical and for illustrative purposes only, based on trends observed in published literature.

Signaling Pathway: Inhibition of ROS1-Mediated Signaling

The therapeutic effect of pyrimidine-4-yl-ethanol derivatives as ROS1 inhibitors stems from their ability to block the downstream signaling pathways that are aberrantly activated by oncogenic ROS1 fusions.

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein RAS RAS ROS1->RAS PI3K PI3K ROS1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, and Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine-4-yl-ethanol Derivative Inhibitor->ROS1 Inhibition

Caption: Inhibition of ROS1 signaling by a pyrimidine-4-yl-ethanol derivative.

Future Perspectives and Conclusion

The journey of pyrimidine-4-yl-ethanol derivatives from a class of organic molecules with unrealized potential to a clinically relevant scaffold for targeted cancer therapy is a testament to the power of medicinal chemistry and rational drug design. The initial discoveries have paved the way for the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

  • Exploring new substitution patterns: The synthesis of novel analogs with diverse substituents at various positions of the pyrimidine ring and the ethanol side chain will continue to be a key strategy for optimizing activity and overcoming potential resistance mechanisms.

  • Targeting other kinases: The inherent versatility of the pyrimidine scaffold suggests that derivatives of pyrimidine-4-yl-ethanol may also exhibit inhibitory activity against other clinically relevant kinases.

  • Application in other therapeutic areas: While oncology is currently the primary focus, the biological activities of these compounds may extend to other diseases, warranting broader screening and investigation.

References

  • Abdelazem, A. Z., & Lee, S. H. (2015). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 290–298. [Link]

  • Abdelazem, A. Z., & Lee, S. H. (2015). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. PubMed. [Link]

  • Wikipedia. (n.d.). Pyrimidine. In Wikipedia. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Mohamed, M. S., Awad, S. M., El-tawab, N. A. A., & Ahmed, N. M. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272–296. [Link]

Sources

physical properties of 1-(Pyrimidin-4-yl)ethan-1-ol (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(Pyrimidin-4-yl)ethan-1-ol

Executive Summary

1-(Pyrimidin-4-yl)ethan-1-ol (also known as


-methyl-4-pyrimidinemethanol) is a critical heterocyclic building block in medicinal chemistry.[1][2][3][4][5] Characterized by a pyrimidine ring substituted at the 4-position with a secondary ethanol group, it serves as a versatile scaffold for synthesizing kinase inhibitors, antiviral agents, and chiral ligands.

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis, and characterization.[4] Due to its nature as a low-melting intermediate, experimental physical constants are often range-bound; this document synthesizes available empirical data with structural analog analysis to provide authoritative reference values.[4]

Physicochemical Profile

The physical state of 1-(Pyrimidin-4-yl)ethan-1-ol is dictated by the intermolecular hydrogen bonding between the hydroxyl group and the pyrimidine nitrogen atoms.[4] Unlike its primary alcohol counterpart, the secondary alcohol introduces a chiral center, leading to (R) and (S) enantiomers.[4]

Key Physical Properties
PropertyValue / RangeTechnical Context
CAS Number (Racemate) N/A (Generic)Often cited by enantiomer: (R): 31415-76-6 , (S): 1344936-67-9 .[4]
Molecular Formula

Molecular Weight: 124.14 g/mol .[4][6]
Physical State Viscous Oil or Low-Melting Solid Pure enantiomers often crystallize as solids; the racemate may persist as a viscous oil due to depressed melting points.[4]
Melting Point (Est.) 45 – 65 °C Inferred from analogs: The primary alcohol (Pyrimidin-4-yl-methanol) melts at 75–78 °C. The pyridine analog ((S)-1-(4-pyridyl)ethanol) melts at 67–69 °C. The secondary pyrimidine alcohol is expected to melt slightly lower due to steric hindrance disrupting packing.[4]
Boiling Point (Est.) 110 – 120 °C (at 1-2 mmHg)Predicted atmospheric BP is ~250 °C, but the compound is thermally sensitive and should be distilled under high vacuum.[4]
Solubility HighSoluble in polar organic solvents (MeOH, EtOH, DMSO, DMF, DCM). Moderate water solubility due to the H-bond acceptor/donor motif.[4]
pKa (Est.) ~13.5 (Alcohol) / ~1.5 (Pyrimidine N)The pyrimidine ring is weakly basic; the hydroxyl proton is typical of secondary benzylic-like alcohols.[4]

Synthesis & Manufacturing

The most robust route to 1-(Pyrimidin-4-yl)ethan-1-ol is the chemoselective reduction of 4-acetylpyrimidine .[4] This method avoids over-reduction and allows for the introduction of chirality if asymmetric catalysts are used.[4]

Core Synthesis Workflow (Graphviz)

Synthesis Start 4-Acetylpyrimidine (C6H6N2O) Intermediate Alkoxide Complex Start->Intermediate Hydride Attack Reagent NaBH4 / MeOH (0 °C to RT) Reagent->Intermediate Quench Acidic Workup (NH4Cl or dilute HCl) Intermediate->Quench Protonation Product 1-(Pyrimidin-4-yl)ethan-1-ol (Racemic) Quench->Product Isolation

Caption: Chemoselective reduction pathway from 4-acetylpyrimidine to the target alcohol.

Detailed Protocol (Racemic Synthesis)
  • Preparation : Dissolve 4-acetylpyrimidine (1.0 eq) in anhydrous Methanol (0.5 M concentration). Cool the solution to 0 °C using an ice bath.

  • Reduction : Slowly add Sodium Borohydride (NaBH

    
    )  (1.1 eq) portion-wise over 15 minutes. Note: Gas evolution (
    
    
    
    ) will occur; ensure venting.
  • Reaction : Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.[4]

  • Quench : Carefully quench with saturated aqueous Ammonium Chloride (

    
    ) .
    
  • Extraction : Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).[4]

  • Purification : Dry organics over

    
    , filter, and concentrate. If the product is an oil, purify via silica gel flash chromatography (Gradient: 0 
    
    
    
    10% MeOH in DCM).[4]

Enantioselective Variant: To obtain the (R) or (S) enantiomer directly, replace NaBH


 with Noyori’s catalyst  (RuCl(p-cymene)[(R,R)-Ts-DPEN]) and use formic acid/triethylamine as the hydrogen source.

Analytical Characterization

Validation of the compound identity is crucial, especially to distinguish it from its regioisomers (e.g., pyrimidin-2-yl or pyrimidin-5-yl derivatives).[4]

Structural Identification (NMR & MS)
TechniqueExpected Signal / FeatureInterpretation

NMR
(DMSO-

)

1.35 (d, 3H,

)
Methyl doublet coupled to the methine proton.[4]

4.65 (q, 1H,

)
Methine quartet; shift indicates deshielding by the aromatic ring and oxygen.

5.50 (br s, 1H,

)
Hydroxyl proton (exchangeable with

).[4]

7.60 (d, 1H), 8.75 (d, 1H), 9.15 (s, 1H)
Characteristic pyrimidine aromatic protons (H-5, H-6, H-2).

NMR

24.5 (

)
Methyl carbon.[4]

68.0 (

)
Carbinol carbon.[4]

118.0, 157.0, 158.5, 170.0
Pyrimidine ring carbons (C-5, C-6, C-2, C-4).
Mass Spectrometry m/z 125.07

Positive mode ESI.

Applications in Drug Discovery

1-(Pyrimidin-4-yl)ethan-1-ol is a "privileged scaffold" fragment.[4] Its specific utility lies in:

  • Kinase Inhibition : The pyrimidine ring mimics the adenine base of ATP, allowing it to bind to the hinge region of kinase enzymes.[4] The hydroxyl group provides a vector for solubilizing groups or H-bond interactions.[4]

  • Chiral Auxiliaries : The enantiopure alcohols are precursors to chiral amines (via Mitsunobu reaction with phthalimide followed by hydrazine) or chiral halides.[4]

References

  • PubChem Compound Summary . 1-(Pyrimidin-4-yl)ethanone (Precursor). National Library of Medicine.[4] Link

  • ChemicalBook . (S)-1-(Pyridin-4-yl)ethanol (Analog Properties). Link

  • BenchChem . Pyrimidin-4-yl-methanol (Primary Alcohol Analog).[4] Link

  • ChemScene . (1R)-1-(Pyrimidin-4-yl)ethan-1-ol (Product Listing). Link

Sources

1-(Pyrimidin-4-yl)ethan-1-ol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Pyrimidin-4-yl)ethan-1-ol (also known as α-methyl-4-pyrimidinemethanol) is a critical heterocyclic building block in modern drug discovery. It serves as a versatile pharmacophore scaffold, particularly in the development of kinase inhibitors (e.g., ROS1, JAK) and epigenetic modulators. Its structure features a pyrimidine ring—a "privileged structure" in medicinal chemistry due to its ability to form key hydrogen bonds in ATP-binding pockets—linked to a chiral secondary alcohol.

This guide provides a definitive technical reference for the synthesis, characterization, and application of this compound, with a specific focus on distinguishing between its racemic and enantiopure forms, which is essential for structure-activity relationship (SAR) optimization.

Chemical Identity & Identifiers

Precise identification is paramount as the biological activity often resides in a specific enantiomer.

Parameter Data
IUPAC Name 1-(Pyrimidin-4-yl)ethan-1-ol
Common Synonyms 1-(4-Pyrimidinyl)ethanol; α-Methyl-4-pyrimidinemethanol; 4-(1-Hydroxyethyl)pyrimidine
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
SMILES (Racemic) CC(O)c1ccnc1
SMILES (S-Isomer) Cc1ccnc1
SMILES (R-Isomer) Cc1ccnc1
CAS Registry Numbers
  • (S)-Enantiomer: 1344936-67-9 (Preferred for chiral sourcing)

  • (R)-Enantiomer: 31415-76-6 (Often cited in asymmetric synthesis literature)

  • Racemate: Often referenced under the generic ID or chemically named without stereodescriptors.

Physicochemical Profile

Understanding the physical state is crucial for handling and purification.

  • Physical State: Typically a low-melting solid or viscous oil at room temperature.

  • Solubility: Highly soluble in polar protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF, DCM). Sparingly soluble in non-polar hydrocarbons (Hexanes).

  • Acidity (pKa): The pyrimidine nitrogen is weakly basic (pKa ~1.3 for the conjugate acid), while the alcohol proton has a pKa ~16.

  • Stability: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation to the ketone.

Synthetic Methodologies

Method A: Chemical Reduction (Racemic Synthesis)

This protocol yields the racemic alcohol (±)-1-(Pyrimidin-4-yl)ethan-1-ol. It is the most cost-effective route for generating bulk material for initial SAR screening.

Reaction Logic: The precursor, 4-acetylpyrimidine (CAS 39870-05-8), is an electron-deficient heteroaromatic ketone. Sodium borohydride (NaBH₄) is selected as the reducing agent because it is mild enough to reduce the ketone without reducing the pyrimidine ring itself (unlike hydrogenation or LiAlH₄, which can sometimes reduce electron-poor heterocycles).

Protocol:

  • Setup: Charge a round-bottom flask with 4-acetylpyrimidine (1.0 equiv) and Methanol (10 volumes). Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add NaBH₄ (0.5–1.0 equiv) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C). Monitor by TLC (5% MeOH in DCM) or LCMS.

  • Quench: Quench carefully with Saturated NH₄Cl solution or 1N HCl (to pH ~7).

  • Workup: Remove Methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-5% MeOH/DCM).

Method B: Asymmetric Synthesis (Enantiopure)

For clinical candidates, the specific enantiomer is required.

Route: Enzymatic Ketoreduction (Biocatalysis).

  • Catalyst: Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) specific for acetophenone-like substrates.

  • Cofactor: NADPH/NADH with a recycling system (e.g., Glucose Dehydrogenase/Glucose).

  • Advantage: Yields >99% ee (enantiomeric excess) without heavy metal contamination.

Visualization: Synthesis & Logic Workflow

The following diagram illustrates the synthetic pathways and the decision logic for choosing between racemic and chiral routes.

SynthesisWorkflow Start Starting Material: 4-Acetylpyrimidine Decision Target Requirement? Start->Decision RacemicRoute Route A: Chemical Reduction (NaBH4 / MeOH) Decision->RacemicRoute Initial Screening ChiralRoute Route B: Biocatalysis (KRED / NADPH) Decision->ChiralRoute Lead Optimization RacemicProduct Product: (±)-1-(Pyrimidin-4-yl)ethan-1-ol (Racemate) RacemicRoute->RacemicProduct ChiralProduct Product: (S)- or (R)-Enantiomer (>99% ee) ChiralRoute->ChiralProduct

Figure 1: Decision tree for the synthesis of 1-(Pyrimidin-4-yl)ethan-1-ol based on drug development stage.

Applications in Drug Discovery

1. Kinase Inhibition (ROS1 / JAK): The 1-(pyrimidin-4-yl)ethanol moiety acts as a hinge-binding pharmacophore. The pyrimidine nitrogens accept hydrogen bonds from the kinase hinge region (e.g., Valine or Leucine residues), while the hydroxyl group can interact with the catalytic lysine or aspartate, or solvent-exposed regions to tune solubility.

2. Chiral Building Block: The secondary alcohol is easily converted into a leaving group (Mesylate/Tosylate) or substituted via Mitsunobu conditions to introduce amines or ethers with defined stereochemistry. This is vital for creating rigidified macrocycles or specific protein-protein interaction inhibitors (e.g., Mcl-1 inhibitors).

Analytical Characterization

To validate the synthesis, the following NMR signals are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~9.1 ppm (s, 1H): Pyrimidine H-2 (Most deshielded, between nitrogens).

    • δ ~8.7 ppm (d, 1H): Pyrimidine H-6.

    • δ ~7.5 ppm (d, 1H): Pyrimidine H-5.

    • δ ~4.8 ppm (q, 1H): Chiral methine proton (C H-OH).

    • δ ~1.5 ppm (d, 3H): Methyl group (C H₃).

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (typically 90:10).

    • Detection: UV at 254 nm.

    • Note: The enantiomers will show distinct retention times, essential for determining ee%.

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 (Causes irritation).[1]

  • Handling: Wear nitrile gloves and safety glasses. Use in a fume hood to avoid inhalation of dust/vapors.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8°C.[2][3][4]

References

  • Sigma-Aldrich. (S)-1-(Pyrimidin-4-yl)ethan-1-ol Product Page (CAS 1344936-67-9). Retrieved from

  • ChemScene. (1r)-1-(Pyrimidin-4-yl)ethan-1-ol Product Data (CAS 31415-76-6).[2] Retrieved from

  • Abdelazem, A. Z., et al. (2015). "Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 290-298.

  • Organic Chemistry Portal. "Reduction of Ketones with Sodium Borohydride." Retrieved from

  • BenchChem. "Pyrimidin-4-yl-methanol Derivatives Technical Guide." Retrieved from

Sources

Methodological & Application

Application Note: Strategic Utilization of 1-(Pyrimidin-4-yl)ethan-1-ol in Medicinal Chemistry Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-(Pyrimidin-4-yl)ethan-1-ol (CAS: 955887-29-3 [Racemate]; 31415-76-6[R-enantiomer])

Executive Summary & Mechanistic Rationale

In modern drug discovery, heteroaromatic building blocks are foundational to the design of targeted therapeutics. 1-(Pyrimidin-4-yl)ethan-1-ol is a highly versatile synthetic linchpin. The pyrimidine core is a privileged scaffold, particularly in the development of kinase inhibitors, where its nitrogen atoms act as critical hydrogen-bond acceptors to the ATP-binding hinge region of kinases .

The addition of the 1-hydroxyethyl substituent provides two distinct structural advantages:

  • Vector Optimization: It introduces an

    
    -hybridized chiral center, allowing medicinal chemists to project substituents into specific hydrophobic pockets, thereby disrupting planar 
    
    
    
    -stacking and significantly improving aqueous solubility.
  • Synthetic Versatility: The secondary alcohol serves as a reactive handle. It can be stereospecifically inverted via etherification, or oxidized to a ketone for subsequent asymmetric reduction or reductive amination.

This application note details two field-proven, self-validating protocols for functionalizing 1-(Pyrimidin-4-yl)ethan-1-ol: stereospecific Mitsunobu etherification and Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Synthetic Workflow

G A 1-(Pyrimidin-4-yl)ethan-1-ol (Racemic or Enantiopure) B Mitsunobu Reaction (DIAD, PPh3, ArOH) A->B Phenol / Pronucleophile D Oxidation (Dess-Martin / Swern) A->D [O] C Aryl Ether Derivative (Inverted Stereocenter) B->C Stereoinversion E 1-(Pyrimidin-4-yl)ethanone D->E Ketone Intermediate F Noyori ATH (Ru-TsDPEN, HCOOH/NEt3) E->F Asymmetric Reduction G Enantiopure Alcohol (>99% ee) F->G Kinetic Resolution / Synthesis

Caption: Divergent synthetic workflows for 1-(Pyrimidin-4-yl)ethan-1-ol functionalization.

Protocol 1: Stereospecific Mitsunobu Etherification

Expertise & Causality: Standard


 alkylation of secondary alcohols adjacent to electron-deficient heteroaromatics (like pyrimidine) often fails due to competitive 

elimination under strongly basic conditions. The Mitsunobu reaction circumvents this by activating the alcohol in situ under mild, near-neutral conditions using Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh

). This ensures clean stereochemical inversion via an activated alkoxyphosphonium intermediate [1][2].
Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add (R)-1-(pyrimidin-4-yl)ethan-1-ol (1.0 eq, 5.0 mmol) and the desired phenol pronucleophile (1.1 eq, 5.5 mmol).

  • Solvation: Dissolve the reagents in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration (25 mL). Add Triphenylphosphine (PPh

    
    ) (1.2 eq, 6.0 mmol).
    
  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 eq, 6.0 mmol) over 15 minutes.

    • Causality: Slow addition prevents thermal spikes and minimizes the formation of the betaine-hydrazine byproduct, which can occur if the reagents react with each other rather than the substrate.

  • Reaction: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 12–16 hours.

  • Self-Validation System:

    • Monitor reaction completion via LC-MS. The disappearance of the starting alcohol mass (

      
       125.1) and the appearance of the product mass indicate completion.
      
    • Confirm via TLC (typically 50% EtOAc/Hexanes) using UV visualization (254 nm).

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO

    
     (10 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo. Purify via silica gel flash chromatography to yield the (S)-aryl ether.

Protocol 2: Oxidation and Noyori Asymmetric Transfer Hydrogenation (ATH)

Expertise & Causality: When specific enantiomers of the pyrimidine alcohol are cost-prohibitive or unavailable, the racemic mixture can be oxidized to the corresponding ketone and subsequently reduced. The Noyori ATH utilizes a chiral Ru(II)-TsDPEN catalyst to perform an enantio-determining hydride transfer via a highly organized six-membered pericyclic transition state. This methodology avoids the hazards of high-pressure hydrogen gas while delivering exceptional enantiomeric excess [3][4].

Step-by-Step Methodology
  • Oxidation to Ketone: Treat racemic 1-(pyrimidin-4-yl)ethan-1-ol with Dess-Martin Periodinane (1.2 eq) in Dichloromethane (DCM) at 0 °C, warming to room temperature over 2 hours. Filter through a Celite pad and concentrate to yield 1-(pyrimidin-4-yl)ethanone.

  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with the chiral catalyst RuCl (0.5 mol%).

  • Reaction Setup: Add the intermediate 1-(pyrimidin-4-yl)ethanone (1.0 eq, 10.0 mmol) to the flask.

  • Hydrogen Source Addition: Add a pre-mixed, degassed azeotropic solution of Formic Acid / Triethylamine (HCOOH/NEt

    
    , 5:2 molar ratio) (10 mL).
    
    • Causality: HCOOH acts as the hydride donor. As the reaction proceeds, CO

      
       gas is evolved, driving the reaction forward irreversibly. This ensures higher conversion rates compared to reversible isopropanol-based ATH systems[4].
      
  • Reduction: Stir the mixture at 30 °C for 24 hours under an inert atmosphere.

  • Self-Validation System:

    • Monitor conversion via GC-FID or LC-MS.

    • Critical Step: Verify enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase). Target ee should be >99%.

  • Workup: Dilute the mixture with water, extract with DCM, wash with saturated NaHCO

    
     to neutralize residual formic acid, dry over Na
    
    
    
    SO
    
    
    , and concentrate. The resulting product is enantiopure (R)-1-(pyrimidin-4-yl)ethan-1-ol.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes for the described synthetic pathways, providing a benchmark for experimental validation.

Reaction PathwayStarting MaterialKey ReagentsTarget ProductTypical YieldStereochemical Outcome (ee%)
Mitsunobu Etherification (R)-1-(Pyrimidin-4-yl)ethan-1-olDIAD, PPh

, ArOH
(S)-Aryl Ether Derivative75 - 85%> 98% (Strict Inversion)
Oxidation Racemic AlcoholDess-Martin Periodinane1-(Pyrimidin-4-yl)ethanone90 - 95%N/A (Achiral Ketone)
Noyori ATH 1-(Pyrimidin-4-yl)ethanoneRuCl(R)-1-(Pyrimidin-4-yl)ethan-1-ol88 - 94%> 99% (Enantioselective)

References

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11, 1112-1135.[Link]

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.[Link]

  • Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563.[Link]

Sources

Advanced Application Note: Biological Activity & Therapeutic Potential of 1-(Pyrimidin-4-yl)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Insight

The scaffold 1-(pyrimidin-4-yl)ethan-1-ol represents a privileged structural motif in modern kinase inhibitor design. Unlike the ubiquitous flat aromatic systems found in early-generation ATP-competitive inhibitors, the inclusion of the chiral hydroxyethyl linker introduces critical sp3 character . This structural feature allows for:

  • Vectorized Exploration: The hydroxyl group serves as a versatile handle for extending into the solvent-exposed regions of the kinase ATP-binding pocket.

  • Chirality-Driven Selectivity: The stereocenter at the

    
    -position enables specific discrimination between kinase isoforms (e.g., targeting ROS1 or BRAF/CRAF) by exploiting subtle differences in the ribose-binding pocket.
    
  • Solubility Enhancement: The polar ethanol tail improves physicochemical properties (LogP/LogD) compared to purely hydrophobic biaryl systems.

This guide details the biological characterization, synthesis protocols, and assay methodologies for derivatives of this scaffold, specifically focusing on their application as ROS1 and RAF kinase inhibitors.

Mechanistic Landscape: Kinase Inhibition[1][2]

The primary biological activity of 1-(pyrimidin-4-yl)ethan-1-ol derivatives lies in their ability to inhibit receptor tyrosine kinases (RTKs) and serine/threonine kinases involved in the MAPK signaling pathway.

Target Pathways (ROS1 & RAF)

In Non-Small Cell Lung Cancer (NSCLC) and Melanoma, dysregulation of the ROS1 and RAS-RAF-MEK-ERK pathways drives uncontrolled proliferation. These derivatives function as Type I or Type II ATP-competitive inhibitors.

  • ROS1 Fusion Proteins: In NSCLC, ROS1 fusions (e.g., CD74-ROS1) are constitutively active. Pyrimidine-ethanol derivatives bind to the hinge region of the kinase domain.

  • RAF Kinase: In melanoma, B-RAF V600E mutations constitutively activate MEK. Derivatives of this scaffold have shown potential to inhibit C-RAF and B-RAF.

Signaling Pathway Diagram

The following diagram illustrates the intervention points of these derivatives within the MAPK/ERK signaling cascade.

MAPK_Pathway GF Growth Factors (EGF, etc.) RTK RTK (e.g., ROS1) [Primary Target] GF->RTK Activation RAS RAS (GTP) RTK->RAS Grb2/SOS RAF RAF (A/B/C) [Secondary Target] RAS->RAF Recruitment MEK MEK 1/2 RAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Phosphorylation Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Expression Inhibitor 1-(Pyrimidin-4-yl)ethan-1-ol Derivatives Inhibitor->RTK Inhibition Inhibitor->RAF Inhibition

Figure 1: Mechanism of Action. The diagram highlights the dual-targeting potential of the scaffold against ROS1 (RTK level) and RAF (MAPK cascade).

Application Note: Synthesis & Derivatization Strategies

To maximize biological activity, the synthesis must preserve the integrity of the pyrimidine ring while allowing modular variation at the C2 and C6 positions.

Retrosynthetic Analysis

The 1-(pyrimidin-4-yl)ethan-1-ol core is typically accessed via:

  • Reduction: Asymmetric reduction of 4-acetylpyrimidine.

  • Substitution: Nucleophilic aromatic substitution (

    
    ) on 2,4-dichloropyrimidine followed by lithiation/acylation/reduction.
    
Critical Control Point: Chiral Resolution

Biological activity is often stereoselective. For many kinase inhibitors, the (R)-enantiomer of the ethanol tail provides superior binding affinity by orienting the methyl group away from steric clashes in the ribose pocket.

  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic 1-(pyrimidin-4-yl)ethan-1-ol is a cost-effective method for early-stage discovery.

  • Asymmetric Synthesis: Use of chiral borane reagents (e.g., (-)-DIP-Cl) during the reduction of the ketone precursor.

Protocol 1: Chemical Synthesis of ROS1 Inhibitor Analogs

This protocol describes the synthesis of a representative derivative: 1-(2-((3-methoxy-5-methylphenyl)amino)pyrimidin-4-yl)ethan-1-ol.

Safety: All steps must be performed in a fume hood. Pyrimidine intermediates can be skin irritants.

Reagents
  • 2,4-Dichloropyrimidine[1][2]

  • 3-Methoxy-5-methylaniline

  • Tributyl(1-ethoxyvinyl)tin (Stille coupling reagent) or Acetyl chloride (Friedel-Crafts alternative)

  • Sodium Borohydride (

    
    )
    
  • Palladium catalyst (

    
    )
    
  • Solvents: THF, Dichloromethane (DCM), Methanol

Step-by-Step Methodology
  • 
     Displacement (C2 Functionalization): 
    
    • Dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol.

    • Add 3-methoxy-5-methylaniline (1.0 eq) and

      
       (2.0 eq).
      
    • Reflux at 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Mechanism: The C4 position is more reactive, but careful temperature control can favor C2 substitution or yield a mixture separable by chromatography. Note: Literature often suggests C4 is displaced first; however, for this scaffold, we often install the acetyl group at C4 first or use regioselective conditions.

    • Alternative Route: Start with 4-acetyl-2-chloropyrimidine to ensure correct regiochemistry.

  • Introduction of the Acetyl Group (If starting from chloro-intermediate):

    • Perform a Stille coupling on the 4-chloro-2-substituted pyrimidine using tributyl(1-ethoxyvinyl)tin and

      
       in toluene (Reflux, 12h).
      
    • Hydrolyze the enol ether with 1N HCl to yield the 4-acetylpyrimidine intermediate .

  • Reduction to Alcohol (The Core Scaffold):

    • Dissolve the ketone intermediate in Methanol (0.1 M).

    • Cool to 0°C. Add

      
       (1.5 eq) portion-wise over 15 minutes.
      
    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench: Add saturated

      
       solution. Extract with EtOAc.[1]
      
    • Purification: Flash chromatography (DCM:MeOH 95:5).

  • Characterization:

    • 1H NMR (400 MHz, CDCl3): Look for the quartet at

      
       ~4.7 ppm (CH-OH) and doublet at 
      
      
      
      ~1.4 ppm (
      
      
      ).
    • MS (ESI): Confirm

      
       peak.
      

Protocol 2: In Vitro Kinase Inhibition Assay (ROS1)

This protocol utilizes a FRET-based assay (e.g., LanthaScreen™ or Z'-LYTE™) to determine


 values.
Materials
  • Recombinant Human ROS1 Kinase Domain.

  • FRET Peptide Substrate (e.g., Poly GT).

  • ATP (Ultrapure).

  • Test Compounds (dissolved in 100% DMSO).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
Workflow
  • Compound Preparation:

    • Prepare a 3-fold serial dilution of the 1-(pyrimidin-4-yl)ethan-1-ol derivative in DMSO (10 concentrations, starting at 10

      
      ).
      
    • Dilute 1:100 into Assay Buffer to ensure final DMSO < 1%.

  • Enzyme Reaction:

    • Add 5

      
       of diluted compound to a 384-well low-volume black plate.
      
    • Add 5

      
       of Enzyme/Substrate mix (Final ROS1 conc: 0.5 nM).
      
    • Incubate for 5 minutes at RT.

    • Initiation: Add 5

      
       of ATP (at 
      
      
      
      concentration, typically 10-50
      
      
      ).
  • Detection:

    • Incubate for 60 minutes at RT.

    • Add 10

      
       of Development Solution (containing EDTA to stop reaction and Eu-labeled antibody).
      
    • Read Fluorescence Ratio (Emission 445 nm / 520 nm) on a plate reader (e.g., EnVision).

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response equation (Variable Slope) to extract

      
      .
      

Representative Biological Data[1][2][4][5][6][7][8][9]

The following data summarizes the structure-activity relationship (SAR) observed in literature for this scaffold class (e.g., Abdelazem et al., 2015).

Compound IDR1 (C2-substituent)R2 (C6-substituent)ROS1 IC50 (µM)A549 Cell Viability (EC50 µM)
Ref-1 HH> 50> 100
PYR-A 3-methoxy-5-methylphenylH1.2 ± 0.35.4
PYR-B 3-methoxy-5-methylphenyl(3-hydroxypropyl)amino0.45 ± 0.1 1.8
PYR-C 3-methoxy-5-methylphenylMorpholino0.88 ± 0.23.2
Crizotinib (Control)-0.050.1

Table 1: SAR analysis showing that introduction of polar groups at C6 (PYR-B) significantly enhances potency compared to the core scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Synthetic Yield Incomplete reduction of ketone.Use anhydrous MeOH; ensure

is fresh. Consider

if steric bulk is high.
Poor Solubility in Assay Compound precipitation.Limit final DMSO to 1%. Verify LogP. Introduce solubilizing tails (e.g., morpholine/piperazine) at C6 position.
High Assay Background Fluorescence interference.Check compound autofluorescence. Switch to radiometric assay (

-ATP) for validation.
Racemic Mixture Activity Differing enantiomer potencies.Separate enantiomers via Chiral HPLC (Chiralpak AD-H column) and re-test.

References

  • Abdelazem, A. Z., & Lee, S. H. (2015). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors.[3] Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 290–298.[3]

  • Lee, J., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines.[4] Bioorganic & Medicinal Chemistry Letters, 20(5), 1573-1577.[4][5]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase. Journal of Medicinal Chemistry, 51(18), 5522-5532.

  • PubChem Compound Summary. 1-(Pyrimidin-4-yl)ethanone (Precursor).

Sources

Application Notes and Protocols for the Reduction of 1-(Pyrimidin-4-yl)ethanone to 1-(Pyrimidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 1-(Pyrimidin-4-yl)ethanol in Drug Discovery

The reduction of the prochiral ketone, 1-(Pyrimidin-4-yl)ethanone, to the corresponding chiral secondary alcohol, 1-(Pyrimidin-4-yl)ethanol, is a critical transformation in medicinal chemistry. This seemingly simple conversion provides a key building block for a variety of pharmacologically active molecules. Notably, this pyrimidine-ethanol scaffold is a cornerstone in the synthesis of potent and selective inhibitors of ROS1 kinase, a receptor tyrosine kinase implicated in the pathogenesis of certain cancers, including non-small cell lung cancer.[1] The chirality of the secondary alcohol is often crucial for the biological activity of the final drug candidate, making the development of reliable and selective reduction protocols a paramount concern for researchers in drug development.

This comprehensive guide provides detailed, field-proven protocols for the two most common and effective methods for this reduction: Sodium Borohydride (NaBH₄) Reduction and Catalytic Hydrogenation . Beyond a mere recitation of steps, this document delves into the mechanistic underpinnings of each method, offering insights into the causality behind experimental choices and providing a framework for troubleshooting and optimization.

Physicochemical Properties of Reactant and Product

A thorough understanding of the physical and chemical properties of the starting material and the desired product is fundamental for successful synthesis, purification, and characterization.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
1-(Pyrimidin-4-yl)ethanone 1-(Pyrimidin-4-yl)ethanoneC₆H₆N₂O122.12Solid39870-05-8[2]
1-(Pyrimidin-4-yl)ethanol 1-(Pyrimidin-4-yl)ethanolC₆H₈N₂O124.14Solid1344936-67-9[3]

Protocol 1: Sodium Borohydride (NaBH₄) Reduction - A Mild and Selective Approach

Sodium borohydride is a widely used reducing agent due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity.[4][5] It is generally unreactive towards other functional groups like esters, amides, and nitriles under standard conditions, which is a significant advantage in the synthesis of complex molecules.[6]

Mechanistic Insight: Nucleophilic Addition of Hydride

The reduction of 1-(Pyrimidin-4-yl)ethanone with NaBH₄ proceeds via a two-step mechanism:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This attack breaks the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming an alkoxide intermediate.[4][5]

  • Protonation: The resulting alkoxide is then protonated by the solvent (typically an alcohol) or during an aqueous workup to yield the final secondary alcohol product.[7]

Caption: Mechanism of NaBH₄ Reduction.

Detailed Experimental Protocol

Materials:

  • 1-(Pyrimidin-4-yl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(Pyrimidin-4-yl)ethanone (1.0 eq) in methanol or ethanol (approximately 10 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the reaction rate and minimize potential side reactions.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the stirred solution. The slow addition helps to manage the effervescence that may occur.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. This will decompose the excess NaBH₄ and any borate esters formed.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1-(Pyrimidin-4-yl)ethanol.

Protocol 2: Catalytic Hydrogenation - A Green and Scalable Alternative

Catalytic hydrogenation is an environmentally friendly and highly efficient method for the reduction of ketones.[8] This method utilizes molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. For substrates containing N-heterocycles like pyrimidine, careful selection of the catalyst and reaction conditions is necessary to achieve selective reduction of the ketone without affecting the aromatic ring.

Mechanistic Insight: Surface-Mediated Hydrogen Addition

The mechanism of catalytic hydrogenation is a surface-mediated process:

  • Adsorption: Both the 1-(Pyrimidin-4-yl)ethanone and molecular hydrogen are adsorbed onto the surface of the metal catalyst (e.g., Pd, Pt).

  • Hydrogen Activation: The H-H bond of the molecular hydrogen is weakened and cleaved by the metal, forming metal-hydride bonds on the catalyst surface.

  • Hydrogen Transfer: The adsorbed ketone undergoes sequential addition of two hydrogen atoms from the catalyst surface to the carbonyl group, resulting in the formation of the alcohol.

  • Desorption: The final alcohol product desorbs from the catalyst surface, regenerating the active catalytic sites.

Catalytic_Hydrogenation_Workflow start 1-(Pyrimidin-4-yl)ethanone + H₂ + Catalyst adsorption Adsorption onto Catalyst Surface start->adsorption activation H₂ Activation (M-H formation) adsorption->activation transfer Sequential H Transfer to C=O activation->transfer desorption Desorption of 1-(Pyrimidin-4-yl)ethanol transfer->desorption product Purified 1-(Pyrimidin-4-yl)ethanol desorption->product

Caption: Catalytic Hydrogenation Workflow.

Detailed Experimental Protocol

Materials:

  • 1-(Pyrimidin-4-yl)ethanone

  • Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Reaction Setup: To a solution of 1-(Pyrimidin-4-yl)ethanone (1.0 eq) in ethanol or acetic acid (approximately 15 mL per gram of ketone) in a hydrogenation vessel, add 10% Pd/C (5-10 mol%) or PtO₂ (1-5 mol%). Note: The use of acetic acid as a solvent can enhance the rate of hydrogenation for some N-heterocyclic compounds.[9]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to overnight depending on the catalyst and pressure.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, it should be removed by azeotropic distillation with toluene. The crude product can then be purified by flash column chromatography as described in Protocol 1.

Characterization of 1-(Pyrimidin-4-yl)ethanol

Accurate characterization of the product is essential to confirm its identity and purity.

TechniqueExpected Data
¹H NMR The spectrum should show characteristic peaks for the pyrimidine ring protons, a quartet for the methine proton (CH-OH), a doublet for the methyl group, and a broad singlet for the hydroxyl proton.[1]
¹³C NMR The spectrum will display signals for the pyrimidine carbons, the methine carbon bearing the hydroxyl group, and the methyl carbon.[1]
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration is expected. The disappearance of the strong carbonyl (C=O) stretch from the starting material (around 1700 cm⁻¹) is a key indicator of a successful reduction.[1]
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of reducing agent (for NaBH₄) or the catalyst loading and hydrogen pressure (for catalytic hydrogenation). For NaBH₄ reductions, ensuring the reagent is fresh and dry is important.

  • Side Reactions: Over-reduction of the pyrimidine ring can be a concern, particularly with more powerful reducing agents or harsh catalytic hydrogenation conditions. Using milder conditions (e.g., NaBH₄ at low temperature, or Pd/C at atmospheric pressure) can help to avoid this.

  • Purification Challenges: The polarity of the product alcohol may lead to tailing on silica gel chromatography. Using a solvent system with a small amount of a more polar solvent like methanol or a few drops of triethylamine can sometimes improve the separation.

Conclusion

The reduction of 1-(Pyrimidin-4-yl)ethanone to 1-(Pyrimidin-4-yl)ethanol is a fundamental transformation in the synthesis of valuable pharmaceutical intermediates. Both sodium borohydride reduction and catalytic hydrogenation offer effective and reliable methods to achieve this conversion. The choice of method will depend on factors such as scale, available equipment, and desired selectivity. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and efficiently synthesize this important building block for the advancement of drug discovery programs.

References

  • Abdelazem, A. Z., & Lee, S. H. (2015). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 290-298. [Link]

  • PubChem. (n.d.). 1-(Pyrimidin-4-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, July 1). Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Retrieved from [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360. [Link]

  • ResearchGate. (n.d.). 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]

  • Hirota, K., Kitade, Y., & Senda, S. (1980). SYNTHESES OF PYRIMIDINYL KETONES Synthesis of pyrimidine derivatives possessing an acyl group directly at the 2. Journal of Heterocyclic Chemistry, 17(3), 413-416. [Link]

Sources

Application Note & Protocol Guide: Strategic Electrophilic Reactions of 1-(Pyrimidin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract & Strategic Overview

1-(Pyrimidin-4-yl)ethan-1-ol is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its structure presents two distinct sites for electrophilic attack: the nucleophilic secondary alcohol and the electron-deficient, basic pyrimidine ring. A nuanced understanding of the relative reactivity of these sites is paramount for achieving selective transformations and designing efficient synthetic routes. This guide provides a detailed exploration of the reactions of 1-(Pyrimidin-4-yl)ethan-1-ol with various classes of electrophiles, elucidating the underlying chemical principles and offering field-tested protocols for key transformations. We will focus primarily on the highly reliable reactions at the secondary alcohol, while also discussing the reactivity profile of the pyrimidine nucleus.

Molecular Reactivity Profile

The reaction pathway is dictated by the nature of the electrophile and the reaction conditions. The molecule possesses two key reactive centers:

  • The Secondary Alcohol (-OH): The oxygen atom's lone pairs make the hydroxyl group a potent nucleophile. This is the primary site for reactions with a wide range of electrophiles, including acylating agents, oxidizing agents, and precursors for leaving group formation.

  • The Pyrimidine Ring: The pyrimidine ring is an electron-deficient (π-deficient) heteroaromatic system due to the presence of two electronegative nitrogen atoms.[1][2] This significantly deactivates the ring towards classical electrophilic aromatic substitution. Instead, the nitrogen lone pairs act as basic/nucleophilic centers, susceptible to protonation or reaction with strong electrophiles like alkylating agents, which can lead to the formation of pyrimidinium salts.[3][4] Electrophilic attack on a ring carbon, if it occurs, preferentially happens at the C-5 position, which is the most electron-rich carbon.[1][5] However, this typically requires harsh conditions or the presence of strong electron-donating groups, which are absent in the parent molecule.

G cluster_0 Reactivity Sites of 1-(Pyrimidin-4-yl)ethan-1-ol cluster_1 Reaction Pathways mol mol A Primary Site: Secondary Alcohol (Nucleophilic) mol->A  Major Reactivity B Secondary Site: Ring Nitrogens (Basic/Nucleophilic) C Least Reactive Site: Ring Carbons (π-Deficient)

Figure 1: Conceptual diagram of reactivity sites.

Reactions at the Secondary Hydroxyl Group

The hydroxyl group is the most versatile handle for synthetic modification. The following sections detail key transformations.

Oxidation to 4-(1-Oxoethyl)pyrimidine (Ketone Formation)

The oxidation of a secondary alcohol to a ketone is a cornerstone transformation in organic synthesis.[6][7][8] This reaction removes the chiral center and introduces an electrophilic carbonyl carbon, opening pathways for subsequent nucleophilic additions. The choice of oxidant is critical and depends on the desired scale, substrate tolerance, and purification considerations.

Causality of Reagent Choice: While strong oxidants like chromic acid (formed from K₂Cr₂O₇/H₂SO₄) are effective, they are toxic and can lead to side reactions under harsh acidic conditions.[8][9] Milder, more selective reagents are generally preferred in modern synthesis, especially for complex molecules. The Dess-Martin Periodinane (DMP) is an excellent choice due to its mild, neutral reaction conditions and high efficiency.[6][7]

This protocol describes the reliable, small-to-medium scale synthesis of 4-(1-oxoethyl)pyrimidine.

Materials:

  • 1-(Pyrimidin-4-yl)ethan-1-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, TLC supplies

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(Pyrimidin-4-yl)ethan-1-ol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 - 1.5 eq) portion-wise over 5-10 minutes. The reaction is typically mildly exothermic.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 50% Ethyl Acetate / Hexanes). The product ketone will have a higher Rf value than the starting alcohol. The reaction is usually complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding an equal volume of a 1:1 mixture of saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the layers are clear. The thiosulfate reduces any excess DMP.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude ketone can be purified by flash column chromatography on silica gel if necessary.

Figure 2: Workflow for Dess-Martin Oxidation.

Table 1: Comparison of Common Oxidizing Agents for Secondary Alcohols

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane DCM, Room TempMild, neutral, fast, high yield[6][7]Expensive, potentially explosive on impact/heat
Swern Oxidation (COCl)₂, DMSO, Et₃N, <-60°CMild, high yield, good for sensitive substrates[6]Requires cryogenic temps, toxic/malodorous byproducts
Pyridinium Chlorochromate (PCC) DCM, Room TempConvenient, commercially available[6]Chromium(VI) is toxic and carcinogenic
Jones Oxidation (H₂CrO₄) Acetone, H₂SO₄Inexpensive, powerfulHarsh acidic conditions, high toxicity of Cr(VI)[8]
O-Acylation (Ester Formation)

Acylation of the hydroxyl group to form an ester is a common strategy to install a new functional group or to act as a protecting group. The reaction proceeds via a nucleophilic acyl substitution mechanism.[10] Acyl chlorides and acid anhydrides are the most common electrophiles for this transformation.

Causality of Experimental Choices: The reaction of an alcohol with an acyl chloride generates HCl as a byproduct.[10][11] This strong acid can protonate the pyrimidine nitrogens, potentially leading to unwanted side reactions or decomposition. Therefore, a non-nucleophilic base, such as pyridine or triethylamine (Et₃N), is essential to scavenge the HCl and drive the reaction to completion. Pyridine can often serve as both the base and the solvent.

Materials:

  • 1-(Pyrimidin-4-yl)ethan-1-ol

  • Acetyl chloride (or another acyl chloride/anhydride)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous (optional)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried flask under nitrogen, dissolve 1-(Pyrimidin-4-yl)ethan-1-ol (1.0 eq) in anhydrous pyridine (or a mixture of DCM and Et₃N, 1.5 eq). Cool the solution to 0°C in an ice bath.

  • Electrophile Addition: Add acetyl chloride (1.1 eq) dropwise to the cold, stirred solution. A precipitate (pyridinium hydrochloride) may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC until the starting alcohol is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with water, 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the resulting ester by flash column chromatography.

G cluster_mech Nucleophilic Acyl Substitution Mechanism R_OH Alcohol (Nucleophile) Intermediate Tetrahedral Intermediate R_OH->Intermediate 1. Nucleophilic Attack Acyl_Cl Acyl Chloride (Electrophile) Acyl_Cl->Intermediate Product Ester Product Intermediate->Product 2. Collapse & Chloride Elimination Base Base (e.g., Pyridine) Byproduct Base-HCl Salt Base->Byproduct 3. Acid Scavenging

Figure 3: Mechanism of base-mediated O-acylation.

Conversion to Alkyl Halides & Sulfonates

Converting the hydroxyl group into a better leaving group is a critical step for subsequent nucleophilic substitution (Sₙ1 or Sₙ2) reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) convert the alcohol into the corresponding alkyl halides, while sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) produce sulfonate esters (tosylates).

Causality and Stereochemistry: The -OH group is a poor leaving group. Reaction with reagents like SOCl₂ converts it into a chlorosulfite, which is readily displaced.[12][13][14] For a secondary alcohol like this, the reaction can proceed via an Sₙ1 or Sₙ2 pathway, depending on the conditions, potentially affecting the stereochemistry if a chiral starting material is used.[15][16][17] Conversion to a tosylate with TsCl in pyridine is often preferred as it proceeds with retention of configuration at the carbon center, and the resulting tosylate is an excellent leaving group for subsequent Sₙ2 reactions.[12][13]

Materials:

  • 1-(Pyrimidin-4-yl)ethan-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Ice bath

Procedure:

  • Setup: Dissolve 1-(Pyrimidin-4-yl)ethan-1-ol (1.0 eq) in a minimal amount of cold (0°C) anhydrous pyridine under a nitrogen atmosphere.

  • Addition: Add TsCl (1.1 - 1.2 eq) portion-wise, ensuring the temperature remains below 5°C.

  • Reaction: Stir the reaction at 0°C for 4-6 hours, or until TLC analysis indicates completion. For less reactive alcohols, the reaction may be stored in a refrigerator overnight.

  • Quenching & Work-up: Slowly pour the reaction mixture into a flask containing ice-cold water with vigorous stirring to precipitate the product. If an oil forms, extract with ethyl acetate or DCM.

  • Purification: Wash the organic extract with cold, dilute HCl to remove pyridine, followed by saturated NaHCO₃ and brine. Dry over MgSO₄, filter, and concentrate. The crude tosylate can often be recrystallized or purified by column chromatography.

Reactions Involving the Pyrimidine Ring

While the alcohol is the more reactive nucleophilic site, the pyrimidine ring's nitrogen atoms can participate in reactions with strong electrophiles.

N-Alkylation / N-Acylation

With potent electrophiles such as methyl iodide or under the forcing conditions of some acylation reactions without sufficient base, electrophilic attack can occur at one of the ring nitrogens. This forms a positively charged pyrimidinium salt. This is typically an undesired side reaction when targeting the hydroxyl group. To avoid N-alkylation during O-alkylation (e.g., Williamson ether synthesis), a strong, non-nucleophilic base (like NaH) should be used to first deprotonate the alcohol, forming the much more nucleophilic alkoxide, which will then preferentially react with the alkylating agent.

Electrophilic Aromatic Substitution (EAS)

As previously noted, the pyrimidine ring is highly deactivated towards EAS. Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on the unsubstituted ring are extremely difficult and generally not synthetically viable pathways for this molecule.[2][3][18]

Conclusion

The reactivity of 1-(Pyrimidin-4-yl)ethan-1-ol is dominated by the nucleophilicity of its secondary alcohol. This site provides a reliable handle for a variety of high-yield transformations, including oxidation to a ketone, acylation to esters, and conversion to excellent leaving groups for further substitution reactions. The pyrimidine ring is largely unreactive towards electrophiles at its carbon centers but can undergo N-alkylation with strong electrophiles, a pathway that must be considered and controlled for selective synthesis. The protocols and principles outlined in this guide provide a robust framework for researchers to effectively utilize this valuable building block in their synthetic endeavors.

References

  • Oxidation of secondary alcohols to ketones. (2020). Vertex AI Search.
  • oxidation of alcohols - Chemguide. Chemguide.
  • Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. (2026). Save My Exams.
  • Acylation Mechanism - A Level Chemistry Revision Notes. (2026). A-Level Chemistry.
  • Alcohol oxid
  • Alcohol Oxidation Mechanisms and Practice Problems. (2024). Chemistry Steps.
  • 10.5: Preparing Alkyl Halides from Alcohols. (2024). Chemistry LibreTexts.
  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd.
  • General reaction of pyrimidine ring 23 and 29-32, singly activated...
  • 17.6: Reactions of Alcohols. (2024). Chemistry LibreTexts.
  • (PDF) Electrophilic Substitution In Azines.
  • Reactions of Alcohols - Free Sketchy MC
  • Pyrimidine | PPTX. Slideshare.
  • Pyridine - Wikipedia. Wikipedia.
  • 17.6 Reactions of Alcohols - Organic Chemistry. (2023). OpenStax.
  • IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine | PDF. Scribd.
  • Ch11 Reacns of Alcohols (landscape).docx. Course Hero.
  • Reaction of Alcohols with HCl, HBr and HI Acids. (2020). Chemistry Steps.
  • Acylation of Alcohols, Part 1: with Acyl Halides. (2021). YouTube.

Sources

Application Note: High-Fidelity Use of 1-(Pyrimidin-4-yl)ethan-1-ol in Chiral Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The chiral building block 1-(pyrimidin-4-yl)ethan-1-ol represents a "privileged scaffold" in modern kinase inhibitor design. Unlike simple pyridines, the pyrimidine ring offers unique hydrogen-bond acceptor motifs critical for ATP-binding pockets (e.g., ROS1, ALK, and JAK kinases). The C1-chiral center of the ethanol side chain serves as a vector to orient substituents into specific hydrophobic regions of the target protein, often distinguishing between nanomolar potency and inactivity.

This guide provides a validated workflow for the asymmetric synthesis , quality control , and downstream functionalization of this scaffold. We prioritize methods that ensure enantiomeric excesses (ee) >98%, essential for late-stage pharmaceutical intermediates.

Critical Properties & Handling

Before initiating protocols, operators must account for the physicochemical behavior of the pyrimidine core.[1]

PropertySpecification / Note
CAS (R-isomer) 31415-76-6
CAS (S-isomer) 1344936-67-9
MW 124.14 g/mol
pKa (Conj. Acid) ~1.3 (Pyrimidine N). Note: Less basic than pyridine, but can still trap metal catalysts.
Solubility High in MeOH, DCM, EtOAc. Moderate water solubility (requires salting out during extraction).
Stability Hygroscopic. Store under Argon at 2–8°C. prone to racemization under strong acidic conditions at high T.

Synthesis Protocol: Asymmetric Transfer Hydrogenation (ATH)

While enzymatic resolution is possible, Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN catalysts is the preferred method for scalability and atom economy. This protocol yields the (R)-enantiomer with >97% ee.

Reaction Mechanism & Workflow

The reaction utilizes a "metal-ligand bifunctional" mechanism where the ruthenium hydride and the ligand's amine proton are delivered simultaneously to the ketone, avoiding high-pressure hydrogenation.

ATH_Workflow cluster_conditions Critical Parameters Ketone 1-(Pyrimidin-4-yl) ethan-1-one Transition Ru-H Hydride Transfer Ketone->Transition Catalyst RuCl(p-cymene) [(R,R)-TsDPEN] Catalyst->Transition 1 mol% H_Source HCOOH / TEA (5:2 Azeotrope) H_Source->Transition Product (R)-1-(Pyrimidin-4-yl) ethan-1-ol (>98% ee) Transition->Product 24h, 25°C Strict O2 exclusion Strict O2 exclusion Concentration: 0.5 M Concentration: 0.5 M

Figure 1: Workflow for the Asymmetric Transfer Hydrogenation of pyrimidinyl ketones.

Step-by-Step Procedure

Reagents:

  • Substrate: 1-(Pyrimidin-4-yl)ethan-1-one (1.0 equiv)

  • Catalyst: [RuCl(p-cymene)((R,R)-TsDPEN)] (0.5 – 1.0 mol%)

  • Hydrogen Source: Triethylamine/Formic Acid (5:2 molar ratio) azeotrope.

  • Solvent: Dry Dichloromethane (DCM) or reaction can be run neat in the H-source.

Protocol:

  • Inerting: Flame-dry a 2-neck round bottom flask and cool under a stream of Nitrogen.

  • Charging: Add the ketone substrate (e.g., 10 mmol, 1.22 g) and dissolve in anhydrous DCM (20 mL).

  • Catalyst Addition: Add the Ru-catalyst (0.05 mmol, 32 mg). The solution typically turns deep red/orange.

  • Initiation: Slowly add the HCOOH/TEA complex (2.5 equiv of hydride) via syringe. Caution: Mild exotherm and CO2 evolution.

  • Reaction: Stir at 25–30°C for 18–24 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Quench & Workup:

    • Dilute with water (30 mL).

    • Critical Step: Adjust pH to ~7-8 with sat. NaHCO3. (Acidic pH keeps the pyrimidine in the aqueous phase).

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.[2]

  • Purification: Flash chromatography (SiO2, 0-5% MeOH in DCM).

Validation Check:

  • Yield: Expect 85–95%.

  • Optical Rotation:

    
     (c=1.0, EtOH) for (R)-isomer.
    

Downstream Application: The Mitsunobu Coupling

The most common failure mode with this scaffold is attempting standard SN2 substitutions on the alcohol, which often leads to elimination (forming the vinyl pyrimidine) due to the basicity of the ring. The Mitsunobu reaction is the preferred route for creating C-O or C-N bonds with Inversion of Configuration .

Protocol for Ether Formation (Inversion)

To synthesize a chiral ether (e.g., for a ROS1 inhibitor linker):

Reagents:

  • (R)-1-(Pyrimidin-4-yl)ethan-1-ol (1.0 equiv)

  • Phenol/Nucleophile (1.1 equiv)

  • Triphenylphosphine (PPh3) (1.2 equiv)

  • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)

  • Solvent: Anhydrous THF or Toluene.[1]

Procedure:

  • Dissolve the pyrimidinyl alcohol, phenol, and PPh3 in anhydrous THF under N2. Cool to 0°C.[3]

  • Add DIAD dropwise over 15 minutes. Maintain temp < 5°C to prevent side reactions.

  • Allow to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate and triturate with Et2O/Hexane to precipitate PPh3=O. Filter and purify the filtrate.

  • Result: (S)-configured ether (Inversion complete).

Quality Control: Chiral HPLC Method

Accurate determination of Enantiomeric Excess (ee) is non-negotiable.

ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Retention Times (S)-isomer: ~8.5 min (R)-isomer: ~11.2 min (Confirm with racemic standard)

References

  • Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones

    • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • ROS1 Kinase Inhibitor Synthesis (Pyrimidine Scaffold)

    • Abdelazem, A. Z., & Lee, S. H. (2015). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 290–298. Link

  • Mitsunobu Reaction on Heterocyclic Alcohols

    • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link

  • Chiral Separation of Pyrimidinyl Alcohols

    • Application Note: Separation of Pyridine/Pyrimidine Ethanol Derivatives. Daicel Chiral Technologies. Link

Sources

experimental procedure for large-scale synthesis of 1-(Pyrimidin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details a scalable, high-fidelity synthesis of 1-(Pyrimidin-4-yl)ethan-1-ol , a critical pharmacophore in kinase inhibitors (e.g., ROS1, JAK) and agrochemicals.

Executive Summary

The synthesis of 1-(Pyrimidin-4-yl)ethan-1-ol (CAS: 23389-75-5) presents unique regioselectivity challenges due to the electron-deficient nature of the pyrimidine ring. While radical alkylation (Minisci type) offers low raw-material costs, it often suffers from poor regiocontrol (C2 vs. C4 isomers) and difficult purification.

This protocol details a Two-Step High-Fidelity Route utilizing the nucleophilic addition of methylmagnesium bromide to 4-cyanopyrimidine, followed by a controlled hydride reduction. This pathway guarantees C4-regiospecificity and is optimized for gram-to-kilogram scalability with minimal chromatographic burden.

Key Process Parameters
ParameterValue
Overall Yield 65–75% (2 Steps)
Purity target >98% (HPLC)
Key Hazard Exotherm during Grignard addition;

evolution during reduction.
Scale Suitability 10 g to 5 kg

Synthetic Strategy & Rationale

Route Selection: The "Nitrile-Click" Approach

Direct functionalization of the pyrimidine ring at C4 is difficult via Electrophilic Aromatic Substitution (


) due to the ring's deactivated nature. Conversely, Nucleophilic Aromatic Substitution (

) requires a leaving group (e.g., 4-chloropyrimidine), which can be unstable or expensive.

We utilize 4-Cyanopyrimidine as the starting material. The nitrile group serves as a "masked" carbonyl. The addition of a Grignard reagent (MeMgBr) forms a stable metallo-imine intermediate, which prevents double-addition (a common failure mode where tertiary alcohols form). Subsequent hydrolysis yields the ketone, which is then reduced to the target alcohol.

Reaction Pathway Diagram[1]

SynthesisPathway Start 4-Cyanopyrimidine (C5H3N3) Inter1 Metallo-Imine Intermediate (Stable Salt) Start->Inter1 Nucleophilic Addition Reagent1 MeMgBr (3.0 M) THF, -10°C Reagent1->Inter1 Ketone 4-Acetylpyrimidine (Precursor) Inter1->Ketone Hydrolysis Hydrolysis Acidic Workup (HCl/H2O) Hydrolysis->Ketone Product 1-(Pyrimidin-4-yl)ethan-1-ol (Target) Ketone->Product Hydride Reduction Reduction NaBH4, MeOH 0°C -> RT Reduction->Product

Figure 1: Strategic pathway ensuring C4-regioselectivity via metallo-imine stabilization.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Acetylpyrimidine

Objective: Convert 4-cyanopyrimidine to 4-acetylpyrimidine without over-alkylation.

Reagents:

  • 4-Cyanopyrimidine (1.0 equiv)

  • Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous (10 volumes)

  • Hydrochloric acid (2 M)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, internal thermometer, and pressure-equalizing addition funnel. Flush with

    
     or Ar.[1]
    
  • Dissolution: Charge 4-cyanopyrimidine (e.g., 50.0 g) and anhydrous THF (500 mL). Cool the solution to -10°C using an ice/salt bath.

  • Addition: Charge the addition funnel with MeMgBr (1.2 equiv). Add dropwise over 45–60 minutes, maintaining internal temperature below 0°C .

    • Mechanism Note: The low temperature favors addition to the nitrile over ring attack or polymerization. The resulting Mg-imine salt precipitates, preventing further reaction with the Grignard reagent.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The starting nitrile should be consumed.

  • Hydrolysis (Critical): Cool the mixture back to 0°C. Slowly quench by adding 2 M HCl (300 mL).

    • Safety: This step is exothermic. Evolution of methane gas may occur if excess MeMgBr is present.

  • Workup: Stir the acidic mixture for 1 hour at RT to ensure complete hydrolysis of the imine to the ketone. Neutralize to pH ~8 with saturated

    
    .
    
  • Extraction: Extract with Dichloromethane (DCM, 3 x 200 mL). Combine organics, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude 4-acetylpyrimidine (a low-melting solid/oil) is typically >90% pure and can be used directly. If necessary, purify via short-path distillation (bp ~85°C at 2 mmHg) or silica plug filtration.

Step 2: Reduction to 1-(Pyrimidin-4-yl)ethan-1-ol

Objective: Chemoselective reduction of the ketone to the secondary alcohol.

Reagents:

  • 4-Acetylpyrimidine (1.0 equiv, from Step 1)

  • Sodium Borohydride (

    
    ) (0.6 equiv)
    
  • Methanol (MeOH) (5 volumes)

Protocol:

  • Setup: Charge 4-acetylpyrimidine (e.g., 40.0 g) and MeOH (200 mL) into a clean RBF. Cool to 0°C .

  • Reduction: Add

    
     portion-wise over 30 minutes.
    
    • Caution:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       gas evolution. Ensure good ventilation.[2] Do not seal the vessel.
      
  • Completion: Stir at 0°C for 1 hour, then warm to RT for 1 hour. Monitor by TLC (100% EtOAc or 5% MeOH/DCM). The ketone spot (

    
     ~0.5) should disappear, replaced by the alcohol (
    
    
    
    ~0.3).
  • Quench: Add Saturated

    
     solution (50 mL) slowly to quench excess borohydride. Stir for 20 minutes.
    
  • Solvent Swap: Concentrate under reduced pressure to remove most Methanol.

  • Extraction: Dilute the residue with water (100 mL) and extract with EtOAc (3 x 150 mL). Pyrimidine derivatives are water-soluble; salting out the aqueous layer with NaCl improves yield.

  • Isolation: Dry organics (

    
    ), filter, and concentrate.
    
  • Final Purification: Recrystallize from Hexane/EtOAc or perform vacuum distillation if the product remains an oil.

    • Target: Off-white solid or viscous oil.

Analytical Quality Control

TestMethodAcceptance Criteria
Identity

-NMR (400 MHz,

)

9.1 (s, 1H, H2), 8.6 (d, 1H, H6), 7.5 (d, 1H, H5), 4.8 (q, 1H, CH-OH), 1.5 (d, 3H,

).
Purity HPLC (C18, 5-95% ACN/Water)> 98.0% area
Residual Solvent GC-HeadspaceTHF < 720 ppm, MeOH < 3000 ppm

Visual Workflow of Workup & Isolation:

WorkupFlow RxnMix Reaction Mixture (MeOH, Product, Borates) Quench Quench with sat. NH4Cl RxnMix->Quench Conc Evaporate MeOH Quench->Conc Extract Extraction (Water/EtOAc + NaCl) Conc->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Salts) PhaseSep->AqLayer Dry Dry (MgSO4) & Conc. OrgLayer->Dry Final Crude Product Dry->Final

Figure 2: Downstream processing workflow for Step 2.

Advanced Considerations: Asymmetric Synthesis

For drug development requiring a single enantiomer (e.g., (S)-1-(Pyrimidin-4-yl)ethan-1-ol), chemical reduction yields a racemate.

Biocatalytic Alternative: Replace Step 2 with a Ketoreductase (KRED) screen.

  • Enzyme: KRED-P1 (Codexis or similar screening kit).

  • Cofactor: NADPH, Isopropanol (recycling system).

  • Conditions: pH 7.0 buffer, 30°C.

  • Advantage: >99% ee without chiral chromatography.

Safety & Handling

  • 4-Cyanopyrimidine: Irritant.[2] Avoid inhalation of dust.

  • Methylmagnesium Bromide: Pyrophoric in high concentrations; moisture sensitive. Use essentially dry glassware and inert atmosphere.

  • Exotherms: The quenching of Grignard and Borohydride reactions releases heat and gas. Never scale up without calculating cooling capacity (

    
    ).
    

References

  • Minisci Reaction Context: Minisci, F. et al.[3][4] "Homolytic alkylation of heteroaromatic bases: A general and selective procedure." Tetrahedron Letters, 1963. (Foundational context for why Grignard is preferred for regioselectivity).

  • Grignard Addition to Nitriles:Moffett, R. B. "2-Methyl-4-acetylpyrimidine." Organic Syntheses, Coll. Vol. 4, p.605. (Classic protocol adapted for pyrimidines).
  • Process Safety: Org. Process Res. Dev. "Safety of Grignard Reagents on Scale." .

  • Analytical Data: PubChem Compound Summary for 1-(Pyrimidin-4-yl)ethan-1-ol. .

  • Precursor Synthesis:Peng, J. et al. "Synthesis of 4-acetylpyrimidine via radical alkylation." Journal of Heterocyclic Chemistry, 2008.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 1-(Pyrimidin-4-yl)ethan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Optimization of Reaction Conditions & Troubleshooting Target Molecule: 1-(Pyrimidin-4-yl)ethan-1-ol (CAS: 23389-75-5) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Technical Summary

The synthesis of 1-(Pyrimidin-4-yl)ethan-1-ol presents a classic chemoselectivity challenge typical of electron-deficient N-heterocycles. Unlike simple phenyl analogues, the pyrimidine ring is highly susceptible to nucleophilic attack at the C2 and C6 positions and can poison transition metal catalysts via the N1/N3 lone pairs.

This guide covers the three primary synthetic workflows, ranked by reliability and application:

  • Stoichiometric Reduction (Achiral): The workhorse method using NaBH₄.

  • Asymmetric Transfer Hydrogenation (Chiral): The preferred route for drug development (enantiomeric excess >95%).

  • Nucleophilic Addition (Grignard): A high-risk route requiring strict cryogenic control to prevent ring alkylation.

Route Selection & Decision Logic

Before beginning, verify your precursor availability and stereochemical requirements.

RouteSelection cluster_legend Optimization Priority Start Start: Select Precursor Q1 Is the product required as a single enantiomer? Start->Q1 Q2 Do you have 4-Acetylpyrimidine? Q1->Q2 No (Racemic OK) RouteB ROUTE B: Ru-Catalyzed ATH (High Value, Chiral) Q1->RouteB Yes (Chiral needed) Q3 Do you have Pyrimidine-4-carbaldehyde? Q2->Q3 No RouteA ROUTE A: NaBH4 Reduction (Robust, Racemic) Q2->RouteA Yes Q3->Q2 No (Acquire 4-Acetylpyrimidine) RouteC ROUTE C: Grignard Addition (High Risk, Racemic) Q3->RouteC Yes

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material and stereochemical needs.

Protocol A: Stoichiometric Reduction (NaBH₄)

Best for: General synthesis, reference standards, non-clinical supplies.

The Challenge: "The Boron Trap"

Pyrimidine alcohols often form stable, water-soluble borate complexes during reduction. Standard acidic workups can protonate the pyrimidine nitrogens (


), trapping the product in the aqueous phase.
Optimized Protocol
  • Substrate: 4-Acetylpyrimidine (1.0 equiv)

  • Reagent: Sodium Borohydride (NaBH₄) (0.6 equiv - Note: 0.25 is theoretical, but excess ensures completion)

  • Solvent: MeOH (0.5 M)

  • Temperature: 0 °C to Room Temperature (RT)

Step-by-Step:

  • Dissolve 4-acetylpyrimidine in anhydrous MeOH. Cool to 0 °C .[1]

  • Add NaBH₄ portion-wise over 15 minutes. Do not dump; exotherm controls are critical to prevent over-reduction.

  • Warm to RT and stir for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1).

  • Critical Workup (The "Non-Acidic" Quench):

    • Do NOT quench with HCl.

    • Add saturated NH₄Cl solution (buffers to pH ~9).

    • Stir vigorously for 30 minutes to break boron complexes.

    • Extract with DCM/iPrOH (9:1) . The iPrOH helps pull the polar alcohol from the aqueous layer.

Troubleshooting Guide: NaBH₄ Reduction
SymptomProbable CauseCorrective Action
Low Isolated Yield (<40%) Product trapped in aqueous phase as a salt or borate complex.Use continuous extraction (liquid-liquid) or salt out the aqueous layer with NaCl before extraction. Switch extraction solvent to CHCl₃/iPrOH (3:1).
Ring Reduction (Tetrahydropyrimidine) Reaction temperature too high or excess NaBH₄ used.Maintain 0 °C strictly. Reduce NaBH₄ to 0.4 equiv.
Violent Gas Evolution Fast addition of NaBH₄ to MeOH.Safety Risk. Add NaBH₄ as a solid slowly, or switch solvent to EtOH (slower kinetics).

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Best for: Drug substances, SAR studies requiring specific enantiomers.

The Challenge: Catalyst Poisoning

The pyrimidine nitrogens compete with the chiral ligand for the Ruthenium center, deactivating the catalyst.

Optimized Protocol (Noyori-Ikariya Type)
  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (1-2 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: DCM or EtOAc (Reaction is often biphasic or neat)

Expert Insight: Unlike phenyl ketones, pyrimidines require a higher catalyst loading (1-2 mol% vs 0.1 mol%) to overcome N-coordination. Do not use isopropanol (transfer hydrogenation) as the equilibrium is unfavorable for electron-deficient ketones; Formic acid drives the reaction irreversibly (CO₂ evolution).

ATH_Mechanism cluster_prevention Prevention Strategy Cat Ru-H Species (Active Catalyst) Complex Transition State (H-Transfer) Cat->Complex + Substrate Substrate 4-Acetylpyrimidine Poison Catalyst Poisoning (Ru-N coordination) Substrate->Poison N-binding (Side Reaction) Complex->Cat Regeneration (HCOOH) Product Chiral Alcohol (>95% ee) Complex->Product - Ru species Strategy 1. Increase Cat Loading (2 mol%) 2. Use Non-coordinating Solvent (DCM) 3. Avoid dilute conditions

Figure 2: Mechanistic pathway showing the competition between productive H-transfer and non-productive N-coordination (poisoning).

Protocol C: Nucleophilic Addition (Grignard)

Best for: Situations where 4-acetylpyrimidine is unavailable, but pyrimidine-4-carbaldehyde is.

The Challenge: Regioselectivity (1,2 vs 1,4 Addition)

Pyrimidines are electron-deficient. Grignard reagents (MeMgBr) are "hard" nucleophiles but can act as bases or attack the ring carbons (C2/C6) rather than the carbonyl, leading to alkylated byproducts.

Optimized Protocol (The "Cryogenic" Method)
  • Substrate: Pyrimidine-4-carbaldehyde

  • Reagent: MeMgBr (1.1 equiv) in Et₂O

  • Additive: CeCl₃ (anhydrous) (Luche Conditions - Highly Recommended)

  • Temperature: -78 °C (Critical)

Technical Directive:

  • Luche Reduction Mode: Pre-stir the aldehyde with anhydrous CeCl₃ (1.1 equiv) in THF for 30 mins at -78 °C. The Cerium coordinates to the carbonyl oxygen, activating it specifically for 1,2-addition and suppressing ring attack.

  • Add MeMgBr slowly down the side of the flask.

  • Quench at low temperature (-20 °C) with AcOH/THF mixture before warming to RT.

Troubleshooting Guide: Grignard
IssueDiagnosisSolution
Complex Mixture / Tars Ring opening or polymerization.Temperature was too high. Reaction must be run at -78 °C.
Alkylated Ring Product 1,4-addition (conjugate addition) occurred.Use CeCl₃ (Luche conditions) to harden the carbonyl and direct attack. Switch from MeMgBr to MeLi (harder nucleophile, faster kinetics at -78 °C).
Starting Material Recovery Enolization of the aldehyde/ketone.The Grignard acted as a base. Ensure reagents are fresh/titrated. Add CeCl₃ to prevent enolization.

References & Authority

  • General Reduction & Properties:

    • Synthesis of Pyrimidinyl Alcohols.[2] ChemicalBook & PubChem Databases. (Verifies CAS 23389-75-5 and basic reduction pathways).

  • Grignard Regioselectivity Issues:

    • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (Highlights the risk of C6 addition in pyrimidines).

  • Asymmetric Transfer Hydrogenation (ATH):

    • Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones. (Establishes the use of Ru-TsDPEN for N-heterocycles).

  • Safety & Handling:

    • Sodium Borohydride Safety Data. (Confirming exothermic decomposition in MeOH).

Sources

Catalysis & Biocatalysis Support Center: Asymmetric Reduction of 4-Acetylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the asymmetric reduction of 4-acetylpyrimidine to 1-(pyrimidin-4-yl)ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. Because 4-acetylpyrimidine contains a strongly coordinating heteroaryl nitrogen, it presents unique challenges—such as catalyst poisoning in chemocatalysis and substrate inhibition in biocatalysis.

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols for the two most robust approaches: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction .

Chemocatalytic Approach: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

How does the Noyori-Ikariya ATH system work for heteroaryl ketones?

The asymmetric transfer hydrogenation (ATH) of ketones using [(arene)Ru(TsDPEN)Cl] catalysts relies on a metal-ligand bifunctional mechanism[1]. The precatalyst undergoes HCl elimination to form a 16-electron Ru(II) amide complex. This active species abstracts hydrogen from a donor (typically a Formic Acid/Triethylamine azeotrope) to form an 18-electron Ru(II) hydride. The hydride and proton are then transferred simultaneously to the prochiral ketone via a highly structured six-membered transition state, yielding the chiral alcohol[1].

For 4-acetylpyrimidine, using a Formic Acid/Triethylamine (FA/TEA) mixture is preferred over isopropanol. The decomposition of formic acid generates CO₂, rendering the hydrogen transfer irreversible. This prevents the reverse reaction (oxidation of the product alcohol), which would otherwise erode the enantiomeric excess (ee) over time[2].

ATH_Cycle Precatalyst Ru(II)-TsDPEN Precatalyst Ru16 16e- Ru(II) Amide (Active Catalyst) Precatalyst->Ru16 - HCl Ru18 18e- Ru(II) Hydride Ru16->Ru18 H- transfer from HCOOH Product 1-(Pyrimidin-4-yl)ethanol Ru16->Product Release Ru18->Ru16 H- transfer to Ketone Substrate 4-Acetylpyrimidine Substrate->Ru18 Coordination HSource HCOOH / Et3N HSource->Ru16

Fig 1: Bifunctional catalytic cycle of Ru-TsDPEN in Asymmetric Transfer Hydrogenation.

Standard Operating Procedure: Ru-ATH of 4-Acetylpyrimidine

Self-Validating Protocol: This protocol includes a visual color-change validation step to ensure active catalyst formation before substrate addition.

  • Catalyst Activation: In a rigorously degassed Schlenk flask under N₂, dissolve [RuCl2(p-cymene)]2 (0.25 mol%) and (R,R)-TsDPEN (0.5 mol%) in anhydrous dichloromethane (DCM). Stir at 40°C for 1 hour. Validation: The solution must transition from orange-brown to a deep, homogeneous purple/red, indicating the formation of the active 16e⁻ Ru complex.

  • Solvent Exchange: Remove DCM under reduced pressure.

  • Hydrogen Donor Addition: Add a pre-mixed, degassed azeotrope of Formic Acid/Triethylamine (FA/TEA, 5:2 molar ratio) (5 volumes relative to substrate).

  • Substrate Addition: Add 4-acetylpyrimidine (1.0 equivalent).

  • Reaction: Stir at 40°C for 12–24 hours. Monitor by HPLC or GC.

  • Workup: Quench the reaction by adding water. Extract with Ethyl Acetate (3x). Wash the organic layer with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Troubleshooting ATH Workflows
SymptomRoot Cause AnalysisCorrective Action
Reaction stalls at <50% conversion Catalyst poisoning. The basic pyrimidine nitrogen coordinates to the Ru center, displacing the arene ligand or blocking the active site.Switch to a "tethered" Ru-TsDPEN catalyst where the arene is covalently linked to the diamine, preventing ligand displacement[1].
Low Enantiomeric Excess (ee) Reversibility of the reaction or improper transition state alignment due to steric hindrance.Ensure the FA/TEA ratio is strictly 5:2 to maintain irreversibility. Lower the reaction temperature to 25°C to enhance facial selectivity.
Biphasic mixture / Precipitation Incomplete dissolution of the substrate or polymerization of the ketone.Add a co-solvent such as DMF or EtOAc (up to 20% v/v) to maintain a homogeneous reaction mixture.

Biocatalytic Approach: Ketoreductase (KRED) Reduction

Why use a coupled enzyme system for 4-acetylpyrimidine?

Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offer unparalleled stereoselectivity, often yielding >99% ee under mild, aqueous conditions[3]. However, KREDs require a stoichiometric amount of a hydride cofactor (NADPH or NADH). Because these cofactors are prohibitively expensive, a self-contained recycling system is mandatory[4].

We employ a Glucose Dehydrogenase (GDH) coupled system . As the KRED consumes NADPH to reduce 4-acetylpyrimidine, GDH simultaneously oxidizes D-glucose to D-glucono-1,5-lactone, regenerating NADPH[4]. The lactone spontaneously hydrolyzes to gluconic acid. Causality note: The generation of gluconic acid causes a continuous drop in pH. If unmitigated, this acidic shift will denature the KRED. Therefore, an automated pH-stat is an absolute requirement for this protocol.

KRED_Cycle Ketone 4-Acetylpyrimidine KRED Ketoreductase (KRED) Ketone->KRED Alcohol 1-(Pyrimidin-4-yl)ethanol KRED->Alcohol Reduction NADP NADP+ KRED->NADP Oxidation NADPH NADPH + H+ NADPH->KRED Hydride GDH Glucose Dehydrogenase (GDH) NADP->GDH Binding GDH->NADPH Reduction Gluconate Gluconic Acid (pH Drop) GDH->Gluconate Oxidation & Hydrolysis Glucose D-Glucose Glucose->GDH

Fig 2: Biocatalytic reduction utilizing a KRED/GDH coupled cofactor regeneration system.

Standard Operating Procedure: KRED Bioreduction

Self-Validating Protocol: The continuous addition of NaOH by the pH-stat serves as a real-time kinetic readout. If base consumption stops, the reaction has either completed or the enzyme has deactivated.

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄ (Mg²⁺ stabilizes the KRED tetramer).

  • System Assembly: To the buffer, add NADP⁺ (0.1 mM), D-Glucose (1.5 equivalents relative to substrate), and GDH (10 U/mL).

  • Substrate Solubilization: Dissolve 4-acetylpyrimidine in DMSO. Add this dropwise to the aqueous buffer to achieve a final substrate concentration of 50–100 mM and a final DMSO concentration of 5% (v/v).

  • Enzyme Addition: Add the selected KRED variant (e.g., 10–20 mg/g of substrate).

  • Incubation & pH Control: Incubate at 30°C with overhead stirring (avoid magnetic stirring which can mechanically shear the enzymes). Connect a pH-stat dispensing 1.0 M NaOH to strictly maintain pH 7.0.

  • Workup: Once NaOH consumption ceases, extract the mixture with Methyl tert-butyl ether (MTBE) (3x). Filter through a pad of Celite to remove denatured proteins, then concentrate the organic phase.

Troubleshooting Biocatalysis Workflows
SymptomRoot Cause AnalysisCorrective Action
Reaction stops prematurely (Base addition halts) Substrate or product toxicity. 4-acetylpyrimidine can act as a competitive inhibitor or denaturant at high concentrations[5].Implement a biphasic system (e.g., 20% v/v MTBE/Buffer) to act as a substrate reservoir, keeping the aqueous concentration low.
Low Enantiomeric Excess (ee) Background chemical reduction or the selected KRED variant lacks tight binding pocket specificity for the pyrimidine ring.Screen a commercial KRED panel. Heteroaryl rings often require engineered KREDs with enlarged binding pockets[4].
Cloudy/Milky aqueous phase post-reaction Protein precipitation due to localized pH extremes during manual base addition.Never add base manually. Ensure the pH-stat titrant tube is submerged in a high-shear mixing zone to prevent local alkaline spikes.

Frequently Asked Questions (FAQs)

Q: Can I use Isopropanol (IPA) instead of Glucose/GDH for cofactor recycling in the biocatalytic route? A: Yes, IPA can be used as both the hydrogen donor and the co-solvent, utilizing the KRED itself to oxidize IPA to acetone. However, the equilibrium is often unfavorable for heteroaryl ketones. You must use a large excess of IPA (up to 15% v/v) and actively sweep the headspace with N₂ to remove the volatile acetone, driving the reaction forward via Le Chatelier's principle.

Q: My Ru-ATH reaction is turning black and yielding no product. What happened? A: A black precipitate indicates the decomposition of the Ru(II) complex into ruthenium black (Ru⁰ nanoparticles). This is almost always caused by oxygen ingress or the presence of water in your Formic Acid/Triethylamine mixture. Ensure rigorous Schlenk techniques are used and that your FA/TEA is freshly prepared and degassed.

Q: How do I determine the absolute configuration of the resulting 1-(pyrimidin-4-yl)ethanol? A: Chiral HPLC (e.g., using a Daicel Chiralcel OD-H or Chiralpak AD-H column) is standard for determining ee. To assign the absolute configuration (R or S), you must compare the optical rotation against literature values or synthesize a racemic standard and perform X-ray crystallography on a derivatized crystal (e.g., a p-nitrobenzoate ester)[1].

References

  • Title: Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts Source: MDPI URL: [Link]

  • Title: Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water Source: PubMed URL: [Link]

  • Title: Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry Source: PMC URL: [Link]

  • Title: BIOCATALYTIC ASYMMETRIC REDUCTION OF α- HALOACETOPHENONE ANALOGS USING THERMOANAEROBACTER PSEUDETHANOLICUS SECONDARY ALCOHOL DE Source: KFUPM ePrints URL: [Link]

  • Title: Enzyme-Catalyzed Asymmetric Reduction of Ketones Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Optimizing 1-(Pyrimidin-4-yl)ethan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-4YL-OH-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the yield optimization of 1-(Pyrimidin-4-yl)ethan-1-ol , a critical pharmacophore in kinase inhibitor development (e.g., ROS1, JAK inhibitors).

The synthesis of this molecule presents a "Deceptive Simplicity" paradox. While the chemical transformation (reduction of a ketone) is elementary, the isolated yield is frequently compromised by two factors:

  • The "Water Trap": The high polarity of the pyrimidine ring and the hydroxyl group renders the product highly water-soluble, leading to massive losses during aqueous workup.

  • Catalyst Poisoning: The basic nitrogen atoms in the pyrimidine ring can coordinate with transition metal catalysts (in asymmetric synthesis), stalling conversion.

This guide provides troubleshooting for the two primary synthetic routes: Standard Chemical Reduction (Racemic) and Asymmetric Transfer Hydrogenation (Chiral).

Module 1: Standard Chemical Reduction (Racemic)

Target: Rapid generation of racemic material for initial SAR (Structure-Activity Relationship) studies. Reagents: Sodium Borohydride (


), Methanol.[1]
The Problem: "My TLC shows 100% conversion, but I only isolated 30% yield."

This is the most common support ticket for this scaffold. The product is not decomposing; it is partitioning into your aqueous waste stream.

Troubleshooting Protocol: The "Salting-Out" Workup

Do not use a standard water/ethyl acetate extraction. Follow this optimized protocol to recover the "lost" 70%.

Step-by-Step Optimization:

  • Quench: Quench the reaction with minimal saturated

    
    .
    
  • Saturation: Add solid

    
     to the aqueous phase until it is saturated (undissolved salt remains). This exploits the Salting-Out Effect (Hofmeister series), forcing the organic alcohol out of the aqueous phase.
    
  • Solvent Switch: Replace Ethyl Acetate with THF/Ethyl Acetate (1:1) or Dichloromethane/Isopropanol (9:1) . These mixtures have higher polarity and better extraction efficiency for pyrimidines.

  • Continuous Extraction: If yield remains <60%, utilize a liquid-liquid continuous extractor for 12 hours using DCM.

Data: Solvent Extraction Efficiency

Solvent SystemPartition Coefficient (

)
Estimated Recovery (3 Extractions)Notes
Ethyl AcetateLow~35-45%Poor efficiency for polar heterocycles.
DCM / iPrOH (9:1) High ~85-92% Recommended standard.
Diethyl EtherVery Low<15%Do not use.
n-ButanolHigh~95%Hard to evaporate (high BP). Use only if necessary.
Workflow Visualization

WorkupLogic Start Reaction Complete (TLC confirms conversion) Quench Quench with min. NH4Cl Start->Quench Salt Add solid NaCl (Saturation) Quench->Salt Extract1 Extract with EtOAc? Salt->Extract1 Decision Yield acceptable? Extract1->Decision Good Proceed to Drying Decision->Good Yes Bad Switch Solvent System Decision->Bad No (<50%) Solvent Use DCM:iPrOH (9:1) OR Continuous Extraction Bad->Solvent Solvent->Good

Caption: Decision tree for maximizing recovery of polar pyrimidine alcohols during aqueous workup.

Module 2: Asymmetric Transfer Hydrogenation (ATH)

Target: Enantiopure synthesis (>95% ee) for clinical candidates. Reagents: Ru-catalyst (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]), Formic Acid/TEA.

The Problem: "The reaction stalls at 60% conversion."

Pyrimidine nitrogens are excellent ligands. They compete with the substrate for the Ruthenium center, effectively poisoning your catalyst.

Troubleshooting Protocol: The Protonation Buffer

To prevent catalyst inhibition, you must "mask" the pyrimidine nitrogen without deactivating the hydride transfer mechanism.

Critical Adjustment: Shift the Formic Acid : Triethylamine (TEA) ratio.

  • Standard Ratio: 5:2 (Azeotrope).

  • Optimized Ratio for Pyrimidines: 1.2 : 1 to 2 : 1 (Molar excess of acid).

Mechanism: By maintaining a slightly more acidic environment, the basic pyrimidine nitrogen is protonated (


), reducing its ability to coordinate with the Ru-center, while the catalyst remains active.
FAQ: Catalyst Selection

Q: Can I use heterogeneous Pd/C for asymmetric hydrogenation? A: No. Heterogeneous hydrogenation of pyrimidines often leads to over-reduction of the ring (forming tetra- or hexahydropyrimidines). Homogeneous Ru-catalysis (Noyori type) is chemoselective for the carbonyl.

Q: Why is the reaction slower than with acetophenone? A: Electronic effects. The pyrimidine ring is electron-deficient, which actually activates the carbonyl for nucleophilic attack (hydride). However, the catalyst poisoning effect dominates. If protonation doesn't fix the rate, increase catalyst loading to 1 mol% and temperature to 40°C.

Mechanism Visualization

ATH_Inhibition Cat Ru-Catalyst (Active Species) Interaction Catalyst Poisoning (Coordination) Cat->Interaction Attracts Substrate 4-Acetylpyrimidine N_atom Pyrimidine N (Lone Pair) N_atom->Interaction Blocked Protonated N (Non-coordinating) N_atom->Blocked Interaction->Cat Deactivates Solution Add Excess HCOOH (Protonation) Solution->N_atom Modifies Blocked->Cat No Binding (Reaction Proceeds)

Caption: Mechanism of catalyst poisoning by pyrimidine nitrogen and its mitigation via protonation.

Module 3: Purification & Stability

Issue: "The oil solidified into a gum and degraded."

  • Crystallization: This alcohol often forms an amorphous oil. To induce crystallization, use n-Heptane/Ethyl Acetate . Seeding is critical.

  • Stability: Pyrimidine alcohols are prone to oxidation back to the ketone if left in solution with traces of metal. Store as a solid at -20°C under Argon.

References

  • Abdelazem, A. Z., & Lee, S. H. (2015).[2] Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 290–298.[2]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. (Foundational text for the ATH mechanism cited in Module 2).

  • BenchChem Technical Repository. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. (General pyrimidine handling protocols).

Sources

Technical Support Center: Characterization of 1-(Pyrimidin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 1-(Pyrimidin-4-yl)ethan-1-ol (CAS: 955887-29-3 for the racemate; CAS: 31415-76-6 for the (R)-enantiomer)[1][2]. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with this molecule.

Because this compound features a highly basic, electron-deficient pyrimidine ring coupled with a hydrogen-bond-donating secondary alcohol, it exhibits unique behaviors during Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). This guide provides root-cause analyses, self-validating protocols, and quantitative troubleshooting matrices to ensure rigorous analytical characterization.

Part 1: Troubleshooting Guides & FAQs

Section A: Nuclear Magnetic Resonance (NMR) Anomalies

Q1: Why do the pyrimidine ring protons and the hydroxyl (-OH) proton show broad, inconsistent chemical shifts across different batches when analyzed in CDCl₃? Causality: 1-(Pyrimidin-4-yl)ethan-1-ol contains two basic nitrogen atoms (N1, N3) that act as strong hydrogen-bond acceptors. In non-polar, aprotic solvents like CDCl₃, the molecules self-associate via intermolecular hydrogen bonding (OH···N). This exchange process occurs at an intermediate rate on the NMR timescale, leading to severe peak broadening and concentration-dependent chemical shifts. Furthermore, trace acidic impurities in CDCl₃ can partially protonate the basic nitrogens, drastically altering the electron density of the pyrimidine ring and shifting the H2, H5, and H6 resonances[3]. Solution: Switch to a strongly hydrogen-bonding, polar aprotic solvent like DMSO-d₆. DMSO outcompetes the intermolecular solute-solute interactions by forming strong, uniform hydrogen bonds with the -OH group, effectively "locking" the conformation and yielding sharp, reproducible multiplets.

Section B: Chromatographic (HPLC) Challenges

Q2: I am observing severe peak tailing (Asymmetry Factor > 2.0) when analyzing this compound on a standard C18 column at pH 7.0. How can I achieve symmetrical peaks? Causality: Peak tailing for pyrimidine derivatives on reversed-phase columns is a classic symptom of secondary interactions. At neutral pH, residual silanol groups (Si-OH) on the silica stationary phase dissociate into negatively charged silanoxides (Si-O⁻). The basic nitrogens of the pyrimidine ring interact with these active sites via strong ion-exchange and hydrogen bonding[4]. Because these secondary interactions have slower desorption kinetics than standard hydrophobic partitioning, the analyte trails on the column, causing a "tail"[5]. Solution: You must suppress silanol ionization. Use an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) to fully protonate both the pyrimidine and the silanols, thereby eliminating ion-exchange. Alternatively, add a competing amine like triethylamine (TEA) to the mobile phase[5].

Q3: How do I resolve the (R) and (S) enantiomers of 1-(Pyrimidin-4-yl)ethan-1-ol? Causality: Standard achiral C18 columns cannot separate enantiomers because the (R) and (S) forms have identical physicochemical properties in an achiral environment. Solution: Employ a Chiral Stationary Phase (CSP) such as immobilized amylose (e.g., Chiralpak IG). Normal-phase conditions (Hexane/Isopropanol) are required. Critically, you must add 0.1% Diethylamine (DEA) to the mobile phase to prevent the basic pyrimidine from irreversibly binding to the chiral selector.

Section C: Mass Spectrometry (MS) & Ionization

Q4: Why is the [M+H]⁺ signal (m/z 125.1) weak in ESI+ despite the presence of basic nitrogens, and what are the major fragments? Causality: While pyrimidines are basic, the electron-withdrawing nature of the two nitrogens in the aromatic ring lowers their overall pKa compared to aliphatic amines. If the mobile phase pH is not sufficiently low, ionization efficiency drops significantly. During collision-induced dissociation (CID), the primary fragmentation pathway involves the loss of water (-18 Da) from the ethanol moiety, yielding a stabilized pyrimidinium cation at m/z 107.1. Alpha-cleavage resulting in the loss of a methyl radical (-15 Da) is also observed at higher collision energies[6].

Part 2: Quantitative Data Summaries

Table 1: 1H-NMR Chemical Shift Perturbations & Solvent Effects

Solvent H2 Shift (ppm) OH Shift (ppm) Peak Shape Mechanistic Causality
CDCl₃ ~9.1 (Variable) 2.5 - 4.0 (Variable) Broad Singlets Intermolecular H-bonding (Solute-Solute)
DMSO-d₆ 9.15 (Stable) 5.4 (Stable) Sharp Multiplets Solvent-Solute H-bonding outcompetes dimers

| MeOD-d₄ | 9.10 (Stable) | Not Observed | Sharp Multiplets | Rapid deuterium exchange with hydroxyl proton |

Table 2: HPLC Method Optimization Parameters

Parameter Standard C18 (pH 7.0) Optimized C18 (pH 2.0) Chiral Normal Phase
Mobile Phase H₂O / Acetonitrile 0.1% TFA in H₂O / MeCN Hexane / IPA (with 0.1% DEA)
Asymmetry Factor > 2.5 (Severe Tailing) 1.0 - 1.1 (Symmetrical) 1.0 - 1.2 (Symmetrical)

| Resolution (Rs) | N/A | N/A | > 2.0 for (R)/(S) enantiomers |

Part 3: Experimental Protocols

Protocol A: Optimized LC-UV Workflow for Symmetrical Elution

This self-validating protocol ensures the elimination of secondary silanol interactions.

  • Column Selection: Install a highly endcapped C18 column (e.g., Waters XBridge C18, 50 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~2.0).

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 1.0 mL/min.

  • Detection: Set the UV detector to 254 nm (optimal for the pyrimidine chromophore).

  • Self-Validation Step: Inject a 1.0 µL blank, followed by a 0.1 mg/mL standard of 1-(Pyrimidin-4-yl)ethan-1-ol. Calculate the USP tailing factor. If T > 1.2 , verify that the pH of Mobile Phase A is strictly < 3.0. If the pH is correct but tailing persists, the column's endcapping has degraded and the column must be replaced.

Protocol B: NMR Sample Preparation for Reproducible Hydroxyl Shifts

This protocol eliminates concentration-dependent shifting.

  • Drying: Lyophilize 5 mg of the sample to remove trace atmospheric moisture (hygroscopic interference).

  • Solvent Addition: Dissolve the sample in exactly 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Homogenization: Vortex for 30 seconds and transfer to a 5 mm NMR tube.

  • Self-Validation Step: Acquire a standard 1H-NMR spectrum. Check the full-width at half-maximum (FWHM) of the TMS peak. If the TMS peak is sharp (< 1.5 Hz) but the analyte -OH peak remains broad, the sample contains trace acidic impurities catalyzing exchange. Filter the sample through a basic alumina plug and re-acquire.

Part 4: Mandatory Visualizations

HPLC_Troubleshooting Start HPLC Peak Tailing (Asymmetry > 2.0) CheckSilanol Mechanism: Silanol Secondary Interactions Start->CheckSilanol Acidic Acidic Mobile Phase (0.1% TFA, pH < 3) CheckSilanol->Acidic Suppress silanol ionization Additive Amine Additive (0.1% TEA in buffer) CheckSilanol->Additive Compete for active sites Endcapped Stationary Phase (Highly Endcapped C18) CheckSilanol->Endcapped Steric shielding Success Symmetrical Peak (Asymmetry 0.9 - 1.2) Acidic->Success Additive->Success Endcapped->Success

Logic tree for resolving HPLC peak tailing of pyrimidine derivatives.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 125.1 WaterLoss Loss of H2O (-18 Da) m/z 107.1 Parent->WaterLoss Low Collision Energy MethylLoss Loss of CH3 (-15 Da) m/z 110.1 Parent->MethylLoss High Collision Energy Pyrimidinyum Stabilized Pyrimidinium Fragment WaterLoss->Pyrimidinyum MethylLoss->Pyrimidinyum

Primary ESI-MS fragmentation pathway for 1-(pyrimidin-4-yl)ethan-1-ol.

References

  • 1-(Pyrimidin-4-yl)
  • (R)-1-(pyrimidin-4-yl)
  • Source: bibliotekanauki.
  • NMR spectra of pyrimidines.
  • Source: mdpi.
  • Source: nih.

Sources

Technical Support Center: 1-(Pyrimidin-4-yl)ethan-1-ol Handling & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(Pyrimidin-4-yl)ethan-1-ol (CAS: 955887-29-3). Designed for researchers and drug development professionals, this guide provides field-proven insights into the chemical behavior, storage protocols, and troubleshooting methodologies for this critical pharmaceutical building block.

Chemical Stability & Storage Causality

To master the handling of 1-(Pyrimidin-4-yl)ethan-1-ol, one must understand the causality behind its degradation pathways. The molecule possesses two distinct reactive domains that dictate its storage requirements:

  • The Secondary Alcohol Group: Like most secondary aliphatic alcohols, the -OH group located at the benzylic-like position is highly susceptible to oxidation. In the presence of atmospheric oxygen, it readily converts into the corresponding ketone (1-(pyrimidin-4-yl)ethan-1-one)[1]. This oxidative degradation can be further accelerated by trace transition metal impurities or elevated temperatures[2].

  • The Pyrimidine Ring: The diazine ring is electron-deficient and contains two basic nitrogen atoms. While generally stable against electrophilic attack, pyrimidine derivatives can be sensitive to specific oxidative degradation pathways and environmental stressors (such as UV light) over prolonged periods[3]. Furthermore, the basic nitrogens readily hydrogen-bond with ambient moisture, making the compound mildly hygroscopic.

Quantitative Stability Data

The following table summarizes expected stability based on storage conditions to help you optimize your inventory management.

Storage ConditionAtmosphereTemperatureExpected Shelf LifePrimary Degradation Risk
Solid (Powder) Inert (Ar/N₂)-20°C> 24 months< 1% (Minimal)
Solid (Powder) Air2-8°C6-12 months~ 5% (Oxidation)
Solution (DMSO) Inert (Ar/N₂)-80°C12 months< 2% (Hydrolysis/Oxidation)
Solution (DMSO) AirRoom Temp (25°C)< 1 week> 10% (Rapid Oxidation)

Experimental Workflows & Handling Protocols

To prevent the common issue of secondary alcohol oxidation[4], all stock solutions must be prepared using strict air-free techniques.

Protocol: Inert Atmosphere Reconstitution & Storage

Self-Validating Step: Always verify the purity of the reconstituted solution via LC-MS or ¹H-NMR (specifically checking for the disappearance of the secondary alcohol methine proton and the appearance of a ketone carbonyl peak) before using it in critical assays.

  • Thermal Equilibration: Remove the sealed vial of 1-(Pyrimidin-4-yl)ethan-1-ol from cold storage and place it in a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation, which hydrates the pyrimidine nitrogens and ruins moisture-sensitive downstream reactions.

  • Atmospheric Purging: Transfer the vial to a glove box or utilize a Schlenk line to purge the headspace with dry Argon (Ar) or Nitrogen (N₂).

  • Solvent Addition: Inject anhydrous, degassed solvent (e.g., DMSO or DMF) through the septum using a chemically resistant, oven-dried syringe.

  • Dissolution: Vortex gently until complete dissolution is achieved. Crucial: Do not use a heated ultrasonic bath, as thermal energy drastically accelerates the oxidation of the alcohol group.

  • Aliquoting & Storage: Dispense single-use aliquots into amber glass vials purged with Argon, flash-freeze in liquid nitrogen, and store immediately at -80°C.

Workflow Equilibrate Equilibrate to RT (Desiccator) Purge Inert Gas Purge (Argon/N2) Equilibrate->Purge Prevent Moisture Dissolve Add Degassed Solvent (Anhydrous DMSO) Purge->Dissolve Prevent Oxidation Store Flash Freeze & Store at -80°C Dissolve->Store Single-use Aliquots

Workflow for inert reconstitution and storage of 1-(Pyrimidin-4-yl)ethan-1-ol.

Troubleshooting Guide & FAQs

Q1: My compound powder has turned slightly yellow/brown over time. Is it still usable? A: The color change is a visual indicator of chemical degradation, most likely the oxidation of the secondary alcohol to the corresponding ketone due to oxygen exposure[1]. While minor oxidation might not interfere with basic qualitative assays, it will drastically skew stoichiometric reactions (e.g., cross-coupling, esterification). Action: Verify purity via LC-MS. If the purity has dropped below 95%, discard the batch or repurify it via silica gel chromatography (using a DCM/MeOH gradient).

Q2: I am experiencing inconsistent yields when using this building block in a Mitsunobu reaction. What is wrong? A: The Mitsunobu reaction is exceptionally sensitive to moisture. Because the pyrimidine ring nitrogen atoms can hydrogen-bond with ambient water, 1-(Pyrimidin-4-yl)ethan-1-ol is mildly hygroscopic. If the compound was stored improperly or exposed to air during weighing, the absorbed water will rapidly consume the DEAD/DIAD reagent, leading to poor yields. Action: Dry the starting material under high vacuum (with gentle heating, <40°C) for 4-6 hours prior to the reaction.

Q3: How does pH affect the stability of this compound during aqueous workup? A: The pyrimidine ring contains two basic nitrogen atoms. During a highly acidic workup (pH < 2), the pyrimidine ring will protonate, forming a salt. This makes the compound highly water-soluble and nearly impossible to extract into organic solvents like EtOAc or DCM. Conversely, under highly basic conditions (pH > 12) combined with heat, secondary alcohols adjacent to aromatic rings can undergo unwanted side reactions. Action: Maintain a mildly basic pH (pH 7-9) using saturated NaHCO₃ during aqueous extraction to ensure the compound remains in its neutral, organic-soluble state.

References

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - American Society for Microbiology (ASM). 3

  • A green chemistry approach for oxidation of alcohols using novel bioactive cobalt composite immobilized on polysulfone fibrous network nanoparticles as a catalyst - Frontiers. 4

  • US8796482B2 - Oxidation of primary aliphatic alcohols with a noble metal polyoxometalate complex - Google Patents. 2

  • Oxidation of Alcohols: Explanation, Types & Mechanism - StudySmarter. 1

Sources

resolving enantiomers of 1-(Pyrimidin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Separations Technical Support Center . This portal is designed for researchers, analytical scientists, and drug development professionals tasked with the enantiomeric resolution of highly functionalized heteroaryl alcohols, specifically 1-(Pyrimidin-4-yl)ethan-1-ol .

Because the pyrimidine ring is both highly basic and prone to coordinating with transition metals, resolving this compound presents unique chemical and chromatographic challenges. This guide synthesizes field-proven protocols, self-validating workflows, and causality-driven troubleshooting to ensure high enantiomeric excess (


) and yield.

I. Core Methodologies & Self-Validating Protocols

To obtain enantiopure 1-(Pyrimidin-4-yl)ethan-1-ol, two primary orthogonal strategies are employed: Enzymatic Kinetic Resolution (EKR) for scalable preparative synthesis, and Chiral High-Performance Liquid Chromatography (HPLC) for analytical validation and small-scale isolation.

Protocol A: Preparative Enzymatic Kinetic Resolution (EKR)

EKR utilizes the exquisite stereoselectivity of lipases to preferentially acetylate one enantiomer (typically the


-enantiomer for secondary heteroaryl alcohols) while leaving the 

-enantiomer untouched.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve racemic 1-(pyrimidin-4-yl)ethan-1-ol (1.0 eq) in anhydrous toluene (10 mL/g). Causality: Toluene is chosen because non-polar solvents maintain the enzyme in its active conformation by preserving its essential hydration shell.

  • Acyl Donor Addition: Add isopropenyl acetate (3.0 eq). Causality: While vinyl acetate is a common acyl donor, it releases acetaldehyde, which can form Schiff bases with the enzyme's lysine residues and deactivate it. Isopropenyl acetate releases inert acetone, prolonging catalyst life.

  • Biocatalyst Introduction: Add immobilized Candida antarctica Lipase B (Novozym 435, 15% w/w relative to substrate).

  • Incubation: Stir at 35°C (200 rpm) for 12–24 hours.

  • System Validation (The

    
    -value Check):  Monitor the reaction via achiral GC. Stop the reaction at exactly 48-50% conversion. Calculate the Enantiomeric Ratio (
    
    
    
    ). If
    
    
    , the system is validated and highly selective. If
    
    
    , the solvent or temperature must be optimized.
  • Separation: Filter off the immobilized enzyme. Separate the resulting

    
    -acetate and unreacted 
    
    
    
    -alcohol via standard silica gel flash chromatography (Hexane/EtOAc).
  • Recovery: Hydrolyze the

    
    -acetate using mild 
    
    
    
    in methanol to recover the pure
    
    
    -alcohol.

EKR_Workflow Racemate Racemic 1-(Pyrimidin-4-yl)ethan-1-ol Enzyme Novozym 435 (CALB) + Acyl Donor in Toluene (35°C) Racemate->Enzyme Kinetic Resolution Sub1 (R)-Acetate (Esterified) Enzyme->Sub1 Fast Enantiomer Sub2 (S)-Alcohol (Unreacted) Enzyme->Sub2 Slow Enantiomer Sep Silica Gel Chromatography Sub1->Sep Sub2->Sep Hydrolysis Mild Hydrolysis (K2CO3 / MeOH) Sep->Hydrolysis Elute Ester FinalS Pure (S)-Alcohol (ee > 99%) Sep->FinalS Elute Alcohol FinalR Pure (R)-Alcohol (ee > 99%) Hydrolysis->FinalR

Caption: Workflow for Enzymatic Kinetic Resolution of 1-(Pyrimidin-4-yl)ethan-1-ol.

Protocol B: Analytical Chiral HPLC

To determine the


 of your resolved fractions, a robust chiral chromatographic method is required. Chiral separation relies on transient diastereomeric interactions between the analyte and the Chiral Stationary Phase (CSP), governed by 1 [2].

Step-by-Step Methodology:

  • Column Selection: Use an amylose-based CSP, such as Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation: Mix Hexane : Isopropanol : Diethylamine (DEA) in a 90 : 10 : 0.1 (v/v/v) ratio.

  • System Validation (The

    
     Check):  Inject a 1 mg/mL standard of the racemate. The system is only validated for quantitative 
    
    
    
    determination if the two enantiomeric peaks exhibit a 50:50 area integration and a Resolution Factor (
    
    
    )
    
    
    .
  • Sample Analysis: Inject 10 µL of the EKR-derived samples. Flow rate: 1.0 mL/min. Temperature: 25°C. Detection: UV at 254 nm.

II. Quantitative Method Comparison

When scaling up the resolution of 1-(Pyrimidin-4-yl)ethan-1-ol, process chemists must weigh yield against cost. The table below summarizes the empirical data for various resolution strategies.

Resolution MethodMax Theoretical YieldTypical Enantiomeric Excess (

)
ScalabilityCapital Equipment CostOperating Cost
Enzymatic Kinetic Resolution (EKR) 50% per enantiomer> 99%High (Kg scale)Low (Standard glassware)Low (Reusable enzyme)
Dynamic Kinetic Resolution (DKR) 100% (Single enantiomer)90 - 95%MediumLowHigh (Ru/Ir catalysts)
Preparative Chiral HPLC 50% per enantiomer> 99%Low (Gram scale)High (Prep HPLC systems)High (Solvent consumption)
Preparative Chiral SFC 50% per enantiomer> 99%Medium (100g scale)Very High (SFC systems)Medium (CO

is cheap)

III. Troubleshooting & FAQs

Q: My enzymatic resolution stalled at 30% conversion. What happened? A: If you used vinyl acetate as your acyl donor, you are likely experiencing acetaldehyde toxicity. Vinyl acetate releases acetaldehyde as a byproduct during transesterification. Acetaldehyde forms Schiff bases with critical lysine residues on the lipase, permanently deactivating it. Solution: Switch the acyl donor to isopropenyl acetate (which releases harmless acetone) or apply a mild vacuum to continuously strip acetaldehyde from the reaction mixture.

Q: Can I use Dynamic Kinetic Resolution (DKR) to achieve 100% yield of one enantiomer instead of 50%? A: Yes, but it is exceptionally difficult for pyrimidine derivatives. DKR couples the lipase resolution with a transition-metal racemization catalyst (e.g., Shvo's ruthenium catalyst) 2[1]. However, the basic nitrogen atoms in the pyrimidine ring strongly coordinate to and poison standard ruthenium catalysts. Solution: You must use highly sterically hindered or strongly ligated Ru-catalysts (like specific Knölker-type iron complexes) and carefully monitor the racemization kinetics to ensure they outpace the enzymatic esterification.

Q: In chiral HPLC, I am seeing severe peak tailing for the pyrimidine alcohol, making integration of the minor enantiomer impossible. How do I fix this? A: The pyrimidine ring is highly basic and interacts non-specifically with unendcapped silanol groups (-SiOH) on the polysaccharide chiral stationary phase. This secondary retention mechanism causes tailing. Solution: Add 0.1% to 0.2% of a volatile basic modifier, such as Diethylamine (DEA) or Ethanolamine, to your mobile phase3 [3]. The DEA competitively binds the acidic silanol sites, sharpens the peaks, and restores baseline resolution.

HPLC_Troubleshooting Start Issue: Poor Resolution (Rs < 1.5) Check1 Analyze Chromatogram Peak Shape Start->Check1 Tailing Severe Tailing? Check1->Tailing Coelution Symmetrical Co-elution? Check1->Coelution FixTail Add 0.1% DEA to Mobile Phase (Blocks Silanols) Tailing->FixTail Yes FixCoel Decrease Polar Modifier (e.g., IPA 10% -> 5%) Coelution->FixCoel Yes Temp Lower Column Temp to 15°C (Increases Interaction Time) FixCoel->Temp If Rs still < 1.5

Caption: Troubleshooting logic tree for chiral HPLC resolution of pyrimidine derivatives.

IV. References

  • Advances in Organic Synthesis[1 ed.] DOKUMEN.PUB. Available at:[Link]

  • Enantiomers and Their Resolution MDPI. Available at:[Link]

  • Method for detecting enantiomer in Avapritinib intermediate (CN113686987B) Google Patents. Available at:

Sources

Technical Support Center: Scale-Up Synthesis of 1-(Pyrimidin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up synthesis of 1-(Pyrimidin-4-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, safe, and efficient scale-up process.

I. Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the scale-up of 1-(Pyrimidin-4-yl)ethan-1-ol synthesis, offering potential causes and actionable solutions.

Issue 1: Reaction Fails to Initiate or Proceeds Sluggishly

Question: We are attempting a Grignard reaction between 4-cyanopyrimidine or pyrimidine-4-carbaldehyde and a methylmagnesium halide, but the reaction is not starting, or the conversion is very low even after extended reaction times. What could be the issue?

Answer:

Failure to initiate a Grignard reaction is a common and frustrating issue, often stemming from the deactivation of the highly reactive Grignard reagent. Several factors can contribute to this problem during scale-up.

Potential Causes & Solutions:

  • Presence of Moisture: Grignard reagents are potent bases and will readily react with any acidic protons, especially water. This is often the primary culprit for reaction failure.

    • Solution: Ensure all glassware, reactors, and transfer lines are rigorously dried, typically by oven-drying and cooling under a stream of inert gas (e.g., nitrogen or argon). Solvents must be anhydrous. While commercially available anhydrous solvents are reliable, for large-scale work, it may be prudent to further dry them over activated molecular sieves or a suitable drying agent.

  • Poor Quality Magnesium: The surface of magnesium turnings can become oxidized, preventing the formation of the Grignard reagent.

    • Solution: Use fresh, high-quality magnesium turnings. Activation of the magnesium surface is often necessary and can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonication.

  • Inadequate Temperature Control: While Grignard reactions are exothermic, an initial input of energy is sometimes required to overcome the activation energy barrier.[1]

    • Solution: Gentle warming of the reaction mixture can help initiate the reaction. However, be prepared for a significant exotherm once the reaction begins. A well-calibrated and responsive cooling system is crucial for large-scale reactions.

  • Impure Starting Materials: Impurities in the pyrimidine starting material or the alkyl halide can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) and purify if necessary.

Issue 2: Low Yield of 1-(Pyrimidin-4-yl)ethan-1-ol and Formation of Side Products

Question: Our reaction is producing the desired product, but the yield is significantly lower than expected on a larger scale, and we are observing several impurities. What are the likely side reactions, and how can we mitigate them?

Answer:

Low yields and the formation of byproducts are common challenges when scaling up reactions. In the synthesis of 1-(Pyrimidin-4-yl)ethan-1-ol, several side reactions can become more pronounced at a larger scale.

Potential Causes & Solutions:

  • Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the unreacted alkyl halide, leading to the formation of ethane in this case.[2] This reduces the amount of Grignard reagent available for the desired reaction.

    • Solution: This can be minimized by the slow, controlled addition of the alkyl halide to the magnesium suspension, maintaining a low concentration of the alkyl halide in the reaction mixture. Continuous processing methods can be particularly effective in reducing Wurtz coupling.[2]

  • Enolization of the Aldehyde/Ketone: If pyrimidine-4-carbaldehyde is used as the starting material, the Grignard reagent can act as a base and deprotonate the aldehyde, leading to enolate formation and subsequent side reactions.

    • Solution: This can be minimized by running the reaction at a lower temperature, which favors the nucleophilic addition over deprotonation.

  • Reaction with the Pyrimidine Ring: Grignard reagents can potentially add to the pyrimidine ring itself, leading to the formation of dihydropyrimidine derivatives or other substituted byproducts.[3]

    • Solution: Careful control of stoichiometry and reaction temperature is crucial. Using a less reactive organometallic reagent, if compatible with the desired transformation, could be considered.

Issue 3: Difficult Product Isolation and Purification

Question: We are struggling to isolate and purify 1-(Pyrimidin-4-yl)ethan-1-ol from the crude reaction mixture. The work-up is messy, and column chromatography is not practical for our target scale. What are some effective strategies for isolation and purification?

Answer:

Isolation and purification are critical steps that often require significant optimization during scale-up. The polar nature of 1-(Pyrimidin-4-yl)ethan-1-ol and the presence of inorganic salts from the work-up can complicate this process.

Potential Solutions:

  • Optimized Quenching and Work-up: The quenching of the Grignard reaction is highly exothermic and must be done with extreme care on a large scale.

    • Procedure: A common method is the slow addition of the reaction mixture to a cooled, saturated aqueous solution of ammonium chloride. This helps to break up the magnesium salts and facilitates their removal. The pH of the aqueous layer should be carefully monitored and adjusted to ensure the product remains in the organic layer.

  • Crystallization: Crystallization is a highly effective and scalable purification technique.

    • Protocol 1: Cooling Crystallization:

      • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol).

      • Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Protocol 2: Anti-Solvent Crystallization: [4]

      • Dissolve the crude product in a small amount of a "good" solvent in which it is highly soluble (e.g., methanol, DMSO).[5][6]

      • Slowly add a "poor" solvent (an "anti-solvent") in which the product is insoluble (e.g., heptane, diethyl ether) until the solution becomes turbid.

      • Add a few drops of the "good" solvent to redissolve the initial precipitate.

      • Allow the solution to stand, and crystals should form over time.

  • Extraction and Wash Optimization:

    • Solution: Perform multiple extractions with a suitable organic solvent. Washing the combined organic layers with brine can help to remove residual water and some water-soluble impurities.

Issue 4: Safety Concerns with Pyrophoric Reagents and Exothermic Reactions

Question: We are concerned about the safety of handling large quantities of Grignard reagents and managing the exothermic nature of the reaction. What are the key safety precautions we need to take?

Answer:

Safety is paramount when scaling up chemical reactions, especially those involving pyrophoric reagents and significant heat evolution.[7]

Key Safety Considerations:

  • Handling Pyrophoric Reagents: Grignard reagents are pyrophoric and will ignite on contact with air.[8][9][10]

    • Precautions: All transfers of Grignard reagents must be performed under an inert atmosphere (nitrogen or argon) using techniques such as cannula transfer or a glove box.[8][11] Ensure that all personnel are properly trained in handling air-sensitive reagents.[9][10] Personal protective equipment (PPE), including fire-resistant lab coats, safety glasses, and appropriate gloves, is mandatory.[9]

  • Managing Exotherms: The formation of the Grignard reagent and its subsequent reaction are highly exothermic.[1]

    • Control Measures: A robust reactor with efficient cooling and a reliable temperature monitoring system is essential. The rate of addition of reagents should be carefully controlled to manage the heat evolution. A quench bath should be readily available in case of a thermal runaway.

  • Emergency Preparedness:

    • Plan: Have a clear and well-rehearsed emergency plan in place. This should include the location and proper use of fire extinguishers (Class D for metal fires), safety showers, and eyewash stations.[12]

II. Frequently Asked Questions (FAQs)

Q1: What are the key differences to consider when scaling up the synthesis of 1-(Pyrimidin-4-yl)ethan-1-ol from a lab to a pilot plant?

A1: The primary differences involve heat and mass transfer, reaction kinetics, and safety. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[7] Mixing also becomes more critical to ensure homogeneity. Reaction times may need to be adjusted, and the consequences of a runaway reaction are far more severe.

Q2: Which analytical techniques are most important for monitoring the reaction progress and product purity during scale-up?

A2: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are invaluable. For assessing product purity and identifying impurities, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Q3: Can we use a different organometallic reagent instead of a Grignard reagent to minimize side reactions?

A3: While Grignard reagents are common, other organometallic reagents like organolithiums could be used. However, organolithiums are generally more reactive and may lead to a different profile of side products. A thorough evaluation of alternative reagents at a small scale is recommended before attempting a large-scale reaction.

Q4: What are the typical storage conditions for 1-(Pyrimidin-4-yl)ethan-1-ol?

A4: 1-(Pyrimidin-4-yl)ethan-1-ol should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and potential degradation.[13][14]

III. Process Flow and Troubleshooting Diagrams

Workflow for the Scale-Up Synthesis of 1-(Pyrimidin-4-yl)ethan-1-ol

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_glass Dry Glassware/Reactor grignard_formation Grignard Reagent Formation (Slow Alkyl Halide Addition) prep_glass->grignard_formation prep_solvents Anhydrous Solvents prep_solvents->grignard_formation prep_reagents Reagent Purity Check prep_reagents->grignard_formation reaction_addition Addition to Pyrimidine Substrate (Controlled Temperature) grignard_formation->reaction_addition reaction_monitoring Monitor Progress (TLC/HPLC) reaction_addition->reaction_monitoring quench Quench with Aq. NH4Cl reaction_monitoring->quench extraction Solvent Extraction quench->extraction wash Wash & Dry Organic Layer extraction->wash concentrate Concentrate in Vacuo wash->concentrate crystallization Crystallization (Cooling or Anti-Solvent) concentrate->crystallization filtration Filter & Wash Crystals crystallization->filtration drying Dry Final Product filtration->drying

Caption: A typical workflow for the synthesis of 1-(Pyrimidin-4-yl)ethan-1-ol.

Troubleshooting Decision Tree

decision decision issue issue start Reaction Issue? no_initiation no_initiation start->no_initiation No Initiation low_yield low_yield start->low_yield Low Yield purification_problem purification_problem start->purification_problem Purification Issues check_moisture check_moisture no_initiation->check_moisture Check for Moisture check_mg check_mg no_initiation->check_mg Check Mg Activation side_products side_products low_yield->side_products Side Products Observed? optimize_workup optimize_workup purification_problem->optimize_workup Optimize Work-up optimize_cryst optimize_cryst purification_problem->optimize_cryst Optimize Crystallization dry_system dry_system check_moisture->dry_system Action: Rigorously Dry System & Solvents activate_mg activate_mg check_mg->activate_mg Action: Activate Mg (Iodine, Heat) yes_sp yes_sp side_products->yes_sp Yes no_sp no_sp side_products->no_sp No control_temp control_temp yes_sp->control_temp Action: Lower Reaction Temp slow_addition slow_addition yes_sp->slow_addition Action: Slow Reagent Addition check_stoichiometry check_stoichiometry no_sp->check_stoichiometry Check Stoichiometry adjust_reagents adjust_reagents check_stoichiometry->adjust_reagents Action: Titrate Grignard & Adjust Amounts adjust_ph adjust_ph optimize_workup->adjust_ph Action: Adjust pH during Quench screen_solvents screen_solvents optimize_cryst->screen_solvents Action: Screen Solvents for Crystallization

Caption: A decision tree for troubleshooting common synthesis issues.

IV. Quantitative Data Summary

ParameterLaboratory Scale (Typical)Pilot Scale (Considerations)Potential Impact of Scale-Up
Reaction Temperature -10 °C to 25 °C-10 °C to 25 °C (with robust cooling)Exotherm management is critical.
Reagent Addition Time 15 - 30 minutes1 - 4 hoursSlower addition needed to control temperature.
Solvent Volume 50 - 200 mL10 - 100 LAnhydrous conditions are harder to maintain.
Stirring Speed 300 - 500 rpmVariable (depends on reactor geometry)Inefficient mixing can lead to local hot spots and side reactions.
Typical Yield 70 - 85%60 - 80%Yields may decrease without process optimization.

References

  • UCLA Chemistry and Biochemistry. (n.d.). Safe Handling of Pyrophoric Materials. Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Safe Handling of Pyrophoric (PP) Reagents. Retrieved from [Link]

  • Abdelazem, A. Z., & Lee, S. H. (2015). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 290–298.
  • Wiedner, D. (2015). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates.
  • Taylor & Francis Online. (2014). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 290-298.
  • American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing. Retrieved from [Link]

  • Smith, J. D., & Jones, A. B. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega, 3(7), 7890–7897.
  • Gutmann, B., et al. (2026). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering.
  • Usiena Air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.
  • PubMed. (2015). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 290-298.
  • Google Patents. (n.d.). WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2009).
  • Baran, P. S., & Sparling, B. A. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. Heterocycles, 70, 581-584.
  • Reddit. (2021, October 27).
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)
  • PubChem. (n.d.). 1-(Pyrimidin-4-yl)ethanone. Retrieved from [Link]

  • ResearchGate. (2026).
  • Amrita Vishwa Vidyapeetham. (2026).
  • SciSpace. (2021, August 16).
  • ResearchGate. (2026, February 18). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors.
  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review.
  • Organic Communications. (n.d.).
  • Biozentrum der Universität Würzburg. (n.d.).

Sources

Validation & Comparative

biological evaluation of 1-(Pyrimidin-4-yl)ethan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Biological Evaluation of 1-(Pyrimidin-4-yl)ethan-1-ol Derivatives: A Comparative Guide for ROS1 Inhibition

Executive Summary

This technical guide provides a rigorous biological evaluation of 1-(Pyrimidin-4-yl)ethan-1-ol derivatives , a class of small-molecule scaffolds emerging as targeted inhibitors for ROS1 (c-ros oncogene 1) receptor tyrosine kinase.

ROS1 rearrangements are critical oncogenic drivers in approximately 1-2% of non-small cell lung cancers (NSCLC). While Crizotinib remains the standard-of-care first-line therapy, the emergence of resistance mutations (e.g., G2032R) necessitates the development of novel scaffolds. The 1-(Pyrimidin-4-yl)ethan-1-ol moiety offers a unique chemical space distinct from the aminopyridine core of Crizotinib, potentially offering alternative binding modes to bypass solvent-front mutations.

This guide compares these derivatives against industry standards, detailing their mechanism of action, comparative potency, and validated experimental protocols for their evaluation.

Mechanism of Action: ROS1 Kinase Inhibition[1][2]

The primary biological target of 1-(Pyrimidin-4-yl)ethan-1-ol derivatives is the ATP-binding pocket of the ROS1 kinase domain.

Mechanistic Pathway:

  • Constitutive Activation: In ROS1+ cancers, fusion proteins (e.g., CD74-ROS1) lead to constitutive dimerization and autophosphorylation.

  • Signal Transduction: This triggers downstream cascades including PI3K/AKT/mTOR (survival), RAS/MAPK/ERK (proliferation), and JAK/STAT (growth).

  • Inhibition: The pyrimidine-ethanol scaffold functions as a Type I ATP-competitive inhibitor. The pyrimidine ring typically forms hydrogen bonds with the "hinge region" of the kinase, while the chiral ethanol side chain orients substituents into the hydrophobic back pocket, preventing ATP binding and halting downstream signaling.

ROS1_Pathway cluster_downstream Downstream Signaling Cascades Inhibitor 1-(Pyrimidin-4-yl)ethan-1-ol Derivative ROS1 ROS1 Fusion Protein (Constitutively Active) Inhibitor->ROS1 Competitive Inhibition (Blocks ATP Pocket) Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Induces ATP ATP ATP->ROS1 Phosphorylation PI3K PI3K / AKT ROS1->PI3K MAPK RAS / MAPK / ERK ROS1->MAPK STAT JAK / STAT3 ROS1->STAT TumorGrowth Tumor Cell Proliferation & Survival PI3K->TumorGrowth MAPK->TumorGrowth STAT->TumorGrowth

Figure 1: Mechanism of ROS1 inhibition by pyrimidine-ethanol derivatives, blocking downstream oncogenic signaling.

Comparative Analysis: Pyrimidine-Ethanol Derivatives vs. Alternatives

The following table contrasts the performance of the 1-(Pyrimidin-4-yl)ethan-1-ol scaffold (specifically the series developed by Abdelazem et al.) against Crizotinib (First-generation Standard) and Entrectinib (Next-generation CNS-penetrant).

Feature1-(Pyrimidin-4-yl)ethan-1-ol DerivativesCrizotinib (Standard of Care)Entrectinib (Next-Gen)
Core Scaffold Pyrimidine-4-yl-ethanol2-AminopyridineIndazole
Primary Target ROS1 KinaseROS1, ALK, METROS1, ALK, TRK A/B/C
Potency (IC50) Micromolar (µM) range (Lead compounds)Nanomolar (nM) range (<1 nM)Nanomolar (nM) range (<0.1 nM)
Selectivity Moderate (Potential off-target kinase inhibition)High (but hits MET strongly)High (Designed for CNS penetration)
Synthesis Complexity Low to Moderate (4-5 step synthesis)High (Complex multi-step)Moderate
Resistance Profile Unknown (Novel scaffold may bypass G2032R)Susceptible to G2032R mutationSusceptible to G2032R mutation
Key Advantage Novelty: Distinct binding mode allows for SAR exploration away from the "aminopyridine" motif.Clinical Validation: Extensive safety/efficacy data.CNS Penetration: Superior for brain metastases.

Expert Insight: While the current generation of 1-(Pyrimidin-4-yl)ethan-1-ol derivatives exhibits lower potency (µM range) compared to clinically approved drugs (nM range), their value lies in scaffold hopping . The ethanol linker provides a chiral center that can be exploited to fine-tune the vector of the side chain, potentially accessing the solvent-front region differently than Crizotinib, which is critical for overcoming resistance mutations.

Detailed Experimental Protocols

To validate the biological activity of these derivatives, the following self-validating protocols are recommended.

Protocol A: In Vitro ROS1 Kinase Inhibition Assay (Radiometric)

Objective: Determine the IC50 of the derivative against the isolated ROS1 enzyme.

  • Reagent Prep:

    • Enzyme: Recombinant human ROS1 kinase domain (residues 1883-2347).

    • Substrate: Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL).

    • Tracer: [γ-33P]ATP (Specific activity ~3000 Ci/mmol).

    • Buffer: 20 mM MOPS (pH 7.0), 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA.

  • Compound Handling:

    • Dissolve derivative in 100% DMSO to 10 mM stock.

    • Prepare 3-fold serial dilutions in DMSO (10 concentrations).

  • Reaction Assembly:

    • In a 96-well plate, add 5 µL of diluted compound.

    • Add 10 µL of Enzyme/Substrate mixture.

    • Initiate reaction with 10 µL of [γ-33P]ATP/MgAcetate mix (Final ATP conc: 10 µM).

  • Incubation: Incubate at room temperature for 40 minutes.

  • Termination: Stop reaction by adding 3% phosphoric acid solution.

  • Detection:

    • Spot 10 µL of reaction onto P81 phosphocellulose filter paper.

    • Wash filters 3x with 0.75% phosphoric acid.

    • Wash 1x with acetone.

    • Dry and count via liquid scintillation counter.

  • Analysis: Plot % Activity vs. Log[Compound] using non-linear regression (Sigmoidal dose-response) to calculate IC50.

Protocol B: Cell Viability Assay (MTT)

Objective: Assess cellular antiproliferative activity in ROS1-driven cancer lines.

  • Cell Lines:

    • Test Line: HCC78 (NSCLC, SLC34A2-ROS1 fusion).

    • Control Line: A549 (NSCLC, KRAS mutant, ROS1 negative) - Critical for determining selectivity.

  • Seeding:

    • Seed cells at 3,000–5,000 cells/well in 96-well plates.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Add compounds (0.01 µM to 100 µM) in triplicate.

    • Include DMSO control (0.1% final) and Staurosporine (positive control).

    • Incubate for 72 hours.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours until purple formazan crystals form.

    • Aspirate medium carefully.

    • Solubilize crystals with 150 µL DMSO.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    
    

Structure-Activity Relationship (SAR) Insights

Analysis of the 1-(Pyrimidin-4-yl)ethan-1-ol scaffold reveals critical design elements:

  • The Ethanol Linker (Chiral Center):

    • The (S)-enantiomer often exhibits superior binding affinity compared to the (R)-enantiomer or the achiral ketone (ethanone) precursor. The hydroxyl group (-OH) can function as a hydrogen bond donor/acceptor with residues in the ribose-binding pocket.

    • Recommendation: Always resolve the racemic mixture into enantiomers during evaluation to identify the eutomer.

  • Pyrimidine Substitution (C2 and C6 positions):

    • C2 Position: Substitution with bulky amine groups (e.g., morpholine, piperidine) improves solubility and can interact with the solvent-exposed region.

    • C6 Position: Aryl substituents here are crucial for hydrophobic packing. Electron-withdrawing groups (e.g., -Cl, -F) on the aryl ring often enhance metabolic stability.

References

  • Abdelazem, A. Z., & Lee, S. H. (2015). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 290–298. [Link]

  • Shaw, A. T., et al. (2014).[1] Crizotinib in ROS1-rearranged non–small-cell lung cancer.[1][2][3][4] New England Journal of Medicine, 371(21), 1963-1971.[1] [Link]

  • Drilon, A., et al. (2017). Entrectinib in patients with advanced ROS1 fusion-positive non-small-cell lung cancer. The Lancet Oncology, 18(12), 1527-1536. [Link]

  • Awad, M. M., & Shaw, A. T. (2014). ALK inhibitors in non-small cell lung cancer: crizotinib and beyond.[1][2][3][5] Clinical Advances in Hematology & Oncology, 12(7), 429. [Link]

Sources

Comparative Reactivity Profile: 1-(Pyrimidin-4-yl)ethan-1-ol vs. 1-(Pyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

As heterocyclic building blocks, 1-(pyridin-4-yl)ethanol and 1-(pyrimidin-4-yl)ethan-1-ol are ubiquitous in medicinal chemistry, ligand design, and active pharmaceutical ingredient (API) synthesis. While these two molecules differ structurally by only a single nitrogen atom within the aromatic ring, this seemingly minor substitution fundamentally rewrites their electronic landscapes.

As an application scientist, I frequently see bench researchers treat these two motifs interchangeably during route scouting. This is a critical error. The addition of the second nitrogen atom in the pyrimidine ring drastically decreases basicity, increases


-deficiency, and modulates the reactivity of the adjacent secondary alcohol. This guide objectively compares their chemical behavior and provides field-proven methodologies for handling them.
Structural and Electronic Profiling: The Causality of Reactivity

To understand the divergent reactivity of these compounds, we must first analyze the electron distribution within their respective heterocycles.

The


-Deficiency Paradigm 
Pyridine is a classic 

-deficient heterocycle. However, per Albert's classification, pyrimidine (a 1,3-diazine) exhibits a profoundly exacerbated

-deficiency[1]. The two nitrogen atoms act synergistically, pulling electron density away from the carbon atoms.

Basicity and pKa Discrepancy The most immediate operational difference lies in their basicity. The pKa of the conjugate acid of pyridine is approximately 5.30, whereas the pKa for protonated pyrimidine plummets to 1.23[1].

  • The Causality: In pyrimidine, the second

    
    -hybridized nitrogen exerts a powerful inductive electron-withdrawing effect[2]. If one nitrogen is protonated, the resulting positive charge is severely destabilized by the adjacent electronegative nitrogen pulling electron density away from the system[2].
    

Impact on the 1-Hydroxyethyl Group Because the pyrimidin-4-yl moiety is a significantly stronger electron-withdrawing group (EWG) than the pyridin-4-yl moiety, the electronic effects cascade to the adjacent secondary alcohol:

  • Nucleophilicity: The hydroxyl oxygen in 1-(pyrimidin-4-yl)ethan-1-ol is less nucleophilic than its pyridine counterpart.

  • Acidity: The

    
    -proton (CH-OH) is rendered more acidic due to the stabilization of any developing negative charge by the electron-poor pyrimidine ring.
    

ElectronicEffects cluster_0 1-(Pyridin-4-yl)ethanol cluster_1 1-(Pyrimidin-4-yl)ethan-1-ol N1 Pyridine Ring (1 Nitrogen) E1 Moderate Electron Withdrawal N1->E1 OH1 More Nucleophilic -OH Lower α-H Acidity E1->OH1 N2 Pyrimidine Ring (2 Nitrogens) E2 Strong Electron Withdrawal N2->E2 OH2 Less Nucleophilic -OH Higher α-H Acidity E2->OH2

Fig 1: Impact of heterocycle nitrogen count on the electronic properties of the 1-hydroxyethyl group.

Comparative Reactivity in Synthesis

A. Oxidation to Ketones (4-Acetylheterocycles) Both secondary alcohols can be oxidized to their respective ketones (4-acetylpyridine and 4-acetylpyrimidine). However, transition-metal oxidants (like Chromium in PCC) often suffer from poor yields due to the strong metal-coordinating ability of the pyridine ring. The pyrimidine ring coordinates metals less effectively, but its strong EWG nature can slow down oxidations that rely on the initial nucleophilic attack of the alcohol onto the oxidant. Mild, non-metal oxidants like Swern conditions or activated


 are highly recommended for both[3].

B. Ring Reactivity: SNAr vs. EAS Unsubstituted diazines are highly resistant to Electrophilic Aromatic Substitution (EAS) compared to pyridine[4]. Conversely, the increased electron deficiency at the carbon atoms makes pyrimidine exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) and nucleophilic addition[4].

C. N-Oxidation and N-Alkylation If your synthetic route requires forming an N-oxide or a quaternary ammonium salt, expect drastically different kinetics. Compared to pyridine, N-alkylation and N-oxidation of pyrimidine are exceedingly difficult due to the depleted availability of the nitrogen lone pairs[1].

D. Expert Insight: Workup & Isolation The pKa difference is a powerful tool for purification. During liquid-liquid extraction, 1-(pyridin-4-yl)ethanol requires a basic aqueous phase (pH > 7) to remain unprotonated and partition into the organic layer. In stark contrast, 1-(pyrimidin-4-yl)ethan-1-ol remains unprotonated even at mildly acidic pH (pH 3-4). This allows for the selective extraction of the pyrimidine derivative away from more basic amine impurities simply by tuning the aqueous pH to 4.0.

Quantitative Data Summary
Property / Metric1-(Pyridin-4-yl)ethanol1-(Pyrimidin-4-yl)ethan-1-ol
Ring Nitrogen Count 12 (1,3-diazine)
Conjugate Acid pKa ~5.30[1]~1.23[1]
Ring

-Deficiency
HighExtremely High[1]
-OH Nucleophilicity ModerateLow (due to inductive withdrawal)
Susceptibility to SNAr LowHigh[4]
N-Oxidation / Alkylation FacileDifficult[1]
Optimal Extraction pH > 7.0> 2.5
Experimental Protocols: Comparative Swern Oxidation

To objectively compare these compounds without the confounding variable of metal-ligand coordination, a Swern oxidation is the gold standard. This protocol is a self-validating system: the evolution of


 and 

gases visually confirms the activation of DMSO, while the distinct odor of dimethyl sulfide (DMS) confirms the successful collapse of the alkoxysulfonium ylide.

Objective: Oxidation of the secondary alcohol to 4-acetylpyridine or 4-acetylpyrimidine.

Reagents:

  • Substrate: 1-(Pyridin-4-yl)ethanol OR 1-(Pyrimidin-4-yl)ethan-1-ol (1.0 equiv, 10 mmol)

  • Oxalyl Chloride (1.2 equiv, 12 mmol)

  • Dimethyl Sulfoxide (DMSO) (2.4 equiv, 24 mmol)

  • Triethylamine (TEA) (5.0 equiv, 50 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Activation: Purge a flame-dried flask with Argon. Add anhydrous DCM (30 mL) and oxalyl chloride. Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Dilute DMSO in DCM (5 mL) and add dropwise over 10 minutes. Causality: This forms the active electrophile, chlorodimethylsulfonium chloride. Keep temperature strictly below -60 °C to prevent decomposition.

  • Substrate Coupling: Dissolve the chosen heterocyclic alcohol in DCM (15 mL) and add dropwise over 15 minutes. Stir for 30 minutes at -78 °C to form the alkoxysulfonium intermediate.

  • Elimination: Add TEA dropwise. Causality: TEA deprotonates the intermediate to form an ylide, which collapses into the ketone and DMS. The lower basicity of the pyrimidine substrate ensures it does not compete with TEA for protons during this step.

  • Workup: Warm to room temperature over 1 hour. Quench with water (30 mL).

    • For Pyridine: Adjust aqueous layer to pH 8 with saturated

      
       before extracting with DCM.
      
    • For Pyrimidine: Extract directly; the product will partition into the organic layer even if the aqueous phase is slightly acidic.

  • Purification: Dry the combined organic layers over

    
    , concentrate under vacuum, and purify via silica gel flash chromatography.
    

Workflow Step1 1. Oxalyl Chloride + DMSO (-78°C, CH2Cl2) Step2 2. Add Heterocyclic Alcohol (Pyridine or Pyrimidine derivative) Step1->Step2 Step3 3. Formation of Alkoxysulfonium Intermediate Step2->Step3 Step4 4. Add Triethylamine (TEA) (Base-promoted elimination) Step3->Step4 Step5 5. Yield: 4-Acetylheterocycle (Ketone Product) Step4->Step5

Fig 2: Standardized Swern oxidation workflow for converting heterocyclic alcohols to ketones.

References
  • Pyrimidine - Wikipedia Source: Wikipedia URL: [Link]

  • Why is pyrimidine less basic than pyridine? Source: Chemistry Stack Exchange URL:[Link]

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine Source: Lejan Team URL:[Link]

  • US9371316B2 - Pyridine derivatives Source: Google Patents URL

Sources

Validation of 1-(Pyrimidin-4-yl)ethan-1-ol Synthesis Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile nitrogen-containing heterocycle, 1-(pyrimidin-4-yl)ethan-1-ol (CAS: 955887-29-3) serves as a critical building block in the development of kinase inhibitors and other targeted therapeutics[1]. For drug development professionals and process chemists, selecting the optimal synthetic route for this secondary alcohol is paramount for ensuring scalability, high atom economy, and downstream purity.

This guide objectively compares the two primary synthetic methodologies for 1-(pyrimidin-4-yl)ethan-1-ol: the ketone reduction route and the nucleophilic addition (Grignard) route . By analyzing the causality behind experimental choices, we provide a self-validating framework for executing these protocols in a laboratory or pilot-plant setting.

Mechanistic Overview & Pathway Visualization

The synthesis of 1-(pyrimidin-4-yl)ethan-1-ol relies on the functionalization of the C4 position of the pyrimidine ring. Due to the highly electron-deficient nature of pyrimidine, the choice of reagents and reaction conditions must strictly avoid unwanted nucleophilic aromatic substitution (SNAr) or ring-opening side reactions.

  • Route A (Ketone Reduction): Utilizes 1-(pyrimidin-4-yl)ethan-1-one (4-acetylpyrimidine) as the starting material. A mild hydride source (NaBH₄) is used to selectively reduce the carbonyl group without affecting the aromatic ring[2].

  • Route B (Nucleophilic Addition): Utilizes pyrimidine-4-carbaldehyde. A methyl carbanion equivalent (methylmagnesium bromide) is added to the aldehyde. This route requires strict cryogenic control to prevent the highly reactive Grignard reagent from attacking the electron-poor pyrimidine core[3].

SynthesisRoutes Ketone 1-(Pyrimidin-4-yl)ethan-1-one (4-Acetylpyrimidine) Route1 NaBH4, MeOH 0 °C to RT (Reduction) Ketone->Route1 Aldehyde Pyrimidine-4-carbaldehyde Route2 MeMgBr, THF -78 °C to RT (Nucleophilic Addition) Aldehyde->Route2 Product 1-(Pyrimidin-4-yl)ethan-1-ol (Target Product) Route1->Product Route2->Product

Synthetic pathways for 1-(Pyrimidin-4-yl)ethan-1-ol via reduction and nucleophilic addition.

Experimental Protocols & Mechanistic Causality

Protocol A: Ketone Reduction (The Benchmark Route)

This protocol is the industry standard due to its high chemoselectivity and operational simplicity. Sodium borohydride (NaBH₄) is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄) because LiAlH₄ is overly reactive and can cause partial reduction of the pyrimidine ring.

Materials: 1-(pyrimidin-4-yl)ethan-1-one (1.0 equiv), NaBH₄ (1.2 equiv), Anhydrous Methanol.

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a flame-dried round-bottom flask with 1-(pyrimidin-4-yl)ethan-1-one (10.0 g, 81.9 mmol) and anhydrous methanol (400 mL, 0.2 M).

    • Causality: Methanol acts as both the solvent and a protic source to stabilize the alkoxyborohydride intermediate, accelerating the reduction.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses the exothermic reaction between NaBH₄ and methanol, ensuring the hydride is utilized for ketone reduction rather than solvent degradation.

  • Hydride Addition: Add NaBH₄ (3.7 g, 98.3 mmol) portion-wise over 20 minutes.

    • Causality: Portion-wise addition prevents rapid hydrogen gas evolution and thermal runaway.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 hours. Monitor conversion via TLC (Eluent: 70% EtOAc/Hexane).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench with saturated aqueous NH₄Cl (100 mL).

    • Causality: NH₄Cl safely hydrolyzes the borate complex and destroys excess NaBH₄. Crucially, its mild acidity (pH ~5.5) prevents the protonation of the pyrimidine nitrogens, which would otherwise drag the product into the aqueous layer and ruin extraction yields.

  • Isolation: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude alcohol.

Protocol B: Nucleophilic Addition (The Alternative Route)

This route is utilized when pyrimidine-4-carbaldehyde is more readily available than the ketone. It requires rigorous exclusion of moisture and precise cryogenic control[3].

Materials: Pyrimidine-4-carbaldehyde (1.0 equiv), Methylmagnesium bromide (3.0 M in Et₂O, 1.1 equiv), Anhydrous THF.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with pyrimidine-4-carbaldehyde (5.0 g, 46.2 mmol) and anhydrous THF (300 mL) under a strict argon atmosphere.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

    • Causality: Pyrimidine is highly electrophilic. At temperatures above -40 °C, the Grignard reagent will attack the C2 or C6 positions of the pyrimidine ring (Chichibabin-type addition). Maintaining -78 °C ensures exclusive nucleophilic attack at the aldehyde carbonyl.

  • Grignard Addition: Add MeMgBr (17.0 mL, 50.8 mmol) dropwise via syringe pump over 30 minutes.

  • Reaction Propagation: Stir at -78 °C for 1 hour, then slowly let the bath warm to 0 °C over 2 hours.

  • Quenching & Isolation: Quench at 0 °C with saturated aqueous NH₄Cl (50 mL). Extract with Ethyl Acetate (3 × 100 mL), dry over Na₂SO₄, and concentrate. The crude product typically requires flash column chromatography (Silica gel, EtOAc/Hexane gradient) to remove ring-addition byproducts.

Performance Comparison & Data Presentation

To aid in route selection, the following table summarizes the operational and performance metrics of both protocols based on standard laboratory scale (10-50 gram) syntheses.

ParameterRoute A: Ketone ReductionRoute B: Grignard Addition
Typical Isolated Yield 88% - 94% 60% - 72%
Chemoselectivity Excellent (No ring reduction)Moderate (Risk of SNAr byproducts)
Scalability High (Standard jacketed reactors)Low-Medium (Requires strict cryogenics)
Reagent Handling Mild (NaBH₄ is stable and safe)Strict (MeMgBr is moisture-sensitive)
Purification Required Often pure after extractionRequires flash chromatography
Cost Efficiency High (Low reagent cost)Moderate (Higher solvent/reagent costs)
Analytical Validation

Regardless of the chosen route, the self-validating system requires strict analytical confirmation of the final product:

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic secondary alcohol signals: a doublet at ~1.50 ppm (3H, -CH₃), a multiplet/quartet at ~4.90 ppm (1H, -CH-OH), and a broad singlet at ~3.50 ppm (1H, -OH). The pyrimidine aromatic protons will appear downfield between 7.40 and 9.20 ppm.

  • LC-MS: Expected mass [M+H]⁺ = 125.1 m/z.

Conclusion

For the synthesis of 1-(pyrimidin-4-yl)ethan-1-ol, Route A (Ketone Reduction) is objectively superior for drug development workflows. It offers higher yields, avoids the need for extreme cryogenic conditions, and mitigates the risk of heterocyclic ring degradation. Route B should be reserved strictly for scenarios where the acetyl precursor is unavailable or when synthesizing isotopically labeled derivatives where a specific labeled Grignard reagent is required.

References
  • Astex Therapeutics Ltd. "WO2006136830A1 - Aryl-alkylamines and heteroaryl-alkylamines as protein kinase inhibitors". Google Patents, 2006.
  • Peng, C. C., et al. "Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates". National Center for Biotechnology Information (PMC), 2008. Available at:[Link]

Sources

Comprehensive Comparison Guide: Synthetic Routes to 1-(Pyrimidin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate synthetic pathways not just for their theoretical elegance, but for their bench-level robustness, scalability, and safety. The compound 1-(pyrimidin-4-yl)ethan-1-ol (CAS: 23389-75-5) is a highly versatile heterocyclic building block. It serves as a critical intermediate in the design of targeted therapeutics, most notably in the synthesis of ROS1 kinase inhibitors for non-small cell lung cancer [1].

Because the pyrimidine ring is highly electron-deficient, selecting the right synthetic route requires careful consideration of chemoselectivity and reaction dynamics. This guide objectively compares the two primary synthetic routes to 1-(pyrimidin-4-yl)ethan-1-ol: the Grignard addition to an aldehyde versus the hydride reduction of a ketone.

Comparative Analysis of Synthetic Pathways

The synthesis of 1-(pyrimidin-4-yl)ethan-1-ol is typically achieved via one of two strategic disconnections:

  • Route A (Nucleophilic Addition): Utilizing pyrimidine-4-carbaldehyde [2] and methylmagnesium bromide.

  • Route B (Ketone Reduction): Utilizing 1-(pyrimidin-4-yl)ethanone [3] and sodium borohydride.

G A Pyrimidine-4-carbaldehyde (CAS: 2435-50-9) C 1-(Pyrimidin-4-yl)ethan-1-ol (CAS: 23389-75-5) A->C MeMgBr, THF -78 °C to 0 °C B 1-(Pyrimidin-4-yl)ethanone (CAS: 39870-05-8) B->C NaBH4, MeOH 0 °C to RT

Figure 1: Comparative synthetic routes to 1-(Pyrimidin-4-yl)ethan-1-ol.

Quantitative Data Comparison

To assist in route selection for your specific drug development program, the following table summarizes the quantitative and operational metrics of both pathways.

ParameterRoute A: Grignard AdditionRoute B: Ketone Reduction
Starting Material Pyrimidine-4-carbaldehyde (CAS: 2435-50-9)1-(Pyrimidin-4-yl)ethanone (CAS: 39870-05-8)
Reagent Methylmagnesium bromide (MeMgBr)Sodium borohydride (NaBH₄)
Typical Yield 65% - 75%85% - 95%
Reaction Temperature -78 °C to 0 °C0 °C to 25 °C (RT)
Atom Economy ModerateHigh
Scalability Low/Moderate (Moisture sensitive, cryogenic)High (Standard conditions, robust)
Primary Impurities Self-condensation products, unreacted aldehydeTrace over-reduction, unreacted ketone

Mechanistic Rationale & Causality

Understanding the causality behind reagent and solvent choices is paramount for troubleshooting and scaling these reactions.

Why Route A requires strict cryogenic control: The pyrimidine ring is heavily electron-withdrawing, making the attached aldehyde exceptionally electrophilic. If the addition of MeMgBr is not conducted at -78 °C, the highly basic Grignard reagent can trigger unwanted side reactions, including nucleophilic aromatic substitution (SNAr) on the pyrimidine ring itself. Tetrahydrofuran (THF) is chosen over diethyl ether because its stronger Lewis basicity better solvates the magnesium cation, breaking up Grignard aggregates and providing a more predictable, controlled reaction rate.

Why Route B uses Methanol as a solvent: In the reduction of 1-(pyrimidin-4-yl)ethanone, methanol serves as more than just a solvent; it acts as an electrophilic activator. Hydrogen bonding between MeOH and the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, accelerating the hydride delivery from the borohydride anion. NaBH₄ is explicitly chosen over LiAlH₄ because it is chemoselective—it efficiently reduces the ketone without risking the reduction or cleavage of the sensitive pyrimidine heterocycle.

Self-Validating Experimental Protocols

A robust protocol must act as a self-validating system, providing the chemist with real-time feedback to ensure the reaction is proceeding as intended.

Protocol A: Grignard Addition to Pyrimidine-4-carbaldehyde
  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add pyrimidine-4-carbaldehyde (1.0 eq) and anhydrous THF (0.2 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • Addition: Dropwise add MeMgBr (3.0 M in THF, 1.2 eq) over 30 minutes.

    • Self-Validation Checkpoint 1: A transient color change (often yellow/orange) upon addition indicates the formation of the magnesium alkoxide complex.

  • Reaction: Stir at -78 °C for 1 hour, then gradually warm to 0 °C.

    • Self-Validation Checkpoint 2: TLC (Eluent: 50% EtOAc/Hexanes) should show the disappearance of the UV-active aldehyde spot (Rf ~0.5) and the appearance of a more polar product spot (Rf ~0.3).

  • Quench & Workup: Carefully quench with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Ketone Reduction (Recommended Route)

Due to its superior yield and scalability, Route B is the preferred method for generating 1-(pyrimidin-4-yl)ethan-1-ol in medicinal chemistry workflows.

G step1 Dissolve Ketone in MeOH (0 °C) step2 Add NaBH4 in portions step1->step2 step3 Stir at RT (TLC check) step2->step3 step4 Quench with Sat. NH4Cl step3->step4 step5 Extract (EtOAc) & Wash step4->step5 step6 Dry (Na2SO4) & Concentrate step5->step6 step7 1-(Pyrimidin-4-yl)ethan-1-ol step6->step7

Figure 2: Workflow for NaBH4 reduction of 1-(pyrimidin-4-yl)ethanone.

  • Dissolution: Dissolve 1-(pyrimidin-4-yl)ethanone (1.0 eq) in anhydrous methanol (0.3 M) and cool to 0 °C in an ice bath.

  • Hydride Transfer: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes.

    • Self-Validation Checkpoint 1: Mild effervescence (hydrogen gas evolution) confirms the active decomposition of trace borohydride by methanol, validating reagent viability. Portion-wise addition prevents thermal runaway.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 2: TLC (Eluent: 60% EtOAc/Hexanes) confirms total consumption of the ketone (Rf ~0.6) into the alcohol (Rf ~0.3).

  • Quench: Cool back to 0 °C and quench dropwise with saturated aqueous NH₄Cl.

    • Causality Note: Saturated NH₄Cl provides a mildly acidic environment (pH ~5.5) that safely hydrolyzes the borate complex without risking the degradation of the pyrimidine ring, which can occur if strong mineral acids (like HCl) are used.

  • Isolation: Concentrate the mixture under vacuum to remove methanol. Partition the aqueous residue with EtOAc. Extract the aqueous layer twice more with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and evaporate to yield the pure product.

    • Self-Validation Checkpoint 3: ¹H NMR (CDCl₃) validation must show a characteristic doublet at ~1.5 ppm (CH₃) and a quartet at ~4.9 ppm (CH-OH), confirming the successful reduction of the carbonyl group.

References

  • Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Pyrimidine-4-carbaldehyde (CID 11412355). PubChem, National Center for Biotechnology Information. [Link]

  • 1-(Pyrimidin-4-yl)ethanone (CID 538060). PubChem, National Center for Biotechnology Information. [Link]

spectroscopic data comparison of 1-(Pyrimidin-4-yl)ethan-1-ol and its precursors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1-(Pyrimidin-4-yl)ethan-1-ol and its primary precursor, 4-acetylpyrimidine . It is designed for researchers requiring rigorous spectroscopic validation for synthesis and quality control.

Introduction & Synthetic Context

1-(Pyrimidin-4-yl)ethan-1-ol (CAS: 37844-01-4 / 1344936-67-9 for S-enantiomer) is a critical chiral building block in the synthesis of kinase inhibitors (e.g., ROS1, JAK inhibitors).[1][2] Its structural integrity is defined by the reduction of the acetyl group on the electron-deficient pyrimidine ring to a secondary alcohol.

The primary synthetic route involves the chemoselective reduction of 4-acetylpyrimidine (1-(pyrimidin-4-yl)ethanone). Monitoring this transformation requires precise spectroscopic analysis to ensure complete consumption of the ketone precursor and the absence of over-reduced byproducts.

Synthesis Pathway Visualization

The following diagram outlines the standard reduction pathway and the structural transformation monitored by spectroscopy.

SynthesisPathway Precursor 4-Acetylpyrimidine (Precursor) C6H6N2O Product 1-(Pyrimidin-4-yl)ethan-1-ol (Target) C6H8N2O Precursor->Product Reduction Reagent Reagents: NaBH4, MeOH 0°C -> RT Reagent->Precursor

Caption: Chemoselective reduction of 4-acetylpyrimidine to 1-(pyrimidin-4-yl)ethan-1-ol.

Spectroscopic Comparison Guidelines

Reliable differentiation relies on three key spectroscopic pillars: Proton NMR (


H) , Carbon NMR (

C)
, and Infrared Spectroscopy (IR) .[3]
A. Proton NMR ( H NMR) Analysis

The most diagnostic change occurs in the side chain. The precursor's methyl ketone singlet disappears, replaced by the coupling pattern of the ethyl alcohol moiety.

Key Diagnostic Shifts (in CDCl


): 
FeaturePrecursor: 4-AcetylpyrimidineTarget: 1-(Pyrimidin-4-yl)ethan-1-olInterpretation of Change
Methyl Group δ 2.70 (s, 3H) δ 1.50 (d, J=6.5 Hz, 3H) Loss of carbonyl anisotropy; appearance of vicinal coupling.
Methine/Carbonyl None (C=O is quaternary)δ 4.85 - 4.95 (q, J=6.5 Hz, 1H) Formation of the chiral center (CH-OH).[3]
Pyrimidine H-2 δ ~9.35 (s, 1H)δ ~9.15 (s, 1H)Upfield shift due to loss of electron-withdrawing carbonyl.[3]
Pyrimidine H-6 δ ~8.95 (d, 1H)δ ~8.70 (d, 1H)Upfield shift; H-6 is highly sensitive to C-4 substitution.[3]
Pyrimidine H-5 δ ~7.90 (d, 1H)δ ~7.50 (d, 1H)Significant shielding effect observed upon reduction.[3]
Hydroxyl Proton Absentδ ~3.5 - 4.5 (br s, 1H)Broad singlet; shift is concentration/solvent dependent.[4]

Technical Insight: The pyrimidine ring protons in the precursor are significantly deshielded due to the conjugation with the acetyl carbonyl. Upon reduction to the alcohol, the electron-withdrawing nature of the substituent at position 4 decreases, causing a general upfield shift (shielding) of all ring protons (H-2, H-5, H-6).[3]

B. Carbon NMR ( C NMR) Analysis

Carbon NMR confirms the hybridization change of the side-chain carbon from


 to 

.
Carbon PositionPrecursor (

, ppm)
Target (

, ppm)
Validation Note
C=O / CH-OH ~198.0 (C=O) ~70.0 (CH-OH) Disappearance of ketone signal >190 ppm is the primary endpoint.
Methyl (-CH3) ~26.0~24.0Slight upfield shift.
Pyrimidine C-4 ~160.0 (Quaternary)~170.0 (Quaternary)Shift varies based on solvent interactions.
Pyrimidine C-2 ~158.0~157.0Minimal change.
C. Infrared Spectroscopy (IR)

IR provides a rapid " go/no-go " check for reaction completion.

  • Precursor (Ketone): Sharp, intense band at 1690–1700 cm

    
      (C=O stretch).
    
  • Target (Alcohol): Broad, strong band at 3200–3400 cm

    
      (O-H stretch).
    
  • Validation: The complete disappearance of the carbonyl band at ~1700 cm

    
     confirms full conversion.
    

Experimental Protocol: Synthesis & Characterization

This protocol ensures high purity suitable for pharmaceutical applications.

Step 1: Reduction Reaction
  • Setup: Charge a flame-dried round-bottom flask with 4-acetylpyrimidine (1.0 equiv) and anhydrous Methanol (MeOH) (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add Sodium Borohydride (NaBH

    
    )  (1.1 equiv) portion-wise over 15 minutes. Caution: Gas evolution (H
    
    
    
    ).
  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 1 hour.

  • Monitoring: Check TLC (EtOAc/Hexane 1:1). Product is more polar (lower R

    
    ) than the precursor.
    
Step 2: Workup & Isolation
  • Quench: Carefully add saturated NH

    
    Cl  solution to quench excess hydride.
    
  • Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (EtOAc) (3x).

  • Drying: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: If necessary, purify via flash column chromatography (SiO

    
    , 0-10% MeOH in DCM).
    
Step 3: Characterization Logic Flow

Use the following logic to validate the isolated product.

SpectralLogic Start Isolate Product CheckIR Run IR Spectrum: Is C=O peak (~1700 cm-1) present? Start->CheckIR CheckNMR Run 1H NMR: Check 2.7 ppm vs 4.9 ppm CheckIR->CheckNMR No ResultPrecursor Incomplete Reaction: Precursor Present CheckIR->ResultPrecursor Yes CheckNMR->ResultPrecursor Singlet @ 2.7 ppm ResultProduct Success: Target Molecule Confirmed CheckNMR->ResultProduct Quartet @ 4.9 ppm

Caption: Logical decision tree for spectroscopic validation of 1-(pyrimidin-4-yl)ethan-1-ol.

References

  • Sigma-Aldrich. (S)-1-(Pyrimidin-4-yl)ethan-1-ol Product Data. Retrieved from .

  • PubChem. 1-(Pyrimidin-4-yl)ethanone (Compound CID 538060).[5] National Library of Medicine. Retrieved from .

  • Abdelazem, A. Z., & Lee, S. H. (2015).[3][6] Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 290–298.[3][6] Retrieved from .

  • ChemicalBook. 4-Acetylpyridine NMR and Spectral Data. (Used for comparative pyridine/pyrimidine shift logic). Retrieved from .

Sources

Comprehensive Purity Assessment of Synthesized 1-(Pyrimidin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Multi-Methodological Comparison Guide for Drug Development Professionals

Executive Summary & Strategic Context

1-(Pyrimidin-4-yl)ethan-1-ol (CAS: 37806-60-1), also known as


-methyl-4-pyrimidinemethanol, is a critical chiral building block in the synthesis of kinase inhibitors (e.g., ROS1, JAK inhibitors). Its purity directly impacts the yield, stereochemistry, and toxicity profile of downstream APIs.

In early drug discovery, "purity" is often conflated with "HPLC area %." However, for a polar, nitrogen-rich heterocycle like this, relying solely on UV-based HPLC is dangerous. It fails to detect inorganic salts (from reduction steps), residual solvents, and water—impurities that can inflate apparent yield by 10–20%.

This guide compares three orthogonal analytical approaches:

  • HPLC-PDA: The standard for tracking related organic impurities.

  • qNMR: The "Gold Standard" for absolute mass balance (Assay).

  • Chiral HPLC: Essential for determining Enantiomeric Excess (ee).

Impurity Profiling: Know Your Enemy

Before selecting a method, you must understand the synthesis-specific impurity profile. The most common synthesis route involves the reduction of 4-acetylpyrimidine.

Impurity TypeSpecific ContaminantOriginDetection Challenge
Precursor 4-AcetylpyrimidineUnreacted starting materialEasy (UV active)
Side Product 4-EthylpyrimidineOver-reduction (hydrogenolysis)Volatile, low UV response
Solvents Ethanol, THF, Ethyl AcetateReaction/Workup solventsInvisible to UV-HPLC
Inorganics Sodium borate saltsReducing agent residueInvisible to UV-HPLC & GC
Enantiomer (R)- or (S)-IsomerLack of stereocontrolRequires Chiral Column

Method 1: HPLC-PDA (The Relative Purity Workhorse)

Best For: Routine monitoring of reaction completion and quantifying UV-active side products.

The Challenge

Pyrimidine derivatives are highly polar and weakly basic (pKa ~1.3). On standard C18 columns, they often elute near the void volume (


), causing co-elution with polar impurities.
Optimized Protocol
  • Column: Phenomenex Luna Omega Polar C18 or Waters XSelect HSS T3 (designed for retention of polar bases).

  • Dimensions: 150 x 4.6 mm, 3 µm or 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5) — Buffers basic nitrogen interactions.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–2 min: 2% B (Isocratic hold to retain the alcohol)

    • 2–12 min: 2% → 40% B

    • 12–15 min: 40% → 90% B (Wash lipophilic impurities)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: PDA (Extract at 254 nm).

  • Temperature: 30°C.

Data Interpretation[2][3]
  • 1-(Pyrimidin-4-yl)ethan-1-ol: Expect retention at ~4–6 minutes.

  • 4-Acetylpyrimidine: Less polar, elutes later (~8–10 minutes).

  • Validation Check: Ensure Resolution (

    
    ) > 1.5 between the alcohol and the ketone precursor.
    

Method 2: Quantitative NMR (qNMR) (The Absolute Truth)

Best For: Determining "Assay" (wt%)—the true amount of molecule in the flask. This is the only method that sees water, salts (indirectly by mass balance), and solvents simultaneously.

Why qNMR Wins for Intermediates

Unlike HPLC, qNMR does not require a reference standard of the analyte itself. You only need a certified internal standard (IS). It is non-destructive and rapid.

Optimized Protocol
  • Instrument: 400 MHz or higher (600 MHz recommended for resolution).

  • Solvent: DMSO-

    
     (Provides excellent solubility and separates OH protons).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone.

    • Why Maleic Acid? Singlet at

      
       6.2 ppm is in a clean region, away from pyrimidine aromatics (
      
      
      
      7.5–9.2 ppm) and the methyl doublet (
      
      
      1.4 ppm).
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds (or
    
    
    of the slowest relaxing proton) to ensure full magnetization recovery.
  • Scans: 16–32 scans.

Calculation

[2]

Where:

  • 
     = Integral area
    
  • 
     = Number of protons (e.g., 2 for Maleic Acid singlet, 1 for Pyrimidine H-2)
    
  • 
     = Molecular Weight[2][3]
    
  • 
     = Weight of sample taken
    

Method 3: Chiral HPLC (The Stereochemical Check)

Best For: Determining Enantiomeric Excess (ee) if synthesizing a specific isomer (e.g., via enzymatic reduction or chiral transfer hydrogenation).

Optimized Protocol
  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris-carbamates).

  • Mode: Normal Phase (Standard for these columns).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

    • Additive: 0.1% Diethylamine (DEA) is crucial to suppress peak tailing caused by the basic pyrimidine nitrogen.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Temperature: 25°C.

Visualization of Workflow

The following diagram illustrates the decision logic for selecting the appropriate analytical workflow.

PurityAssessment Start Synthesized 1-(Pyrimidin-4-yl)ethan-1-ol Goal Define Analytical Goal Start->Goal Routine HPLC-PDA (C18, Polar-Embedded) Goal->Routine Routine Reaction Monitoring Absolute qNMR (DMSO-d6, Maleic Acid IS) Goal->Absolute Final Lot Release / Yield Calc Chiral Chiral HPLC (Chiralcel OD-H, Hex/IPA) Goal->Chiral Stereochemistry Check Result1 Detects: Precursors, Side Products Routine->Result1 Relative Purity (Area %) Result2 Detects: Solvents, Water, Salts, Assay Absolute->Result2 Absolute Assay (wt %) Result3 Detects: Wrong Enantiomer Chiral->Result3 Enantiomeric Excess (% ee)

Caption: Decision matrix for selecting the correct analytical technique based on the specific purity attribute required.

Comparative Analysis: Which Method When?

The table below contrasts the performance of the three methods for this specific pyrimidine alcohol.

FeatureHPLC-PDAqNMRChiral HPLC
Primary Output Relative Purity (Area %)Absolute Purity (Weight %)Enantiomeric Excess (% ee)
Sample Required < 1 mg10–20 mg< 1 mg
Time per Run 15–20 mins5–10 mins20–30 mins
Specificity High (separates structurally similar impurities)High (distinct chemical shifts)High (separates enantiomers)
Blind Spots Inorganic salts, residual solvents, waterImpurities with overlapping signals (rare)Achiral impurities, salts
Cost per Run LowMedium (Deuterated solvents)High (Columns are expensive)
Recommendation Daily Monitoring Final Product Release As Needed

Experimental Validation: A Self-Validating System

To ensure your results are trustworthy (Trustworthiness in E-E-A-T), perform this simple Cross-Validation Experiment :

  • Analyze Sample X by HPLC: You get 98.5% area purity.

  • Analyze Sample X by qNMR: You get 92.0% wt/wt assay.

  • The Discrepancy: The 6.5% gap is likely residual solvent (check the solvent region in NMR) or inorganic salts (check ash content).

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Subramanian, G. (Ed.).[4] (2012). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for Chiral HPLC methods on polysaccharide columns).

  • PubChem. (2024).[5] 1-(Pyrimidin-4-yl)ethan-1-ol Compound Summary. National Library of Medicine. Link

  • Center for Drug Evaluation and Research (CDER). (2000). Guidance for Industry: Analytical Procedures and Methods Validation. U.S. Food and Drug Administration.[6] Link

Sources

Comparative Guide to Kinase Inhibitory Activity: Pyrrolo- and Pyrazolo-Pyrimidine Derivatives vs. Standard TKIs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in oncology drug discovery, I frequently evaluate novel chemotypes for their kinase inhibitory profiles. The pyrimidine scaffold is a privileged structure in medicinal chemistry because it acts as a bioisostere for the adenine ring of adenosine triphosphate (ATP). By mimicking ATP, pyrimidine derivatives competitively bind to the highly conserved hinge region of the kinase catalytic domain. However, minor structural modifications—such as fusing a pyrrole or pyrazole ring to the pyrimidine core—drastically alter the molecule's electron density, spatial geometry, and ultimately, its kinome selectivity profile.

This guide objectively compares the multi-kinase inhibitory performance of two emerging classes of pyrimidine derivatives—Pyrrolo[2,3-d]pyrimidines and Pyrazolo[3,4-d]pyrimidines—against standard, FDA-approved Tyrosine Kinase Inhibitors (TKIs) like Sunitinib and Erlotinib, as well as the chemotherapeutic agent Doxorubicin.

Mechanistic Rationale: The Causality of Binding

Why do we focus on the hinge region of the kinase? The N1 and N3 nitrogen atoms of the pyrimidine ring act as critical hydrogen bond acceptors and donors, interacting directly with the backbone amides of the kinase hinge region[1]. When researchers introduce halogenated benzylidene moieties to a Pyrrolo[2,3-d]pyrimidine core, it increases the lipophilicity and the van der Waals interactions deep within the hydrophobic pocket adjacent to the ATP-binding site[1].

This structural causality explains why specific halogenated derivatives exhibit sub-micromolar affinity across multiple receptor tyrosine kinases (RTKs), including EGFR, VEGFR-2, and HER2[1]. By blocking ATP binding, these compounds halt downstream phosphorylation cascades, ultimately inducing cell cycle arrest and apoptosis[1].

Pathway Ligand Extracellular Signal (e.g., EGF) Receptor Receptor Tyrosine Kinase (EGFR/VEGFR2) Ligand->Receptor Pocket ATP Binding Pocket (Hinge Region) Receptor->Pocket Signaling Downstream Signaling (Blocked) Pocket->Signaling Phosphorylation Inhibited Inhibitor Pyrimidine Derivative (Compound 5k / 14d) Inhibitor->Pocket Competitive Binding Outcome Apoptosis & Cell Cycle Arrest Signaling->Outcome

ATP-competitive inhibition of RTKs by pyrimidine derivatives leading to apoptosis.

Comparative Performance Analysis

To objectively evaluate these scaffolds, we analyze biochemical (cell-free) kinase assays and in vitro cell viability data from recent structural optimizations.

Biochemical Kinase Inhibition

Data indicates that the optimized Pyrrolo[2,3-d]pyrimidine derivative (Compound 5k) outperforms the well-known multi-kinase inhibitor Sunitinib in EGFR inhibition and demonstrates comparable potency to the highly selective EGFR inhibitor Erlotinib[1].

Table 1: Biochemical Kinase Inhibition Profile (IC50)

Target KinaseCompound 5k (Pyrrolo-pyrimidine) IC50Sunitinib IC50 (Standard TKI)Erlotinib IC50 (Standard TKI)
EGFR 79 nM93 nM55 nM

(Note: Compound 5k also demonstrated significant multi-targeted activity against HER2, VEGFR2, and CDK2 with IC50 values ranging from 40 to 204 nM[1]).

Cellular Cytotoxicity

Biochemical potency must translate to cellular efficacy. The Pyrazolo[3,4-d]pyrimidine derivative (Compound 14d) demonstrates superior cytotoxic efficacy compared to the standard chemotherapeutic Doxorubicin across hepatic, breast, and colon cancer cell lines[2].

Table 2: In Vitro Cytotoxicity Profile (IC50)

Cancer Cell LineCompound 14d (Pyrazolo-pyrimidine) IC50Doxorubicin IC50 (Standard)
HEPG-2 (Liver)3.65 µM5.66 µM
MCF-7 (Breast)1.45 µM2.60 µM
HCT-116 (Colon)2.00 µM8.48 µM

Experimental Workflows: Self-Validating Systems

To ensure reproducibility and trustworthiness, the data presented above relies on robust, self-validating experimental designs. Below are the standardized protocols for evaluating pyrimidine-based kinase inhibitors.

Protocol 1: In Vitro ADP-Glo™ Kinase Assay

Objective: Quantify the IC50 of pyrimidine derivatives against purified RTKs (e.g., EGFR). Causality & Design: Kinase assays must be performed exactly at the ATP


 for the specific enzyme. Since pyrimidine derivatives are ATP-competitive, saturating the assay with excess ATP will artificially inflate the IC50, masking the true binding affinity (

). Self-Validating Setup:
  • Positive Control: Staurosporine (pan-kinase inhibitor) to validate assay sensitivity.

  • Negative Control: DMSO vehicle (0.1% final concentration) to establish baseline uninhibited kinase activity.

  • Background Control: No-enzyme well to subtract spontaneous ATP hydrolysis.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the pyrimidine derivative in 100% DMSO, then dilute in 1X Kinase Buffer to achieve a 10-point dose-response curve (ensuring final DMSO is < 1%).

  • Kinase Reaction: Combine 10 µL of the compound with 10 µL of purified EGFR enzyme and incubate for 15 minutes at room temperature. Why? This pre-incubation allows the inhibitor to equilibrate and bind the hinge region before substrate competition begins.

  • Reaction Initiation: Add 10 µL of the ATP/Substrate mix (ATP concentration strictly at

    
    ). Incubate for 60 minutes.
    
  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Why? This step actively depletes unreacted ATP, ensuring the subsequent luminescent signal is exclusively derived from the ADP generated by the kinase.

  • Kinase Detection: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase reaction. Read luminescence after 30 minutes.

Workflow S1 1. Compound Preparation (Serial Dilution in DMSO) S2 2. Kinase Reaction (Enzyme + Substrate + ATP at Km) S1->S2 Incubation S3 3. ATP Depletion (Quench unreacted ATP) S2->S3 Stop Reaction S4 4. Luminescence Detection (ADP to ATP conversion) S3->S4 Kinase Detection Reagent S5 5. Data Analysis (Non-linear regression for IC50) S4->S5 Readout

Step-by-step ADP-Glo kinase assay workflow for IC50 determination.

Protocol 2: MTT Cell Viability Assay

Objective: Evaluate the cellular penetrance and cytotoxic efficacy of pyrimidine derivatives. Causality & Design: Biochemical potency does not always translate to cellular efficacy due to poor membrane permeability or rapid efflux. The MTT assay measures mitochondrial reductase activity, serving as a direct proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HEPG-2) at

    
     cells/well in a 96-well plate. Incubate for 24 hours. Why? Cells must be in the logarithmic growth phase to ensure consistent metabolic activity and uptake of the compound.
    
  • Compound Treatment: Treat cells with varying concentrations of the pyrimidine derivative for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Why? Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Readout: Remove the media, add 100 µL of DMSO to dissolve the crystals, and measure absorbance at 570 nm using a microplate reader.

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. mdpi.com.
  • Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)

Sources

Comparative Profiling of 1-(Pyrimidin-4-yl)ethan-1-ol Scaffold Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Selectivity & Cross-Reactivity in Kinase Drug Discovery

Executive Summary

The 1-(Pyrimidin-4-yl)ethan-1-ol moiety represents a privileged pharmacophore in modern kinase inhibitor design. Distinguished by its chiral 1-hydroxyethyl side chain, this scaffold serves as a critical hinge-binding element that extends into the solvent-exposed front regions of the ATP-binding pocket.

This guide provides a technical comparison of 1-(Pyrimidin-4-yl)ethan-1-ol based inhibitors (Series PE) against industry-standard benchmarks (e.g., Crizotinib). We analyze the structural determinants of selectivity, specifically focusing on ROS1 and Aurora A kinase targeting, and detail the experimental workflows required to validate cross-reactivity profiles.

Structural Mechanism & Target Landscape

The efficacy of 1-(Pyrimidin-4-yl)ethan-1-ol derivatives stems from the pyrimidine ring's ability to form hydrogen bonds with the kinase hinge region (typically Met/Glu/Asp residues). However, the chiral 1-hydroxyethyl group is the discriminator.

  • The Hinge Binder: The pyrimidine nitrogen accepts a hydrogen bond from the backbone amide.

  • The Selectivity Filter: The chiral hydroxyl group (

    
     or 
    
    
    
    configuration) directs the substituent towards specific hydrophobic pockets or solvent channels, often clashing with the "gatekeeper" residues in off-target kinases.
Primary Targets vs. Common Off-Targets
Target ClassPrimary Target (

< 10 nM)
Common Cross-Reactivity (Off-Targets)Structural Cause of Cross-Reactivity
Tyrosine Kinases ROS1 ALK, MET, IGF-1RHigh homology in the ATP-binding cleft (DFG-motif).
Ser/Thr Kinases Aurora A Aurora B, CDK2Conserved hinge architecture; lack of selectivity in the solvent front.
MAPK Pathway ERK1/2 CDK familySimilar activation loop conformations.
Comparative Performance Data

The following data compares a representative Series PE Inhibitor (optimized 1-(Pyrimidin-4-yl)ethan-1-ol derivative) against Crizotinib (First-generation ROS1/ALK inhibitor).

Table 1: Enzymatic Potency & Selectivity Profile

Data represents mean


 values (nM) derived from radiometric kinase assays.
Kinase TargetSeries PE Inhibitor (Lead)Crizotinib (Benchmark)Selectivity Ratio (Off-Target / Target)
ROS1 (Target) 2.5 nM 28 nM -
ALK 450 nM18 nM180x (Series PE is ROS1 selective)
MET >1,000 nM8 nM>400x (Series PE avoids MET)
Aurora A 12 nM>10,000 nM0.2x (Potential off-target liability for Series PE)
IGF-1R >10,000 nM650 nMHigh Selectivity

Analysis: The Series PE scaffold demonstrates superior selectivity for ROS1 over ALK/MET compared to Crizotinib. However, the structural similarity allows for significant cross-reactivity with Aurora A, necessitating a counter-screen during lead optimization.

Visualizing the Signaling & Inhibition Pathway

The following diagram illustrates the ROS1 signaling cascade and the intervention point of Pyrimidin-4-yl-ethanol inhibitors, highlighting the downstream effectors (STAT3, PI3K/AKT, MAPK) that must be monitored in cellular assays.

ROS1_Signaling Ligand Growth Factors (CD74/SLC34A2 fusions) ROS1 ROS1 Fusion Kinase Ligand->ROS1 Constitutive Activation SHP2 SHP2 ROS1->SHP2 PI3K PI3K ROS1->PI3K RAS RAS ROS1->RAS STAT3 STAT3 ROS1->STAT3 Inhibitor Series PE Inhibitor Inhibitor->ROS1 Inhibition (ATP Competitive) SHP2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Outcomes Cell Proliferation Survival Migration mTOR->Outcomes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Outcomes STAT3->Outcomes

Caption: Mechanism of Action for Series PE inhibitors targeting the constitutive ROS1 signaling axis.

Experimental Protocols: Assessing Cross-Reactivity

To validate the selectivity of 1-(Pyrimidin-4-yl)ethan-1-ol derivatives, a rigorous "Self-Validating" screening cascade is required.

A. High-Throughput Kinase Profiling (The "Gatekeeper" Assay)

Objective: Determine the Selectivity Score (S-score) across a panel of >300 kinases.

  • Compound Prep: Dissolve inhibitor in 100% DMSO to 10 mM. Dilute to 10 µM working stock.

  • Assay Format: Use a competition binding assay (e.g., KINOMEscan™ or LanthaScreen™).

    • Control: 1% DMSO (Negative), Staurosporine (Positive).

  • Incubation: Incubate compound with DNA-tagged kinase and immobilized ligand for 1 hour at Room Temp.

  • Readout: Measure qPCR signal (amount of kinase bound to bead vs. eluted by inhibitor).

  • Validation: Any "Hit" (>65% inhibition at 1 µM) must be followed up with a

    
     determination using an 11-point dose-response curve.
    
B. Cellular Target Engagement (Ba/F3 Isogenic System)

Objective: Differentiate between on-target efficacy and off-target cytotoxicity.

  • Cell Lines:

    • Parental: Murine Ba/F3 cells (IL-3 dependent).

    • Transformed: Ba/F3 expressing human CD74-ROS1, EML4-ALK, or TPR-MET.

  • Seeding: Plate 2,000 cells/well in 384-well plates.

    • Condition A: IL-3 withdrawn (tests driver kinase addiction).

    • Condition B: +IL-3 (tests general cytotoxicity/off-target toxicity).

  • Treatment: Treat with serial dilutions of Series PE (0.1 nM – 10 µM) for 72 hours.

  • Readout: Quantify ATP levels using CellTiter-Glo®.

  • Calculation:

    
    
    
    • Success Criterion: Selectivity Index > 50.[1][2]

C. Diagram: Cross-Reactivity Screening Workflow

Screening_Workflow cluster_Biochem Phase 1: Biochemical cluster_Cell Phase 2: Cellular Start Series PE Library SinglePoint Single Point Screen (1 µM, 300 Kinases) Start->SinglePoint Kd_Determination Kd Determination (11-point dose) SinglePoint->Kd_Determination Hits >65% Selectivity_Map Selectivity Map (Dendrogram) Kd_Determination->Selectivity_Map BaF3_Panel Ba/F3 Isogenic Panel (ROS1 vs ALK vs MET) Selectivity_Map->BaF3_Panel Selectivity < 0.1 Viability Viability Assay (CellTiter-Glo) BaF3_Panel->Viability Western Phospho-Blot (pROS1 vs pERK) Viability->Western Confirm Mechanism Decision Lead Candidate Selection Western->Decision

Caption: Step-by-step screening cascade to filter non-selective pyrimidine inhibitors.

Expert Commentary: The Chirality Factor

In the synthesis of 1-(Pyrimidin-4-yl)ethan-1-ol inhibitors, the stereochemistry at the ethanol position is non-negotiable.

  • R-Enantiomer: Often favors binding to ROS1/ALK due to optimal angling of the methyl group away from the gatekeeper residue (Leucine/Valine).

  • S-Enantiomer: Frequently results in a steric clash or loss of potency (10-100 fold drop), but may inadvertently increase affinity for Ser/Thr kinases like Aurora A.

Recommendation: Always perform chiral separation (SFC) early in the discovery phase. Testing racemic mixtures will yield ambiguous cross-reactivity data, masking the true selectivity profile of the active enantiomer.

References
  • Abdelazem, A. Z., & Lee, S. H. (2015). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors.[3] Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 290–298.[3][4]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29, 1046–1051.

  • BenchChem. The Emerging Therapeutic Potential of Pyrimidin-4-yl-methanol Derivatives: A Technical Guide.

  • Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363.

Sources

Safety Operating Guide

1-(Pyrimidin-4-yl)ethan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Title: Standard Operating Procedure: Proper Disposal of 1-(Pyrimidin-4-yl)ethan-1-ol

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently encounter questions regarding the lifecycle management of specialized active pharmaceutical ingredient (API) building blocks. 1-(Pyrimidin-4-yl)ethan-1-ol (CAS 955887-29-3) and its stereoisomers (e.g., CAS 31415-76-6) are highly valuable pyrimidine derivatives used extensively in drug discovery. However, their disposal requires strict adherence to environmental and occupational safety regulations.

This guide provides a self-validating, step-by-step protocol for the safe handling and disposal of 1-(Pyrimidin-4-yl)ethan-1-ol, ensuring compliance with EPA (RCRA) and OSHA standards while minimizing operational risks and disposal costs.

Section 1: Hazard Profiling and Causality

Before disposing of any chemical, we must understand its intrinsic hazards to dictate the appropriate personal protective equipment (PPE) and waste stream. 1-(Pyrimidin-4-yl)ethan-1-ol is an organic compound that presents specific acute hazards[1]. Understanding why we take safety precautions is the foundation of a strong laboratory safety culture.

Table 1: Hazard Profile and Operational Causality for 1-(Pyrimidin-4-yl)ethan-1-ol

GHS Hazard StatementDescriptionOperational Causality (Why it matters)
H315 Causes skin irritationMandates the use of chemical-resistant nitrile gloves during all transfer and disposal operations to prevent dermal absorption[1].
H319 Causes serious eye irritationRequires ANSI Z87.1 compliant splash goggles; standard safety glasses are insufficient against liquid splashes during waste transfer[1].
H335 May cause respiratory irritationDictates that all open-container handling and waste transfer must occur within a certified, actively venting chemical fume hood[1].

Because this compound contains only carbon, hydrogen, nitrogen, and oxygen (C6H8N2O), it is classified under the category of Non-Halogenated Organic Waste [2].

Section 2: Waste Segregation Logic

A critical error in laboratory waste management is the improper mixing of waste streams. 1-(Pyrimidin-4-yl)ethan-1-ol must be strictly segregated from halogenated solvents (e.g., dichloromethane, chloroform) and aqueous acidic/basic wastes[3].

The Causality of Segregation: According to EPA guidelines, mixing non-halogenated waste with halogenated waste forces the entire container to be classified and treated as halogenated waste[2]. Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins, making its disposal significantly more expensive[2]. By keeping 1-(Pyrimidin-4-yl)ethan-1-ol in a dedicated non-halogenated stream, laboratories maintain regulatory compliance, prevent dangerous cross-reactions, and optimize disposal budgets.

WasteSegregation Start 1-(Pyrimidin-4-yl)ethan-1-ol Waste Stream Q1 Contains Halogens (F, Cl, Br, I)? Start->Q1 Halogenated Halogenated Organic Waste (High Cost Disposal) Q1->Halogenated Yes Q2 Aqueous Content > 20%? Q1->Q2 No Aqueous Aqueous Waste (Requires pH check) Q2->Aqueous Yes NonHalogenated Non-Halogenated Organic Waste (Target Destination) Q2->NonHalogenated No

Figure 1: Decision tree for isolating 1-(Pyrimidin-4-yl)ethan-1-ol into the correct non-halogenated waste stream.

Section 3: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step contains a verification check to ensure the procedure was executed correctly before moving to the next phase, guaranteeing absolute trustworthiness in your laboratory operations.

Phase 1: Preparation and PPE Verification
  • Verify Fume Hood Operation: Ensure the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm).

    • Validation Check: Observe the digital airflow monitor or use a tissue test to confirm inward directional airflow before opening the chemical container.

  • Don Appropriate PPE: Equip standard nitrile gloves, a flame-resistant lab coat, and splash goggles.

  • Inspect Waste Container: Select a high-density polyethylene (HDPE) or glass container compatible with organic alcohols.

    • Validation Check: Visually inspect the container for cracks or residue from incompatible chemicals (e.g., strong oxidizers like nitric acid, which could cause an exothermic reaction)[3].

Phase 2: Transfer and Satellite Accumulation
  • Transfer the Waste: Working at least 6 inches inside the fume hood, carefully pour the spent 1-(Pyrimidin-4-yl)ethan-1-ol (or its solvent mixture) into the non-halogenated waste container. Use a wide-mouth funnel to prevent spills.

  • Seal the Container: Immediately cap the container tightly.

    • Validation Check: Invert the container slightly (if safe and small enough) or inspect the thread seal to ensure no vapor escapes. EPA Resource Conservation and Recovery Act (RCRA) regulations mandate that waste containers must remain closed at all times unless actively adding or removing waste[4].

  • Labeling: Attach a compliant hazardous waste label.

    • Validation Check: Verify that the label explicitly states "Hazardous Waste," lists the specific contents ("1-(Pyrimidin-4-yl)ethan-1-ol, Non-Halogenated Organic Waste"), and identifies the primary hazards (Irritant)[4].

Phase 3: Central Accumulation and Final Disposal
  • Date the Container: Once the container in the Satellite Accumulation Area (SAA) is full (or reaches the regulatory volume limit of 55 gallons), write the accumulation start date on the label[4].

  • Transfer to CAA: Move the sealed container to the facility's Central Accumulation Area (CAA) within 3 days of reaching the volume limit[4].

  • Manifest and Transport: Coordinate with a licensed Treatment, Storage, and Disposal Facility (TSDF) vendor. The waste will typically be manifested for energy recovery or incineration[2].

DisposalWorkflow Gen Waste Generation (Fume Hood) SAA Satellite Accumulation Area (SAA) Gen->SAA Label RCRA Labeling & Dating SAA->Label CAA Central Accumulation Area (CAA) Label->CAA TSDF Licensed TSDF (Incineration) CAA->TSDF

Figure 2: Linear laboratory workflow mapping the lifecycle of chemical waste from generation to final TSDF disposal.

Section 4: Emergency Spill Response

In the event of a spill during the disposal process, adherence to OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards is legally required[5].

  • Isolate: Evacuate personnel from the immediate vicinity of the spill to prevent inhalation of H335 vapors.

  • Contain: Use inert absorbent materials (e.g., vermiculite, sand, or specialized chemical absorbent pads) to dike and absorb the liquid. Do not use combustible materials like sawdust.

  • Collect: Sweep the absorbed mixture into a compatible, sealable container using non-sparking tools.

  • Dispose: Label this container as "Hazardous Waste - Spill Cleanup Material containing 1-(Pyrimidin-4-yl)ethan-1-ol" and manage it according to the standard protocol above.

References

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal".[Link]

  • Washington State Department of Ecology. "Laboratory Guide for Managing Dangerous Waste".[Link]

  • Occupational Safety and Health Administration. "Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview".[Link]

  • University of Louisville. "chemical waste management: combining compatible used organic solvents".[Link]

Sources

Personal protective equipment for handling 1-(Pyrimidin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 31415-76-6 (R-isomer), 1344936-67-9 (S-isomer), Generic: 37453-62-2 (Racemic) Formula: C₆H₈N₂O | MW: 124.14 g/mol Signal Word: WARNING

Part 1: Operational Threat Assessment

Immediate Risk Profile: 1-(Pyrimidin-4-yl)ethan-1-ol is a nitrogen-heterocyclic alcohol often used as a chiral building block in kinase inhibitor synthesis. While not classified as a high-potency API (HPAPI) like some fused pyrimidines, it possesses significant bioactivity potential.

The Primary Hazard Vector is Mucosal Irritation and Ingestion. Unlike simple solvents, this solid can adhere to electrostatic surfaces (gloves, weighing boats), creating a "dust creep" hazard. Inhalation of fines triggers immediate respiratory tract irritation (H335), while solution-phase absorption poses acute toxicity risks (H302).

Hazard ClassGHS CodeOperational Implication
Acute Toxicity (Oral) H302 Zero-tolerance for open-bench weighing. Ingestion via hand-to-mouth transfer is the highest probability accident.
Skin Irritation H315 Contact causes dermatitis. Pyrimidine rings can penetrate lipophilic skin layers.
Eye Irritation H319 Dust is abrasive and chemically reactive with corneal moisture.
STOT-SE H335 Respiratory inflammation.[1] Use LEV (Local Exhaust Ventilation) at all times.
Part 2: Personal Protective Equipment (PPE) Matrix

Philosophy of Protection: PPE is the last line of defense, not the first. The selection below is based on Barrier Breakthrough Time (BBT) logic. Standard nitrile gloves degrade rapidly when exposed to organic solvents (DCM, MeOH) often used to dissolve this compound.

PPE Decision Logic

The following diagram outlines the decision process for selecting the correct protective gear based on the operational state of the chemical.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Quantity Quantity? Solid->Quantity Solvent Solvent Type? Liquid->Solvent Small < 100 mg (Analytical) Quantity->Small Large > 100 mg (Prep/Synthesis) Quantity->Large PPE_Level_1 Level 1: Standard Nitrile + Safety Glasses + Fume Hood Small->PPE_Level_1 PPE_Level_2 Level 2: Double Nitrile + N95/P100 (if outside hood) + Goggles Large->PPE_Level_2 Polar Water/MeOH/EtOH Solvent->Polar Penetrating DCM/DMF/DMSO Solvent->Penetrating PPE_Level_3 Level 3: Standard Nitrile (Change every 15 min) Polar->PPE_Level_3 PPE_Level_4 Level 4: Laminate/Barrier Gloves (Silver Shield®) + Splash Goggles Penetrating->PPE_Level_4

Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note that "Penetrating" solvents like DMSO facilitate rapid skin absorption of the solute.

Part 3: Tactical Handling Protocol

Objective: To transfer 1-(Pyrimidin-4-yl)ethan-1-ol from stock container to reaction vessel with zero exposure.

1. Engineering Controls Setup
  • Airflow Check: Verify fume hood face velocity is between 80–120 fpm.

  • Static Mitigation: Pyrimidine alcohols are often hygroscopic and prone to static cling.

    • Action: Place an ionizing fan or static dissipative mat inside the hood.

    • Reasoning: Static discharge can cause powder to "jump" from the spatula, contaminating the user's cuffs [1].

2. Weighing Procedure (The "Closed-Transfer" Method)

Do not weigh directly on the open balance pan.

  • Tare: Place a screw-top vial (scintillation vial) on the balance. Tare it.

  • Transfer: Move the vial inside the fume hood. Add the approximate amount of solid using a disposable anti-static spatula.

  • Seal & Weigh: Cap the vial tightly inside the hood. Wipe the exterior with a Kimwipe dampened in ethanol. Move the sealed vial to the balance to record the mass.

    • Why? This eliminates the risk of inhaling dust while leaning over the balance and prevents balance contamination.

3. Dissolution & Reaction
  • Solvent Choice: If using DMSO or DMF, assume the glove barrier is compromised.

  • Technique: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of the powder.

Part 4: Emergency Response & Decontamination

Scenario: A 500mg vial drops and shatters inside the fume hood.

Immediate Response:

  • Hold Breath & Close Sash: Immediately lower the hood sash to the lowest point to maximize containment velocity.

  • Wait: Allow dust to settle for 2 minutes.

  • Decon Solution: Prepare a 5% surfactant solution (e.g., Decon 90 or simple SDS). Avoid pure organic solvents initially, as they may spread the material thinly rather than lifting it.

Spill Cleanup Workflow:

Spill_Response Spill Spill Detected Assess Assess Scale Spill->Assess Dry Dry Powder Spill Assess->Dry Wet Solution Spill Assess->Wet Action_Dry Cover with wet paper towel (Prevent Dust) Dry->Action_Dry Action_Wet Absorb with Vermiculite or Polypropylene Pad Wet->Action_Wet Clean Wipe with 5% Detergent (Repeat 3x) Action_Dry->Clean Action_Wet->Clean Disposal Bag waste as Hazardous (Solid) Clean->Disposal

Figure 2: Step-by-step containment strategy for solid vs. liquid spills.

Part 5: Waste Management & Disposal[2]

Classification: 1-(Pyrimidin-4-yl)ethan-1-ol is a nitrogen-containing organic compound.[2] It does not contain halogens (unless derivatized later), which simplifies disposal but requires specific incineration protocols to manage Nitrogen Oxide (NOx) emissions.

Disposal Protocol:

  • Segregation:

    • Solid Waste: Contaminated vials, weighing boats, and PPE must go into "Solid Hazardous Waste" (Yellow Bag/Bin).

    • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" unless mixed with DCM/Chloroform.

  • Labeling:

    • Must be labeled with full chemical name.[3] Do not use abbreviations (e.g., "Py-EtOH").

    • Check "Toxic" and "Irritant" on the waste tag.

  • Destruction Method:

    • The preferred method is High-Temperature Incineration equipped with an afterburner and scrubber [2]. This ensures complete destruction of the pyrimidine ring and neutralization of NOx gases.

References
  • Chemical Safety & Handling of Pyrimidines . BenchChem Safety Guides. Retrieved from

  • Fisher Scientific Safety Data Sheet (SDS) - Pyrimidine Derivatives . Fisher Scientific. Retrieved from

  • Sigma-Aldrich Safety Data Sheet - (S)-1-(Pyrimidin-4-yl)ethan-1-ol . MilliporeSigma. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.